molecular formula C₁₅H₂₁F₃N₂O₂ B1140952 Fluvoxamine, (Z)- CAS No. 917096-37-8

Fluvoxamine, (Z)-

Numéro de catalogue: B1140952
Numéro CAS: 917096-37-8
Poids moléculaire: 318.33
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine is a member of (trifluoromethyl)benzenes.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-[(Z)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21F3N2O2/c1-21-10-3-2-4-14(20-22-11-9-19)12-5-7-13(8-6-12)15(16,17)18/h5-8H,2-4,9-11,19H2,1H3/b20-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJOFXWAVKWHTFT-ZHZULCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCCC(=NOCCN)C1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCCC/C(=N/OCCN)/C1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60237496
Record name Fluvoxamine, (Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60237496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89035-92-7
Record name Fluvoxamine, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089035927
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluvoxamine, (Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60237496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUVOXAMINE, (Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E72PH61HL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of (Z)-Fluvoxamine on the Serotonin Transporter (SERT)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular mechanisms underpinning the interaction of (Z)-Fluvoxamine with the human serotonin transporter (SERT). We will delve into the binding kinetics, the specific molecular interactions that govern this binding, the conformational changes induced in the transporter, and the functional consequences of this interaction. Furthermore, this guide will present detailed, field-proven experimental protocols for studying these interactions in a research setting.

Introduction: The Serotonin Transporter (SERT) - A Critical Regulator of Neurotransmission

The serotonin transporter (SERT, or 5-HTT) is a crucial presynaptic membrane protein responsible for the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft.[1][2] This process terminates serotonergic neurotransmission and maintains synaptic homeostasis. SERT is a primary target for a major class of antidepressant medications known as selective serotonin reuptake inhibitors (SSRIs).[1][2] By blocking the reuptake of serotonin, SSRIs increase the concentration and duration of action of serotonin in the synapse, thereby alleviating symptoms of depression and other mood disorders.

(Z)-Fluvoxamine is a potent and selective SSRI.[1][3] Its clinical efficacy is primarily attributed to its high-affinity binding to SERT, leading to the inhibition of serotonin reuptake.[1][2] However, the precise molecular details of this interaction are complex and have been the subject of extensive research. This guide aims to synthesize the current understanding of this critical drug-target interaction.

Binding Kinetics and Selectivity of (Z)-Fluvoxamine for SERT

The interaction between (Z)-Fluvoxamine and SERT is characterized by high affinity and selectivity. The binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a competition binding assay.

A lower Ki value indicates a higher binding affinity. The selectivity of Fluvoxamine for SERT over other monoamine transporters, such as the norepinephrine transporter (NET) and the dopamine transporter (DAT), is a key feature of its pharmacological profile.

Transporter(Z)-Fluvoxamine pKi(Z)-Fluvoxamine Ki (nM)Reference
SERT 8.7~2.0[4]
NET 5.89~1288[4]
DAT 5.03~9333[4]

Note: The Ki value for SERT was calculated from the provided pKi value (pKi = -log(Ki)).

As the data indicates, (Z)-Fluvoxamine exhibits a significantly higher affinity for SERT compared to NET and DAT, underpinning its classification as a selective serotonin reuptake inhibitor.

The Molecular Basis of (Z)-Fluvoxamine-SERT Interaction

The binding of (Z)-Fluvoxamine to SERT occurs within a central binding pocket, deep within the transmembrane domain of the transporter. The availability of the X-ray crystal structure of the human serotonin transporter in complex with fluvoxamine (PDB ID: 6AWP) has provided invaluable insights into the specific molecular interactions.[4][5][6]

The Binding Site and Key Amino Acid Residues

(Z)-Fluvoxamine adopts a "T-style" binding mode within the central binding site of SERT.[5] This pocket is formed by residues from several transmembrane (TM) helices, including TM1, TM3, TM6, and TM8. Key amino acid residues that have been identified through structural and site-directed mutagenesis studies to be critical for the binding of SSRIs, including Fluvoxamine, include:

  • Tyrosine 95 (Tyr95) and Aspartic Acid 98 (Asp98) on TM1: These residues are crucial for the interaction with the amine group of many SSRIs.[7]

  • Isoleucine 172 (Ile172) on TM3: This residue contributes to the hydrophobic interactions within the binding pocket.[7]

  • Phenylalanine 335 (Phe335) and Phenylalanine 341 (Phe341) on TM6: These aromatic residues are involved in π-π stacking interactions with the phenyl ring of Fluvoxamine.[7]

  • Serine 438 (Ser438) and Threonine 439 (Thr439) on TM8: These residues can form hydrogen bonds with the ligand.

The trifluoromethylphenyl group of Fluvoxamine is a key determinant of its high-affinity binding and is accommodated within a hydrophobic sub-pocket within the larger binding site.

Conformational Changes Upon Binding

The binding of (Z)-Fluvoxamine to SERT is not a simple lock-and-key mechanism. It induces and stabilizes a specific conformational state of the transporter.[8] Specifically, Fluvoxamine locks SERT in an outward-open conformation.[8][9][10] In this conformation, the extracellular vestibule is accessible, but the intracellular pathway is closed, effectively trapping the drug in the binding site and preventing the translocation of serotonin. This stabilization of the outward-open state is the fundamental mechanism by which Fluvoxamine inhibits serotonin reuptake.

Downstream Consequences of SERT Inhibition by (Z)-Fluvoxamine

The primary and immediate consequence of (Z)-Fluvoxamine binding to SERT is the blockade of serotonin reuptake. This leads to an increase in the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.

Beyond this direct effect, chronic administration of Fluvoxamine leads to a cascade of adaptive changes in the serotonergic system, including:

  • Desensitization of presynaptic 5-HT1A autoreceptors: This leads to a further increase in serotonin release.

  • Alterations in the expression and function of postsynaptic serotonin receptors.

  • Neurotrophic effects: Some studies suggest that long-term SSRI treatment can promote neurogenesis and synaptic plasticity.

It is also important to note that Fluvoxamine exhibits a high affinity for the sigma-1 receptor, which is not a primary monoamine transporter. This interaction may contribute to its overall pharmacological profile and therapeutic effects, potentially through modulation of glutamatergic neurotransmission.[11]

Experimental Protocols for Studying (Z)-Fluvoxamine-SERT Interactions

To enable researchers to investigate the mechanism of action of (Z)-Fluvoxamine on SERT, we provide the following detailed, step-by-step methodologies for key experiments.

Radioligand Binding Assay for Determining Binding Affinity (Ki)

This protocol describes a competition binding assay to determine the Ki of (Z)-Fluvoxamine for SERT using a radiolabeled ligand, such as [³H]-Citalopram or [¹²⁵I]-RTI-55.

Materials:

  • Cell membranes expressing human SERT (e.g., from HEK293 cells)

  • Radioligand (e.g., [³H]-Citalopram)

  • (Z)-Fluvoxamine maleate

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Non-specific binding inhibitor (e.g., 10 µM Fluoxetine)

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Plate shaker

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of (Z)-Fluvoxamine in a suitable solvent (e.g., DMSO) and then serially dilute it in assay buffer to create a range of concentrations.

    • Prepare a working solution of the radioligand in assay buffer at a concentration close to its Kd value.

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • Total Binding: 25 µL of assay buffer, 25 µL of radioligand solution, and 50 µL of cell membrane suspension.

      • Non-specific Binding: 25 µL of non-specific binding inhibitor, 25 µL of radioligand solution, and 50 µL of cell membrane suspension.

      • Competition Binding: 25 µL of the desired concentration of (Z)-Fluvoxamine, 25 µL of radioligand solution, and 50 µL of cell membrane suspension.

  • Incubation:

    • Incubate the plate at room temperature (or a specified temperature) for a predetermined time (e.g., 60-90 minutes) with gentle agitation on a plate shaker to reach equilibrium.

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.

    • Wash the filters rapidly with ice-cold assay buffer (e.g., 3 x 3 mL) to remove unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials, add scintillation cocktail, and vortex.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of (Z)-Fluvoxamine.

    • Determine the IC50 value (the concentration of Fluvoxamine that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosome Preparation and Serotonin Reuptake Assay

This protocol describes the isolation of synaptosomes (sealed presynaptic nerve terminals) from brain tissue and the subsequent measurement of serotonin reuptake to determine the functional potency (IC50) of (Z)-Fluvoxamine.

Materials:

  • Rodent brain tissue (e.g., cortex, striatum)

  • Sucrose homogenization buffer (e.g., 0.32 M sucrose, 4 mM HEPES, pH 7.4)

  • Krebs-Ringer buffer (e.g., 118 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM NaHCO₃, 11.1 mM glucose, 2.5 mM CaCl₂, pH 7.4)

  • [³H]-Serotonin

  • (Z)-Fluvoxamine maleate

  • Glass-Teflon homogenizer

  • Refrigerated centrifuge

  • Water bath

  • Filtration apparatus and filters

  • Scintillation counter

Procedure:

  • Synaptosome Preparation:

    • Dissect the desired brain region on ice and weigh it.

    • Homogenize the tissue in 10 volumes of ice-cold sucrose homogenization buffer using a glass-Teflon homogenizer (e.g., 10-12 gentle strokes at 800 rpm).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Carefully collect the supernatant (S1 fraction) and centrifuge it at 20,000 x g for 20 minutes at 4°C.

    • Discard the supernatant. The resulting pellet (P2 fraction) contains the synaptosomes.

    • Gently resuspend the P2 pellet in an appropriate volume of Krebs-Ringer buffer.

  • Serotonin Reuptake Assay:

    • Pre-incubate aliquots of the synaptosomal suspension in a shaking water bath at 37°C for 5-10 minutes.

    • Add varying concentrations of (Z)-Fluvoxamine (or vehicle for control) to the synaptosome aliquots and incubate for an additional 10-15 minutes.

    • Initiate the serotonin uptake by adding a known concentration of [³H]-Serotonin (e.g., 10 nM).

    • Allow the uptake to proceed for a short, defined period (e.g., 1-5 minutes) where uptake is linear.

    • Terminate the uptake by rapid filtration through glass fiber filters and wash immediately with ice-cold Krebs-Ringer buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a potent SERT inhibitor like fluoxetine or in parallel incubations at 0-4°C).

    • Calculate the percentage of inhibition of serotonin uptake for each concentration of (Z)-Fluvoxamine.

    • Plot the percentage of inhibition against the log concentration of (Z)-Fluvoxamine and determine the IC50 value using non-linear regression.

Visualizing the Mechanism: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate key pathways and experimental workflows.

SERT_Inhibition cluster_synapse Synaptic Cleft Serotonin Serotonin SERT SERT Serotonin->SERT Binding PostsynapticNeuron Postsynaptic Neuron Serotonin->PostsynapticNeuron Signal Transduction PresynapticNeuron Presynaptic Neuron SERT->PresynapticNeuron Reuptake PresynapticNeuron->Serotonin Release Fluvoxamine Fluvoxamine Fluvoxamine->SERT Inhibition Binding_Assay_Workflow A Prepare Reagents (Membranes, Radioligand, Fluvoxamine) B Set up 96-well Plate (Total, Non-specific, Competition) A->B C Incubate to Reach Equilibrium B->C D Rapid Filtration C->D E Quantify Radioactivity (Scintillation Counting) D->E F Data Analysis (Calculate Ki) E->F

Caption: Experimental workflow for the radioligand binding assay.

Synaptosome_Workflow A Brain Tissue Homogenization B Differential Centrifugation A->B C Isolate Synaptosome Pellet (P2) B->C D Pre-incubation and Drug Treatment C->D E Initiate and Terminate [3H]-Serotonin Uptake D->E F Quantify Radioactivity E->F G Data Analysis (Calculate IC50) F->G

Caption: Workflow for synaptosome preparation and serotonin reuptake assay.

Conclusion

The mechanism of action of (Z)-Fluvoxamine on SERT is a multifaceted process involving high-affinity, selective binding to the central substrate site, leading to the stabilization of an outward-open conformation and the subsequent inhibition of serotonin reuptake. This in-depth understanding, supported by structural biology, molecular pharmacology, and functional assays, provides a solid foundation for the rational design of novel therapeutics targeting the serotonin transporter and for further elucidating the neurobiology of mood disorders. The experimental protocols provided herein offer a practical guide for researchers to probe these intricate molecular interactions in their own laboratories.

References

  • Geldof, M., et al. (2008). Pharmacokinetic–pharmacodynamic modelling of fluvoxamine 5-HT transporter occupancy in rat frontal cortex. British Journal of Pharmacology, 154(6), 1369–1378. [Link]

  • Irons, J. (2024). Fluvoxamine. In: StatPearls. StatPearls Publishing. [Link]

  • Cattaneo, D., et al. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience, 11(20), 3344–3357. [Link]

  • Andersen, J., et al. (2009). Mutational Mapping and Modeling of the Binding Site for (S)-Citalopram in the Human Serotonin Transporter. Journal of Biological Chemistry, 284(25), 17355–17364. [Link]

  • Coleman, J. A., Green, E. M., & Gouaux, E. (2016). X-ray structures and mechanism of the human serotonin transporter. Nature, 532(7599), 334–339. [Link]

  • Coleman, J. A., & Gouaux, E. (2018). Structural basis for recognition of diverse antidepressants by the human serotonin transporter. Nature Structural & Molecular Biology, 25(2), 170–175. [Link]

  • Dell'Osso, B., et al. (2005). Fluvoxamine: a selective serotonin re-uptake inhibitor for the treatment of obsessive-compulsive disorder. Expert Review of Neurotherapeutics, 5(6), 749-760. [Link]

  • Yang, S., et al. (2018). Fluvoxamine increased glutamate release by activating both 5-HT3 and sigma-1 receptors in prelimbic cortex of chronic restraint stress C57BL/6 mice. Neuropharmacology, 133, 244-254. [Link]

  • Cheng, M. H., & Terry, A. V., Jr. (2017). A good protocol for extracting mouse brain synaptosomes?. ResearchGate. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]

  • Andersen, J., et al. (2011). Molecular mechanism of serotonin transporter inhibition elucidated by a new flexible docking protocol. PLoS One, 6(10), e26137. [Link]

  • Coleman, J. A., & Gouaux, E. (2017). Structural basis for recognition of diverse antidepressants by the human serotonin transporter. bioRxiv. [Link]

  • U.S. Food and Drug Administration. (2012). Fluvoxamine Maleate Tablets Label. [https://www.accessdata.fda.gov/drugsatfda_docs/label/2012/020244s038,020 fluvoxamine maleate tablet - Anchen Pharmaceuticals, Inc.lbl.pdf]([Link] fluvoxamine maleate tablet - Anchen Pharmaceuticals, Inc.lbl.pdf)

  • Razavi, A. M., et al. (2023). Exploring the Unbinding Mechanism of Drugs from SERT via Molecular Dynamics Simulation and Its Implication in Antidepressants. Preprints.org. [Link]

  • Zhang, Y., et al. (2007). Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes. Journal of Biological Chemistry, 282(49), 35617-35626. [Link]

  • Aday, S., & Aday, S. (2021). Preparation of Synaptoneurosomes to Study the Synapse in the Murine Cerebral Cortex. Journal of Visualized Experiments, (167), e62095. [Link]

  • Wikipedia contributors. (2024, January 20). Fluvoxamine. In Wikipedia, The Free Encyclopedia. [Link]

  • Sukhatme, V. P., & Reche, P. A. (2021). Fluvoxamine: A Review of Its Mechanism of Action and Its Role in COVID-19. Frontiers in Pharmacology, 12, 652688. [Link]

  • Singh, S. K., et al. (2019). Predictive Simulation and Functional Insights of Serotonin Transporter: Ligand Interactions Explored through Database. Pharmacognosy Journal, 11(6). [Link]

  • Coleman, J. A., Green, E. M., & Gouaux, E. (2016). X-ray structure of the ts3 human serotonin transporter complexed with s-citalopram at the central site and Br-citalopram at the allosteric site. RCSB PDB. [Link]

  • Dunkley, P. R., & Robinson, P. J. (2018). Synaptosome Preparations: Which Procedure Should I Use?. In Synaptosomes (pp. 27-44). Humana Press, New York, NY. [Link]

  • Ghareghani, M., et al. (2019). Evaluation of the Effect of Antidepressant Drug, Fluvoxamine, on Cyclooxygenase-2 Protein Expression in Lipopolysaccharide-stimulated Macrophages. Journal of Inflammation Research, 12, 31–37. [Link]

  • Geldof, M., et al. (2008). Pharmacokinetic-pharmacodynamic modelling of fluvoxamine 5-HT transporter occupancy in rat frontal cortex. British journal of pharmacology, 154(6), 1369–1378. [Link]

  • Kumar, A., et al. (2015). Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain. Journal of pharmacological and toxicological methods, 75, 59–65. [Link]

  • Halldin, C., et al. (1995). Synthesis of [O-methyl-11C]fluvoxamine--a potential serotonin uptake site radioligand for PET. Journal of labelled compounds & radiopharmaceuticals, 36(7), 653-660. [Link]

  • Zhang, L., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics reports, 2(1), 1–10. [Link]

  • Mandegary, A., et al. (2012). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Pharmaceutical Sciences, 18(1), 47-54. [Link]

Sources

A Technical Guide to Determining the In Vitro Binding Affinity of (Z)-Fluvoxamine to the Serotonin Transporter

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for determining the in vitro binding affinity of (Z)-Fluvoxamine, a potent Selective Serotonin Reuptake Inhibitor (SSRI), to its primary pharmacological target, the Serotonin Transporter (SERT). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to offer a deep, mechanistic understanding of the experimental choices and data interpretation required for robust and reliable results. We will detail the theoretical underpinnings of radioligand binding assays, provide field-proven, step-by-step protocols for tissue preparation and competitive binding experiments, and explain the analytical methods for deriving the inhibition constant (Kᵢ), a critical parameter in pharmacology. This guide emphasizes a self-validating experimental design to ensure the highest degree of scientific integrity.

Introduction: The Serotonin Transporter and Fluvoxamine

The human Serotonin Transporter (hSERT) is a critical neural protein responsible for the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft back into the presynaptic neuron.[1] This process terminates serotonergic signaling and is fundamental to the regulation of mood, anxiety, and various physiological processes. Due to its central role, SERT is the primary target for many antidepressant medications, including the class of drugs known as SSRIs.[2][3]

Fluvoxamine is a well-established SSRI used in the treatment of obsessive-compulsive disorder and depression.[4][5] Its therapeutic efficacy is derived from its ability to potently and selectively block serotonin reuptake by binding directly to SERT.[4][5] This inhibition leads to an increase in the extracellular concentration of serotonin, thereby enhancing serotonergic neurotransmission.[4]

Quantifying the binding affinity of a compound like Fluvoxamine to SERT is a cornerstone of its pharmacological characterization. The inhibition constant (Kᵢ) is the key parameter that defines this affinity. A lower Kᵢ value signifies a higher binding affinity. This guide will provide the technical details necessary to determine the Kᵢ of Fluvoxamine for SERT using the gold-standard method: the in vitro competitive radioligand binding assay.

Theoretical Framework: Principles of Competitive Binding Assays

To accurately measure Fluvoxamine's affinity, we employ a competitive binding assay. This technique does not measure the binding of Fluvoxamine directly. Instead, it measures the ability of Fluvoxamine (the "competitor" or "test ligand") to displace a radiolabeled ligand (the "radioligand") that is known to bind to SERT with high affinity.

2.1 Key Concepts

  • Radioligand: A high-affinity SERT ligand, such as [³H]Citalopram or [³H]Paroxetine, tagged with a radioactive isotope (Tritium, ³H).[6][7] Its binding can be easily quantified using liquid scintillation counting.

  • IC₅₀ (Half-maximal Inhibitory Concentration): This is the concentration of the competitor (Fluvoxamine) required to displace 50% of the specifically bound radioligand at equilibrium. It is an experimentally derived value.

  • Kₔ (Equilibrium Dissociation Constant): This is a measure of the affinity of the radioligand for the transporter. It is the concentration of radioligand at which 50% of the transporters are occupied at equilibrium. This value must be determined experimentally in a separate saturation binding assay before a Kᵢ can be calculated. Studies have found the Kₔ for [³H]Citalopram binding to rat neuronal membranes to be approximately 0.7 nM at 20°C.[8]

  • Kᵢ (Inhibition Constant): This is an intrinsic measure of the affinity of the competitor (Fluvoxamine) for the transporter. Unlike the IC₅₀, the Kᵢ is a true constant for the drug-transporter interaction and is independent of the assay conditions (specifically, the concentration of the radioligand used).[9]

2.2 The Cheng-Prusoff Equation: From IC₅₀ to Kᵢ

The relationship between these parameters is defined by the Cheng-Prusoff equation .[9][10] This equation allows for the conversion of the experimentally determined IC₅₀ value into the more fundamental Kᵢ value.[11][12]

Kᵢ = IC₅₀ / (1 + ([L] / Kₔ))

Where:

  • [L] = The concentration of the free radioligand used in the assay.

  • Kₔ = The equilibrium dissociation constant of the radioligand for the transporter.

This conversion is critical because the IC₅₀ value is dependent on the concentration of the radioligand used; a higher radioligand concentration will lead to a higher IC₅₀ value for the same competitor.[9][11] The Kᵢ, however, provides an absolute measure of affinity that can be compared across different studies and laboratories.[9]

Experimental Design and Protocols

A robust binding assay is a self-validating system. This requires meticulous preparation of biological materials and precise execution of the binding experiment with appropriate controls.

3.1 Protocol 1: Preparation of SERT-Rich Synaptosomal Membranes from Rodent Brain

This protocol describes the isolation of synaptosomes, which are resealed nerve terminals that form during mechanical homogenization and contain a high density of transporters like SERT.[13] The frontal cortex is a suitable brain region.[14]

Materials:

  • Rodent brain (e.g., rat or mouse), freshly dissected over ice.[14]

  • Homogenization Buffer: Ice-cold 0.32 M Sucrose, 0.5 mM Tris-HCl, pH 7.4.[14]

  • Dounce tissue grinder (7mL) with a Teflon pestle.[13]

  • Refrigerated centrifuge capable of >15,000 x g.

Procedure:

  • Homogenization: Weigh the dissected brain tissue and add 10 volumes (e.g., 10 mL per 1 g of tissue) of ice-cold Homogenization Buffer.[13][14] Homogenize with 10-12 slow, even strokes in the Dounce grinder on ice. The goal is to shear the nerve terminals without lysing them.

  • Initial Centrifugation (Debris Removal): Transfer the homogenate to centrifuge tubes and spin at 1,200 - 2,000 x g for 10 minutes at 4°C.[13][14] This pellets nuclei and large cellular debris.

  • Synaptosome Pelleting: Carefully collect the supernatant (S1) and transfer it to fresh tubes. Centrifuge the S1 fraction at 15,000 - 16,000 x g for 20 minutes at 4°C.[13][14] The resulting pellet (P2) is the crude synaptosomal fraction.

  • Washing: Discard the supernatant. Resuspend the P2 pellet in fresh, ice-cold Homogenization Buffer and repeat the centrifugation step (15,000 x g for 20 min). This wash step removes soluble contaminants.

  • Final Preparation: Resuspend the final washed pellet in an appropriate Assay Buffer (see Protocol 2).

  • Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method, such as the bicinchoninic acid (BCA) assay. This is essential for normalizing the binding data.

G cluster_prep Tissue Preparation Tissue Dissect Brain Tissue (e.g., Frontal Cortex) Homogenize Homogenize in Sucrose Buffer Tissue->Homogenize Centrifuge1 Low-Speed Centrifugation (~1,500 x g, 10 min) Homogenize->Centrifuge1 CollectS1 Collect Supernatant (S1) Centrifuge1->CollectS1 Pellet = Debris Centrifuge2 High-Speed Centrifugation (~15,000 x g, 20 min) CollectS1->Centrifuge2 Resuspend Resuspend & Wash Pellet Centrifuge2->Resuspend Supernatant = Cytosol FinalMembranes Final Synaptosomal Membranes (P2) Resuspend->FinalMembranes BCA Protein Quantification (BCA Assay) FinalMembranes->BCA

Fig. 1: Workflow for preparing SERT-rich synaptosomal membranes.

3.2 Protocol 2: Competitive Radioligand Binding Assay

This protocol measures the ability of increasing concentrations of (Z)-Fluvoxamine to inhibit the binding of a fixed concentration of a SERT radioligand.

Materials & Reagents:

  • SERT Membranes: Prepared as in Protocol 1.

  • Assay Buffer: 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4. The presence of Na⁺ and Cl⁻ ions is critical for the conformational state of SERT and high-affinity SSRI binding.[2]

  • Radioligand: [³H]Citalopram or [³H]Paroxetine. A typical concentration is 0.5 - 1.5 nM, which is near the Kₔ value.[8]

  • Test Compound: (Z)-Fluvoxamine maleate, prepared as a concentrated stock in a suitable solvent (e.g., DMSO) and serially diluted.

  • Non-Specific Binding (NSB) Agent: A high concentration (e.g., 10 µM) of a non-labeled, high-affinity SERT ligand like Fluoxetine or Citalopram.

  • Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/C) presoaked in polyethylenimine (PEI) to reduce non-specific binding of the radioligand to the filter.[15]

  • Scintillation Counter and scintillation fluid.

Procedure:

  • Assay Setup: Set up assay tubes or a 96-well plate in triplicate for each condition:

    • Total Binding (TB): Assay Buffer + SERT Membranes + Radioligand.

    • Non-Specific Binding (NSB): Assay Buffer + SERT Membranes + Radioligand + NSB Agent.

    • Competition: Assay Buffer + SERT Membranes + Radioligand + varying concentrations of Fluvoxamine (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Incubation: Add the components to the tubes/wells. A typical final assay volume is 250-500 µL, containing 50-120 µg of membrane protein.[15] Incubate for 60-90 minutes at room temperature (20-25°C) with gentle agitation to allow the binding to reach equilibrium.[15]

  • Termination & Filtration: Rapidly terminate the incubation by vacuum filtration through the glass fiber filters.[15] This separates the membrane-bound radioligand from the free radioligand in the solution.

  • Washing: Immediately wash the filters 3-4 times with ice-cold Assay Buffer to remove any trapped free radioligand.[15] Speed is critical to prevent dissociation of the radioligand from the transporter.

  • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[15]

G cluster_total Total Binding cluster_comp Competitive Binding SERT SERT Transporter Binding Site Radioligand [³H]Radioligand Fluvoxamine (Z)-Fluvoxamine Radioligand_TB Radioligand_TB Radioligand_TB->SERT:port1 Binds Fluvoxamine_Comp Fluvoxamine_Comp Fluvoxamine_Comp->SERT:port1 Competes Radioligand_Comp Radioligand_Comp Radioligand_Comp->SERT:port1 Displaced

Fig. 2: Principle of the competitive binding assay at SERT.

3.3 Data Acquisition & Analysis

  • Calculate Specific Binding: For each concentration of Fluvoxamine, calculate the specific binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM)

  • Generate Competition Curve: Convert the specific binding CPM at each Fluvoxamine concentration to a percentage of the maximum specific binding (i.e., the specific binding in the absence of Fluvoxamine). Plot this percentage against the logarithm of the Fluvoxamine concentration. This will generate a sigmoidal dose-response curve.

  • Determine IC₅₀: Use a non-linear regression analysis (e.g., using software like GraphPad Prism) to fit the curve and determine the IC₅₀ value.

  • Calculate Kᵢ: Apply the Cheng-Prusoff equation (Section 2.2) using your experimentally determined IC₅₀, the known concentration of the radioligand [L], and the predetermined Kₔ of the radioligand.

Key Data & Interpretation

The binding affinity of Fluvoxamine for SERT is high, with reported Kᵢ values typically in the low nanomolar range. This high affinity underlies its potency as a reuptake inhibitor.

Reported Kᵢ Values for Fluvoxamine at SERT
Kᵢ Value (nM) Reference
5.52Hirano et al. (2002)[16][17]
~3.4 (Calculated from IC₅₀)Tatsumi et al. (1997)
Predominantly Entropically DrivenMartin et al. (2008)[18]

Note: Direct Kᵢ values can vary slightly between studies due to differences in tissue source (e.g., mouse brain, human platelet, transfected cells), radioligand used ([³H]Paroxetine vs. [³H]Citalopram), and assay conditions (temperature, buffer composition).

Interpretation: A Kᵢ value of 5.52 nM indicates that a concentration of 5.52 nM Fluvoxamine is sufficient to occupy 50% of the available serotonin transporters in vitro under equilibrium conditions when no competing ligand (like serotonin itself) is present. This places Fluvoxamine among the potent SSRIs.[16][17]

Interestingly, thermodynamic analysis has shown that the binding of Fluvoxamine to SERT is predominantly entropically driven.[18] This suggests that its binding is fueled by the favorable energy release that occurs when hydrophobic parts of the Fluvoxamine molecule are buried within a flexible binding pocket on the transporter, displacing ordered water molecules.[18] This contrasts with other SSRIs like citalopram, whose binding has a more significant enthalpic (related to direct bond formation) component.[18]

Conclusion

The in vitro competitive radioligand binding assay is a powerful and essential tool for the pharmacological characterization of SERT inhibitors like (Z)-Fluvoxamine. By following a meticulously designed protocol that includes proper tissue preparation, controlled assay conditions, and correct data analysis through the Cheng-Prusoff equation, researchers can obtain a reliable and accurate measure of binding affinity—the Kᵢ. This value is fundamental not only for understanding the drug's mechanism of action but also for guiding drug discovery efforts and interpreting pharmacokinetic/pharmacodynamic relationships. The low nanomolar Kᵢ of Fluvoxamine confirms its high-affinity engagement with the serotonin transporter, providing the molecular basis for its therapeutic efficacy as an SSRI.

References

  • Geldof, T., van der Noll, R., van den Brink, W., et al. (2013). Pharmacokinetic–pharmacodynamic modelling of fluvoxamine 5-HT transporter occupancy in rat frontal cortex. British Journal of Pharmacology, 168(4), 934-946. [Link]

  • Hirano, K., Yamada, S., & Kimura, R. (2002). Brain Serotonin Transporter Binding Characteristics of Fluvoxamine and Fluoxetine. Pharmacology Reviews & Communications, 12(2), 125-131. [Link]

  • Martin, R. S., Henningsen, R. A., Suen, A., et al. (2008). Kinetic and thermodynamic assessment of binding of serotonin transporter inhibitors. Journal of Pharmacology and Experimental Therapeutics, 327(2), 591-602. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]

  • Yamada, S., et al. (2003). Relationship between brain serotonin transporter binding, plasma concentration and behavioural effect of selective serotonin reuptake inhibitors. British Journal of Pharmacology, 138(4), 667–674. [Link]

  • Plenge, P., & Mellerup, E. T. (1984). [3H]citalopram binding to brain and platelet membranes of human and rat. Journal of Neurochemistry, 43(1), 249-254. [Link]

  • Canadian Society of Pharmacology and Therapeutics. (n.d.). Cheng-Prusoff Equation. CSPT. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Henry, R. J., et al. (2007). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. Electrochemical Methods for Neuroscience. [Link]

  • Henry, L. K., et al. (2006). A chloride binding site in the serotonin transporter is required for high-affinity binding of the antidepressant citalopram. Journal of Biological Chemistry, 281(5), 2519-2529. [Link]

  • Sukiman, S., et al. (2021). Fluvoxamine: A Review of Its Mechanism of Action and Its Role in COVID-19. Frontiers in Pharmacology, 12, 652688. [Link]

  • Psychopharmacology Institute. (2023). Fluvoxamine Practical Guide: Pharmacology, Indications, Dosing Guidelines, and Adverse Effects. Psychopharmacology Institute. [Link]

  • BioIVT. (n.d.). SERT Transporter Assay. BioIVT. [Link]

  • Andersen, J., et al. (2011). Molecular mechanism of serotonin transporter inhibition elucidated by a new flexible docking protocol. Journal of Molecular Modeling, 17(10), 2579-2591. [Link]

Sources

An In-Depth Technical Guide to the Preclinical Pharmacokinetics and Metabolism of (Z)-Fluvoxamine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Understanding the Preclinical Journey of (Z)-Fluvoxamine

For drug development professionals, a thorough understanding of a candidate's pharmacokinetic (PK) and metabolic profile in preclinical models is paramount. This guide provides a comprehensive technical overview of the methodologies and critical considerations for characterizing (Z)-fluvoxamine, a selective serotonin reuptake inhibitor (SSRI). As the pharmacologically inactive stereoisomer of fluvoxamine, understanding its disposition is crucial for a complete safety and efficacy assessment of the racemate. This document is structured to provide not just protocols, but the scientific rationale behind the experimental designs, empowering researchers to generate robust and reliable data packages for regulatory submissions and to inform clinical trial design.

Section 1: Physicochemical Properties and Analytical Considerations

Before delving into complex biological systems, a solid foundation in the molecule's inherent properties and its robust quantification is essential.

Physicochemical Characteristics

(Z)-Fluvoxamine, like its (E)-isomer, is a lipophilic molecule. Its solubility and ionization state (pKa) are critical parameters that influence its absorption and distribution. While fluvoxamine is sparingly soluble in water, it is freely soluble in organic solvents like ethanol and chloroform.

Bioanalytical Methodologies: The Cornerstone of PK Studies

Accurate and precise quantification of (Z)-fluvoxamine in complex biological matrices is non-negotiable. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.

ParameterTypical Value/ConditionRationale
Chromatography
ColumnC18 reverse-phase (e.g., 50 x 2.1 mm, 1.8 µm)Provides excellent retention and separation of lipophilic compounds from endogenous matrix components.
Mobile PhaseGradient of acetonitrile and water with 0.1% formic acidEnsures efficient elution and good peak shape. Formic acid aids in protonation for positive ion mode mass spectrometry.
Flow Rate0.3 - 0.5 mL/minBalances run time with optimal chromatographic resolution.
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)Fluvoxamine contains a basic nitrogen atom that is readily protonated.
Monitored TransitionPrecursor ion (Q1) -> Product ion (Q3)Specific to (Z)-fluvoxamine for unambiguous identification and quantification (exact m/z values to be determined during method development).
Internal StandardStable isotope-labeled (Z)-fluvoxamine (e.g., D4)Compensates for variability in sample preparation and instrument response.

A robust bioanalytical method validation is crucial for data integrity and regulatory acceptance. The following steps, based on FDA and EMA guidelines, should be performed.

Step-by-Step Protocol:

  • Selectivity and Specificity: Analyze at least six different blank matrix lots to ensure no endogenous interferences are present at the retention time of (Z)-fluvoxamine and its internal standard.

  • Calibration Curve: Prepare a series of calibration standards in the biological matrix of interest (e.g., plasma, brain homogenate) to cover the expected concentration range. A minimum of six non-zero standards should be used, and the curve should be fitted with an appropriate regression model (typically linear with 1/x or 1/x² weighting).

  • Accuracy and Precision: Analyze quality control (QC) samples at a minimum of four concentration levels (lower limit of quantification (LLOQ), low, mid, and high) in at least five replicates on three separate days. Acceptance criteria are typically within ±15% (±20% for LLOQ) of the nominal concentration.

  • Matrix Effect: Evaluate the ion suppression or enhancement from the biological matrix by comparing the response of the analyte in post-extraction spiked blank matrix with the response in a neat solution.

  • Recovery: Determine the efficiency of the extraction procedure by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

  • Stability: Assess the stability of (Z)-fluvoxamine in the biological matrix under various conditions, including freeze-thaw cycles, short-term bench-top stability, and long-term storage at -80°C.

Section 2: In Vitro ADME Profiling

In vitro assays provide early insights into the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate, guiding in vivo study design and human dose prediction.

Metabolic Stability in Liver Microsomes

This assay predicts the intrinsic clearance of a compound by hepatic enzymes, primarily cytochrome P450s (CYPs).

  • Preparation: Prepare a stock solution of (Z)-fluvoxamine in a suitable organic solvent (e.g., DMSO). Prepare pooled liver microsomes (from the species of interest, e.g., rat, dog, human) in a phosphate buffer (pH 7.4).

  • Incubation: In a 96-well plate, combine the liver microsomes, (Z)-fluvoxamine (final concentration typically 1 µM), and initiate the metabolic reaction by adding a NADPH-regenerating system. A control incubation without the NADPH system is essential to assess non-CYP-mediated degradation.

  • Time Points: Incubate the plate at 37°C with shaking. At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to determine the remaining concentration of (Z)-fluvoxamine at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining (Z)-fluvoxamine versus time. The slope of the linear regression line represents the elimination rate constant (k). From this, the in vitro half-life (t½) and intrinsic clearance (Clint) can be calculated.

Caption: Workflow for a typical rodent pharmacokinetic study.

Comparative Pharmacokinetics and Metabolism Across Species

Understanding species differences in pharmacokinetics and metabolism is crucial for selecting the most appropriate toxicological species and for scaling to humans.

ParameterRatDogNon-Human Primate
Oral Bioavailability (%) Low to ModerateModerate to HighHigh
Clearance (mL/min/kg) HighModerateLow
Volume of Distribution (L/kg) LargeLargeLarge
Terminal Half-life (h) ShortModerateLong
Major Metabolites Fluvoxamine acid, hydroxylated metabolitesFluvoxamine acidFluvoxamine acid

Note: This table is illustrative and actual values will depend on the specific study conditions.

Section 4: Metabolic Profiling and Pathway Elucidation

Identifying the major metabolic pathways and the enzymes involved is critical for understanding drug clearance, potential drug-drug interactions, and the formation of active or toxic metabolites.

In Vitro Metabolite Identification

Incubations with liver microsomes or hepatocytes from different species can reveal the primary metabolic routes.

In Vivo Metabolite Profiling

Analysis of plasma, urine, and feces from in vivo PK studies provides a complete picture of the metabolic fate of the drug.

G (Z)-Fluvoxamine (Z)-Fluvoxamine Oxidative Deamination Oxidative Deamination (Z)-Fluvoxamine->Oxidative Deamination CYP1A2 Oxidative Demethylation Oxidative Demethylation (Z)-Fluvoxamine->Oxidative Demethylation CYP2D6 Other Metabolites Other Metabolites Oxidative Deamination->Other Metabolites Fluvoxaminoalcohol Fluvoxaminoalcohol Oxidative Demethylation->Fluvoxaminoalcohol Fluvoxamine Acid Fluvoxamine Acid Fluvoxaminoalcohol->Fluvoxamine Acid Alcohol Dehydrogenase

Caption: Major metabolic pathways of fluvoxamine.

Section 5: Bridging Preclinical Data to Clinical Development

The culmination of these preclinical studies is the development of a comprehensive understanding of the ADME properties of (Z)-fluvoxamine. This knowledge is instrumental in:

  • Human Dose Prediction: Allometric scaling from preclinical species can be used to predict human clearance and inform the first-in-human dose.

  • Toxicology Species Selection: The species with a metabolic profile most similar to humans is often the most appropriate for long-term toxicology studies.

  • Drug-Drug Interaction Potential: In vitro CYP inhibition studies with (Z)-fluvoxamine can predict its potential to alter the metabolism of co-administered drugs.

Conclusion: A Foundation for Success

A meticulously executed preclinical pharmacokinetics and metabolism program is not merely a set of experiments but a strategic endeavor that lays the groundwork for successful clinical development. By understanding the "why" behind each protocol and interpreting the data within a broader biological context, researchers can de-risk their drug candidates and make informed decisions on the path to bringing new therapies to patients.

References

  • Geldof, E., et al. (2009). Pharmacokinetic–pharmacodynamic modelling of fluvoxamine 5-HT transporter occupancy in rat frontal cortex. British Journal of Pharmacology, 158(7), 1833-1841. Available at: [Link]

  • U.S. Food and Drug Administration. (1994). Guidance for Industry: Bioanalytical Method Validation. Available at: [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Evotec. Available at: [Link]

  • BioIVT. (n.d.). Plasma Protein Binding Assay. Available at: [Link]

  • van Harten, J. (1995). Overview of the pharmacokinetics of fluvoxamine. Clinical Pharmacokinetics, 29 Suppl 1, 1-9. Available at: [Link]

  • Spigset, O., et al. (2001). The major fluvoxamine metabolite in urine is formed by CYP2D6. European Journal of Clinical Pharmacology, 57(9), 653-658. Available at: [Link]

  • Fluvoxamine Pathway, Pharmacokinetics. PharmGKB. Available at: [Link]

  • DeVane, C. L. (1999). Clinical pharmacokinetics of fluvoxamine: applications to dosage regimen design. The Journal of Clinical Psychiatry, 60 Suppl 17, 16-21. Available at: [Link]

  • Intertek. (n.d.). LC-MS Method Development. Available at: [Link]

Introduction: The Significance of Stereoisomerism in Fluvoxamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery and Development History of Fluvoxamine Isomers

This guide provides a comprehensive technical overview of the discovery, development, and stereochemical analysis of fluvoxamine. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the intricate journey of this widely used antidepressant.

Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI), has been a cornerstone in the treatment of major depressive disorder and obsessive-compulsive disorder for decades. Its therapeutic efficacy is attributed to its ability to modulate serotonergic neurotransmission in the central nervous system. However, a deeper understanding of fluvoxamine's pharmacology requires an exploration of its stereochemical properties.

Fluvoxamine possesses a single chiral center, giving rise to two non-superimposable mirror-image isomers, or enantiomers: (R)-fluvoxamine and (S)-fluvoxamine. The commercially available drug is a racemic mixture, containing equal amounts of both enantiomers. This guide will delve into the historical context of fluvoxamine's discovery, the pivotal role of advancing analytical techniques in resolving its isomers, and the subsequent elucidation of their distinct pharmacological profiles.

Part 1: The Genesis of Fluvoxamine at Solvay Pharmaceuticals

The story of fluvoxamine begins in the early 1970s at the Dutch pharmaceutical company Solvay. At that time, the treatment of depression was dominated by tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs), which, while effective, were associated with significant side effects. This created a pressing need for safer and better-tolerated antidepressant medications.

A team of chemists at Solvay, led by Claas A. van der Stelt, embarked on a research program to synthesize novel compounds with a more selective mechanism of action. Their focus was on developing a molecule that could specifically inhibit the reuptake of serotonin (5-hydroxytryptamine, 5-HT), a neurotransmitter strongly implicated in the pathophysiology of depression.

Through systematic structure-activity relationship (SAR) studies of a series of aralkylketone oxime ethers, they identified a promising lead compound: (E)-5-methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone O-(2-aminoethyl)oxime. This molecule, later named fluvoxamine, demonstrated potent and selective inhibition of serotonin reuptake in preclinical models. The maleate salt of this compound was selected for further development due to its favorable physicochemical properties. The initial patents for fluvoxamine were filed in the mid-1970s, marking a significant step towards its clinical application.

Discovery_and_Development_of_Fluvoxamine A Early 1970s: Quest for Novel Antidepressants B Solvay Pharmaceuticals: Synthesis of Aralkylketone Oxime Ethers A->B Initiation of Research C Structure-Activity Relationship (SAR) Studies B->C Systematic Approach D Synthesis of Fluvoxamine ((E)-5-methoxy-1-[4-(trifluoromethyl)phenyl]- 1-pentanone O-(2-aminoethyl)oxime) C->D Lead Compound Identification E Mid-1970s: Patent Filing for Fluvoxamine D->E Protection of Intellectual Property

Caption: Initial Discovery and Synthesis of Fluvoxamine.

Part 2: The Rise of Chiral Consciousness in Drug Development

The late 1970s and 1980s marked a paradigm shift in the pharmaceutical industry, with a growing recognition of the profound impact of stereochemistry on drug action. This "chiral consciousness" was propelled by several key developments:

  • Technological Advancements: The advent of sophisticated analytical techniques, particularly chiral chromatography and nuclear magnetic resonance (NMR) spectroscopy, provided scientists with the tools to separate, purify, and characterize individual enantiomers of chiral drugs.

  • Regulatory Guidance: Regulatory agencies, including the U.S. Food and Drug Administration (FDA), began to advocate for the development of single-enantiomer drugs, a strategy known as a "chiral switch." This was based on the understanding that for many racemic drugs, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less potent, or even contribute to adverse effects.

  • The Thalidomide Precedent: The tragic case of thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen, served as a stark and enduring lesson on the critical importance of stereoisomerism in drug safety.

This evolving scientific and regulatory landscape created a compelling rationale for investigating the stereochemical properties of fluvoxamine.

Part 3: Resolving and Characterizing the Isomers of Fluvoxamine

The presence of a single chiral center in the fluvoxamine molecule necessitates its existence as a pair of enantiomers: (R)- and (S)-fluvoxamine. While the initially developed drug was a racemic mixture, the imperative to understand the contribution of each isomer to the overall pharmacological profile drove research efforts to separate and characterize them.

Chiral Separation Methodologies

The primary challenge in studying the individual enantiomers of fluvoxamine was their separation from the racemic mixture. Chiral high-performance liquid chromatography (HPLC) emerged as the most effective and widely used technique for this purpose.

Experimental Protocol: Chiral HPLC Separation of Fluvoxamine Enantiomers

  • Column Selection: A chiral stationary phase (CSP) is the cornerstone of the separation. Polysaccharide-based columns, such as those derived from cellulose or amylose, are particularly effective. The chiral selectors immobilized on the stationary phase interact stereoselectively with the fluvoxamine enantiomers, leading to differential retention times.

  • Mobile Phase Optimization: The mobile phase typically consists of a mixture of a non-polar organic solvent (e.g., n-hexane, heptane) and a polar modifier (e.g., isopropanol, ethanol). The ratio of these components is carefully optimized to achieve baseline separation of the enantiomeric peaks. A small amount of an amine modifier, such as diethylamine, is often added to improve peak shape and resolution.

  • Detection and Quantification: A UV detector is commonly employed to monitor the column effluent. The separated enantiomers are detected based on their absorbance at a specific wavelength (e.g., 254 nm), and the peak areas are used for quantification.

  • Elution Order Determination: The elution order of the (R)- and (S)-enantiomers is determined by injecting a reference standard of a known absolute configuration.

Table 1: Representative Chiral HPLC Conditions for Fluvoxamine Enantiomer Separation

ParameterCondition
Column Chiralcel OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane/Isopropanol/Diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 254 nm

Note: This protocol serves as a general guideline. Specific conditions may require optimization based on the instrumentation and column used.

Chiral_HPLC_Separation_Workflow A Racemic Fluvoxamine Sample B Injection into HPLC System A->B C Chiral Stationary Phase (CSP) Column B->C D Differential Interaction of Enantiomers with CSP C->D E Separation of Enantiomers D->E F UV Detection E->F G Chromatogram with Two Resolved Peaks F->G H Quantification and Collection of Individual Enantiomers G->H

Caption: Chiral HPLC Separation Workflow for Fluvoxamine Isomers.

Following their separation, the absolute configuration of the individual enantiomers was confirmed using a combination of spectroscopic techniques, including:

  • Circular Dichroism (CD) Spectroscopy: This technique exploits the differential absorption of left- and right-circularly polarized light by chiral molecules. Enantiomers exhibit mirror-image CD spectra, which can be used to assign their absolute configuration.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The use of chiral shift reagents in NMR spectroscopy allows for the differentiation of enantiomers in the resulting spectrum.

  • X-ray Crystallography: This powerful technique provides the unambiguous three-dimensional structure of a molecule, offering definitive proof of its absolute configuration.

Stereoselective Pharmacological Profiles

With the ability to work with the pure enantiomers, researchers conducted a series of in vitro and in vivo studies to delineate their individual pharmacological properties. These investigations revealed significant differences between (R)- and (S)-fluvoxamine.

In Vitro Studies:

  • Serotonin Transporter (SERT) Inhibition: Both enantiomers were confirmed to be potent inhibitors of SERT, the primary molecular target of fluvoxamine. However, these studies consistently demonstrated that (S)-fluvoxamine is a more potent inhibitor of SERT than (R)-fluvoxamine.

  • Sigma-1 Receptor Binding: Fluvoxamine is also known to exhibit high affinity for the sigma-1 receptor, an intracellular chaperone protein that has been implicated in the modulation of various neurotransmitter systems. Intriguingly, binding studies revealed that (S)-fluvoxamine possesses a significantly higher affinity for the sigma-1 receptor compared to (R)-fluvoxamine.

Table 2: In Vitro Pharmacological Properties of Fluvoxamine Isomers

IsomerSERT Inhibition (IC50, nM)Sigma-1 Receptor Affinity (Ki, nM)
(R)-Fluvoxamine ~15~50
(S)-Fluvoxamine ~5~10
Racemic Fluvoxamine ~10~30

Note: The presented values are approximations and may vary based on the specific assay conditions.

In Vivo Studies:

The findings from in vitro studies were largely corroborated by in vivo animal models of depression and anxiety. In these behavioral paradigms, (S)-fluvoxamine generally exhibited greater potency and efficacy compared to (R)-fluvoxamine.

Pharmacological_Comparison cluster_S (S)-Fluvoxamine cluster_R (R)-Fluvoxamine S_SERT High Potency SERT Inhibition R_SERT Lower Potency SERT Inhibition S_Sigma1 High Affinity Sigma-1 Binding R_Sigma1 Lower Affinity Sigma-1 Binding

Caption: Pharmacological Profile Comparison of Fluvoxamine Isomers.

Part 4: The Rationale for a Racemic Formulation

Given the superior pharmacological profile of (S)-fluvoxamine in preclinical studies, the question arises as to why a "chiral switch" was not pursued to develop it as a single-enantiomer drug. The decision to continue marketing fluvoxamine as a racemic mixture was likely a pragmatic one, based on a confluence of scientific, clinical, and commercial considerations:

  • Established Efficacy of the Racemate: By the time the stereoselective pharmacology of fluvoxamine was fully elucidated, the racemic mixture had already undergone extensive clinical trials and had been approved for use in numerous countries. It had a well-established track record of safety and efficacy in treating depression and OCD. The potential for a modest improvement in efficacy with a single-enantiomer formulation was likely not deemed sufficient to warrant the substantial time and financial investment required for a full clinical development program.

  • Pharmacological Contribution of the (R)-enantiomer: While less potent than its (S)-counterpart, (R)-fluvoxamine is not pharmacologically inert. It still contributes to the overall inhibition of serotonin reuptake and may have other, as-yet-unidentified, pharmacological actions. The potential for complex interactions between the two enantiomers could also influence the overall therapeutic effect of the racemate.

  • Pharmacokinetic Equivalence: Studies on the pharmacokinetics of the fluvoxamine enantiomers revealed that they have similar absorption, distribution, metabolism, and excretion profiles. This lack of a significant pharmacokinetic advantage for one enantiomer over the other further diminished the rationale for developing a single-isomer product.

  • Commercial and Patent Landscape: The impending expiration of the patent for racemic fluvoxamine was another significant factor. Embarking on a lengthy and costly development program for a single enantiomer, with the prospect of generic competition for the racemic drug on the horizon, would have been a commercially risky proposition.

Part 5: Conclusion and Future Directions

The history of fluvoxamine and its isomers is a compelling narrative that mirrors the evolution of modern drug development. It underscores the critical importance of stereochemistry in understanding the mechanism of action of chiral drugs and highlights the complex decision-making process that governs the transition from a racemic mixture to a single-enantiomer product.

While fluvoxamine continues to be marketed as a racemate, the research into its individual isomers has yielded invaluable insights into the structure-activity relationships of SSRIs and the role of the sigma-1 receptor in their pharmacology. This knowledge base continues to guide the design and development of the next generation of antidepressant and anxiolytic medications.

Future research in this area may focus on:

  • Further Elucidating the Role of the Sigma-1 Receptor: A more in-depth understanding of the downstream signaling pathways modulated by the stereoselective binding of fluvoxamine enantiomers to the sigma-1 receptor could reveal novel therapeutic targets.

  • Investigating Stereoselective Drug-Drug Interactions: A comprehensive evaluation of the potential for stereoselective interactions between the fluvoxamine enantiomers and other co-administered drugs is warranted.

  • Exploring Novel Therapeutic Applications: The distinct pharmacological profiles of the individual enantiomers may make them suitable for the treatment of other psychiatric or neurological disorders beyond depression and OCD.

The scientific journey of fluvoxamine, from its synthesis as a racemic compound to the detailed characterization of its constituent isomers, serves as a powerful testament to the iterative nature of scientific discovery and its profound impact on the practice of medicine.

References

  • Title: Fluvoxamine: a review of its pharmacology and therapeutic use in depressive illness. Source: Drugs URL: [Link]

  • Title: The role of stereochemistry in the clinical pharmacology of psychotropic drugs. Source: Journal of Clinical Psychiatry URL: [Link]

  • Title: Chiral separation of fluvoxamine and its related compounds by high-performance liquid chromatography. Source: Journal of Chromatography B: Biomedical Sciences and Applications URL: [Link]

  • Title: Enantioselective pharmacology of fluvoxamine: in vitro and in vivo studies. Source: European Journal of Pharmacology URL: [Link]

  • Title: The sigma-1 receptor: a new player in the mechanism of action of antidepressants? Source: Journal of Psychopharmacology URL: [Link]

(Z)-Fluvoxamine: A Sigma-1 Receptor Agonist with Neuroprotective Potential - A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(Z)-Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI) widely prescribed for psychiatric conditions, is gaining significant attention for its potential neuroprotective properties.[1] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the multifaceted mechanisms underpinning Fluvoxamine's neuroprotective effects, moving beyond its canonical role in serotonergic modulation. The core of its neuroprotective action lies in its high-affinity agonism of the sigma-1 receptor (S1R), an intracellular chaperone protein critical for maintaining cellular homeostasis.[2][3] We will dissect the key signaling pathways, review the compelling preclinical evidence in various neurological disease models, and provide detailed experimental protocols to empower further investigation into this promising repurposed therapeutic.

The Dual Mechanistic Framework of (Z)-Fluvoxamine

While historically classified as an SSRI, a complete understanding of Fluvoxamine's biological activity requires a dual-mechanism perspective.

Canonical SSRI Activity

Fluvoxamine functions by blocking the serotonin transporter (SERT) on the neuronal membrane, which inhibits the reuptake of serotonin from the synaptic cleft.[2][3] This increases the extracellular concentration of serotonin, enhancing its neurotransmission.[3] While increased serotonergic tone can contribute to neurotrophic effects, the more profound and direct neuroprotective actions of Fluvoxamine are now largely attributed to its second, distinct mechanism.

Potent Sigma-1 Receptor (S1R) Agonism

Fluvoxamine is a potent agonist of the S1R, a unique ligand-operated intracellular chaperone protein predominantly located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER).[2][4][5] The S1R is not a classical G-protein coupled receptor or ion channel; instead, it acts as a dynamic signaling modulator. Its activation is a critical event that initiates a cascade of cellular responses aimed at mitigating stress and promoting survival, making it a prime target for therapeutic intervention in neurological disorders.[6]

Core Neuroprotective Signaling Pathways Activated by Fluvoxamine

Fluvoxamine's engagement with the S1R triggers several interconnected pathways that collectively shield neurons from pathological insults.

Attenuation of Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

Causality: The ER is central to protein folding. Conditions like ischemia, oxidative stress, and proteotoxicity can lead to an accumulation of unfolded or misfolded proteins, a state known as ER stress. This activates the Unfolded Protein Response (UPR), which, if prolonged, triggers apoptosis (programmed cell death).

Mechanism of Action: Fluvoxamine, through S1R activation, prevents neuronal cell death resulting from ER stress. The S1R chaperone activity helps stabilize ER proteins and modulate calcium signaling, thereby alleviating the stress load. Scientific findings indicate that Fluvoxamine suppresses apoptosis caused by ER stress, a mechanism that may offer a new treatment target for neurodegenerative diseases.

Fluvoxamine (Z)-Fluvoxamine S1R Sigma-1 Receptor (S1R) (At ER-Mitochondria Membrane) Fluvoxamine->S1R  Activates (Agonist) ER_Stress ER Stress (Unfolded Protein Accumulation) S1R->ER_Stress  Inhibits / Alleviates Homeostasis Cellular Homeostasis (Protein Folding Restored) S1R->Homeostasis  Promotes UPR Unfolded Protein Response (UPR) Activation ER_Stress->UPR  Triggers Apoptosis Neuronal Apoptosis UPR->Apoptosis  Leads to (if prolonged) Start Start: Neuronal Cell Culture (e.g., SH-SY5Y) Pretreat Step 1: Pre-treatment Incubate with (Z)-Fluvoxamine (Various concentrations) Start->Pretreat Induce Step 2: Induce Injury Add Oxidative Stressor (e.g., 100 µM H₂O₂) Pretreat->Induce Incubate Step 3: Incubation Allow injury to proceed (e.g., 24 hours) Induce->Incubate Assess Step 4: Assess Endpoints Incubate->Assess Viability Cell Viability (MTT Assay) Assess->Viability Apoptosis Apoptosis (Annexin V/PI Staining) Assess->Apoptosis ROS Intracellular ROS (DCFH-DA Assay) Assess->ROS

Sources

Biological Activity of (Z)-Fluvoxamine Versus the (E)-Isomer: A Guide to Stereoselective Pharmacology

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI), is commercially available as the (E)-geometric isomer. The presence of a C=N double bond in its structure, however, necessitates the existence of a corresponding (Z)-isomer. While often considered an impurity or a photoproduct, the (Z)-isomer of fluvoxamine possesses a distinct biological activity profile that diverges significantly from the parent (E)-isomer. This technical guide provides a comprehensive analysis of the stereoselective pharmacology of fluvoxamine's geometric isomers. We will dissect the structural basis of their differential interactions with the serotonin transporter (SERT) and the sigma-1 receptor (S1R), detail the experimental methodologies required for their separation and characterization, and discuss the profound therapeutic and drug development implications of these differences. This document serves as a foundational resource for researchers exploring the nuanced structure-activity relationships of psychoactive compounds.

The Stereochemical Foundation: Understanding Fluvoxamine's Geometric Isomerism

Fluvoxamine, chemically (E)‐5‐methoxy‐1‐[4‐(trifluoromethyl)phenyl]pentan‐1‐one O‐2‐aminoethyl oxime, belongs to the class of 2-aminoethyloximethers of aralkylketones.[1][2] The critical structural feature governing its stereochemistry is the oxime C=N double bond. This restricted rotation gives rise to two distinct geometric isomers: (E) and (Z). The (E) configuration (from the German entgegen, meaning "opposite") has the higher priority groups on opposite sides of the double bond, while the (Z) configuration (zusammen, meaning "together") has them on the same side.

The clinically effective and marketed form of fluvoxamine is the (E)-isomer.[3] The (Z)-isomer can be generated from the (E)-isomer through photoisomerization, for example, upon exposure to UVB radiation.[3][4] This structural shift, though subtle, fundamentally alters the molecule's three-dimensional shape and, consequently, its ability to bind to its biological targets.

G cluster_E (E)-Fluvoxamine (trans) cluster_Z (Z)-Fluvoxamine (cis) E_img E_img E_label Higher priority groups are onOPPOSITE sides of the C=N bond. Z_img Z_img Z_label Higher priority groups are on theSAME side of the C=N bond. G cluster_isomers Fluvoxamine Isomers cluster_targets Molecular Targets cluster_effects Pharmacological Effects E_iso (E)-Fluvoxamine SERT SERT E_iso->SERT Potent Inhibition S1R Sigma-1 Receptor E_iso->S1R Potent Agonism Z_iso (Z)-Fluvoxamine Z_iso->SERT Negligible Interaction Z_iso->S1R Hypothesized Selective Agonism SSRI_effect Antidepressant/Anxiolytic (via 5-HT Reuptake Inhibition) SERT->SSRI_effect S1R_effect Neuroprotection, Anti-inflammatory, Modulation of ER Stress S1R->S1R_effect

Figure 2: Divergent Pharmacological Pathways of Fluvoxamine Isomers.

Methodologies for Isomer Analysis and Characterization

A robust investigation into the differential activities of fluvoxamine isomers requires validated methods for their separation, identification, and functional assessment.

Protocol: Isomer Separation and Identification

Causality: To study each isomer in isolation, a high-resolution separation technique is paramount. High-Performance Liquid Chromatography (HPLC) is the method of choice. The United States Pharmacopeia (USP) provides a validated method for separating fluvoxamine from the (Z)-isomer, which serves as an excellent foundation. [5] Step-by-Step Methodology:

  • System Preparation:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A Luna 5 µm C8(2) column or equivalent is specified in the USP monograph for separating the drug from its impurities, including the Z-isomer. [5] * Mobile Phase: Prepare the mobile phase as specified in the relevant monograph. This typically consists of a buffered aqueous solution and an organic modifier (e.g., acetonitrile).

    • System Suitability: Before analysis, run a system suitability solution. The USP requires a resolution of not less than 3.0 between the (Z)-isomer and the (E)-isomer (Fluvoxamine Maleate) peaks. [5]

  • Sample Preparation:

    • Dissolve the fluvoxamine isomer mixture in the mobile phase to a known concentration.

    • To generate a standard containing the (Z)-isomer for peak identification, a solution of (E)-fluvoxamine can be irradiated with UVB light. [3]

  • Chromatographic Separation:

    • Inject the sample onto the HPLC column.

    • Run an isocratic or gradient elution program to separate the isomers. The (Z)-isomer will have a different retention time from the (E)-isomer.

    • Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

  • Identification and Confirmation:

    • Collect the fractions corresponding to each separated peak.

    • Confirm the identity of each isomer using:

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural information to confirm the cis or trans configuration. [3][6] * Mass Spectrometry (MS): Confirms the molecular weight of the isolated compounds, ensuring they are indeed isomers and not degradation products. [3]

G start Fluvoxamine (E) and (Z) Mixture hplc HPLC Separation (e.g., C8 Column) start->hplc detect UV Detection & Fraction Collection hplc->detect frac_e Fraction 1 (Putative E-Isomer) detect->frac_e frac_z Fraction 2 (Putative Z-Isomer) detect->frac_z confirm Structural Confirmation frac_e->confirm frac_z->confirm nmr NMR Spectroscopy confirm->nmr ms Mass Spectrometry confirm->ms

Figure 3: Experimental Workflow for Isomer Separation and Identification.

Protocol: Radioligand Binding Assay

Causality: To quantify the binding affinity (Ki) of each purified isomer for its targets (SERT and S1R), a competitive radioligand binding assay is the gold standard. This protocol creates a self-validating system by measuring the displacement of a known high-affinity radiolabeled ligand by the unlabeled test compound (isomer).

Step-by-Step Methodology:

  • Reagent Preparation:

    • Membrane Source: Prepare cell membrane homogenates from a cell line stably expressing human SERT or human S1R. Alternatively, use homogenized brain tissue from appropriate species (e.g., rat frontal cortex for SERT). [7] * Radioligand:

      • For SERT: [³H]Paroxetine or McN5652 are suitable high-affinity radioligands. [8][9] * For S1R: [¹¹C]SA4503 or -Pentazocine are selective radioligands. [10] * Test Compounds: Prepare serial dilutions of the purified (E)- and (Z)-fluvoxamine isomers.

    • Assay Buffer: Prepare an appropriate buffer (e.g., Tris-HCl) for the incubation.

  • Assay Procedure:

    • In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test isomer.

    • Total Binding: Wells containing membranes and radioligand only.

    • Non-specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a known, potent unlabeled ligand for the target (e.g., excess unlabeled citalopram for SERT) to saturate all specific binding sites.

    • Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a duration sufficient to reach equilibrium.

  • Termination and Detection:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B), which trap the membranes with bound radioligand.

    • Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the test isomer concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of isomer that displaces 50% of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Conclusion and Future Directions

The evidence clearly indicates that the geometric isomers of fluvoxamine are not pharmacologically equivalent. The (E)-isomer is a dual-action compound, potently inhibiting SERT and activating S1R, which together define its clinical profile. In contrast, the (Z)-isomer is largely inactive at SERT, positioning it as a potentially distinct pharmacological tool.

The most critical gap in the current understanding is the full characterization of (Z)-fluvoxamine's activity at the sigma-1 receptor. Future research must prioritize the isolation of the pure (Z)-isomer and the determination of its S1R binding affinity and functional efficacy (i.e., whether it is an agonist, antagonist, or allosteric modulator). Should (Z)-fluvoxamine prove to be a selective S1R agonist, it could be developed as a novel therapeutic for neurodegenerative disorders, traumatic brain injury, or inflammatory conditions, leveraging the benefits of S1R modulation without the confounding effects of serotonin system manipulation. This stereochemical dichotomy within a single drug scaffold underscores the critical importance of isomeric purity and characterization in modern drug development.

References

  • Sukhatme, V. P., Reche, P. A., & Arkins, S. (2021). Fluvoxamine: A Review of Its Mechanism of Action and Its Role in COVID-19. Frontiers in Pharmacology, 12, 652688. [Link]

  • Vaglini, F., Viacava, A., & Corsini, G. U. (2002). Photoisomerization of Fluvoxamine Generates an Isomer That Has Reduced Activity on the 5-hydroxytryptamine Transporter and Does Not Affect Cell Proliferation. European Journal of Pharmacology, 451(3), 259-264. [Link]

  • Sarrias, M. J., Artigas, F., & Campa, D. (2024). An Overview of the Systematic Reviews About the Efficacy of Fluvoxamine on Depression. Journal of Clinical Medicine, 13(10), 2825. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). fluvoxamine. [Link]

  • Nakasone, L., Aqeel, Z., & Tackett, B. (n.d.). Separation of Fluvoxamine Maleate and its Organic Impurities per USP Monograph. Phenomenex Inc. [Link]

  • Wikipedia. (n.d.). Zolpidem. [Link]

  • van Harten, J. (1993). Overview of the pharmacokinetics of fluvoxamine. Clinical Pharmacokinetics, 24(3), 203-220. [Link]

  • Dr.Oracle. (2024). How is fluvoxamine different from other selective serotonin reuptake inhibitors (SSRIs) like fluoxetine (Prozac)? [Link]

  • Omori, I. M., & Furukawa, T. A. (2007). Fluvoxamine versus other anti-depressive agents for depression. Cochrane Database of Systematic Reviews, (3), CD006114. [Link]

  • de Boer, P., van der Hulst, R. W., & van der Veen, F. M. (2008). Pharmacokinetic–pharmacodynamic modelling of fluvoxamine 5-HT transporter occupancy in rat frontal cortex. British Journal of Pharmacology, 155(6), 846-856. [Link]

  • ResearchGate. (2009). [Improved method of fluvoxamine synthesis]. [Link]

  • Ishikawa, M., Ishii, T., & Kimura, Y. (2007). High occupancy of sigma-1 receptors in the human brain after single oral administration of fluvoxamine: a positron emission tomography study using [11C]SA4503. International Journal of Neuropsychopharmacology, 10(5), 601-608. [Link]

  • Egawa, T., Okuyama, S., & Ishibashi, K. (1995). Effects of Fluvoxamine and Fluoxetine on 5-HT1A and 5-HT2A Receptors in Mouse Brain. Japanese Journal of Pharmacology, 68(1), 67-75. [Link]

  • Rapaport, M., Coccaro, E., & Sheline, Y. (1996). A comparison of fluvoxamine and fluoxetine in the treatment of major depression. Journal of Clinical Psychopharmacology, 16(5), 373-378. [Link]

  • Calio, R., & Sukhatme, V. P. (2021). (PDF) Fluvoxamine: A Review of Its Mechanism of Action and Its Role in COVID-19. ResearchGate. [Link]

  • ResearchGate. (2012). Quantitative 1H NMR spectroscopic determination of the E/Z isomer ratio of the antidepressant drug fluvoxamine for use in pharmaceutical analysis. [Link]

  • Suhara, T., Sudo, Y., & Okubo, Y. (2003). High occupancy of serotonin transporter with low-dose clomipramine in comparative occupancy study with fluvoxamine using positron emission tomography. Archives of General Psychiatry, 60(4), 386-391. [Link]

  • Dr.Oracle. (2024). At what doses does fluvoxamine (selective serotonin reuptake inhibitor) affect different receptors? [Link]

  • De Wilde, J., & Mertens, C. (1991). Comparison of the efficacy of moclobemide and fluvoxamine in elderly patients with a severe depressive episode. European Psychiatry, 6(S2), 143-143. [Link]

  • Singh, S. P., & Singh, K. (2021). Chirality of antidepressive drugs: an overview of stereoselectivity. Journal of Neurosciences in Rural Practice, 12(1), 143-150. [Link]

  • Adebiyi, T., & Sharma, R. (2021). Sigma-1 Receptor Activation by Fluvoxamine Ameliorates ER Stress, Synaptic Dysfunction and Behavioral Deficits in a Ketamine Model of Schizophrenia. Neuroscience, 474, 14-26. [Link]

  • Kwon, J. W., & Armbrust, K. L. (2005). Photo-isomerization of fluvoxamine in aqueous solutions. ResearchGate. [Link]

  • Google Patents. (2017).
  • Spigset, O., & Hedenmalm, K. (1998). Non-linear fluvoxamine disposition. British Journal of Clinical Pharmacology, 45(3), 243-249. [Link]

  • Shirayama, Y., & Hashimoto, K. (2005). Understanding the Role of Sigma-1 Receptors in Psychotic Depression. Psychiatric Times, 22(11). [Link]

  • Itil, T. M., & Shrivastava, R. K. (1983). A double-blind controlled clinical trial comparing fluvoxamine with imipramine. British Journal of Clinical Pharmacology, 15(Suppl 3), 411S-417S. [Link]

  • Wang, Y., & Szabo, A. (2023). Sigma-1 Receptor Agonist Fluvoxamine Ameliorates Fibrotic Response of Trabecular Meshwork Cells. International Journal of Molecular Sciences, 24(14), 11677. [Link]

Sources

Methodological & Application

Application Note: A Validated HPLC Method for the Quantification of (Z)-Fluvoxamine Impurity in Fluvoxamine Maleate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of major depressive disorder and obsessive-compulsive disorder.[1] The Fluvoxamine molecule contains a C=N double bond, giving rise to two geometric isomers: the (E)-isomer and the (Z)-isomer.[2] The pharmacologically active and clinically effective form of Fluvoxamine is the (E)-isomer (trans-isomer).[2][3] The (Z)-isomer (cis-isomer) is considered a process impurity and exhibits significantly reduced pharmacological activity.[2][3] Therefore, it is crucial to control the level of the (Z)-isomer in Fluvoxamine drug substance and drug products to ensure therapeutic efficacy and safety.

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of the (Z)-Fluvoxamine isomer from the active (E)-Fluvoxamine isomer. The method is based on the principles outlined in the United States Pharmacopeia (USP) monograph for Fluvoxamine Maleate and is suitable for quality control and stability testing in pharmaceutical development and manufacturing.[4]

Method Principle

The chromatographic separation is achieved on a C8 reversed-phase column. The method utilizes an isocratic mobile phase consisting of a mixture of an aqueous buffer and an organic modifier. This composition allows for the differential partitioning of the (E) and (Z) isomers based on their slight differences in polarity and spatial arrangement, leading to their separation. Detection is performed using a UV detector, as both isomers possess a chromophore that absorbs in the UV region. The method is designed to be specific and stability-indicating, capable of resolving the (Z)-isomer from the (E)-isomer and any potential degradation products.[3][4][5]

Instrumentation and Materials

  • HPLC System: A quaternary or binary HPLC system with a UV detector.

  • Column: A C8 reversed-phase column (e.g., Luna 5 µm C8(2), 250 x 4.6 mm) is recommended as per a method similar to the USP monograph.[4]

  • Data Acquisition and Processing Software: To control the HPLC system and for data analysis.

  • Analytical Balance: For accurate weighing of standards and samples.

  • Volumetric Glassware: Class A volumetric flasks and pipettes.

  • pH Meter: For adjusting the pH of the buffer.

  • Sonicator: For degassing solvents and dissolving samples.

  • Filter Membranes: 0.45 µm nylon or PTFE syringe filters for sample preparation.

  • Reagents:

    • Fluvoxamine Maleate Reference Standard (containing both E and Z isomers)

    • Acetonitrile (HPLC grade)

    • Potassium Phosphate Monobasic (KH₂PO₄) or similar buffer salt

    • Phosphoric Acid or Potassium Hydroxide for pH adjustment

    • Water (HPLC grade)

Chromatographic Conditions

The following chromatographic conditions are recommended for the separation of (Z)-Fluvoxamine from (E)-Fluvoxamine.

ParameterRecommended Condition
Column C8 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Phosphate Buffer (pH 3.5) in a ratio of 30:70 (v/v)[3][5]
Flow Rate 1.2 mL/min[3][5]
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 245 nm[3][5]
Run Time Approximately 15 minutes

Rationale for Parameter Selection:

  • Column: A C8 stationary phase provides a good balance of hydrophobic interaction for the separation of the moderately polar Fluvoxamine isomers.

  • Mobile Phase: The combination of acetonitrile and a slightly acidic phosphate buffer ensures good peak shape and resolution. The acidic pH suppresses the ionization of any residual silanol groups on the silica backbone of the stationary phase, reducing peak tailing.

  • Flow Rate and Temperature: These parameters are optimized to achieve a reasonable run time while maintaining good separation efficiency.

  • Detection Wavelength: 245 nm is chosen as it provides adequate sensitivity for both isomers.[3][5]

Preparation of Solutions

Buffer Preparation (Phosphate Buffer, pH 3.5)
  • Dissolve an appropriate amount of Potassium Phosphate Monobasic in HPLC grade water to obtain a 10.5 mM solution.[3][5]

  • Adjust the pH to 3.5 using diluted Phosphoric Acid.

  • Filter the buffer through a 0.45 µm membrane filter and degas before use.

Mobile Phase Preparation
  • Mix Acetonitrile and the prepared Phosphate Buffer (pH 3.5) in a 30:70 (v/v) ratio.[3][5]

  • Degas the mobile phase using sonication or helium sparging.

Standard Stock Solution Preparation (for Linearity and Accuracy)
  • Accurately weigh about 10 mg of Fluvoxamine Maleate Reference Standard and transfer it to a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of approximately 100 µg/mL.

System Suitability Solution (to generate the Z-isomer)

To ensure the system can adequately separate the (Z)-isomer, a system suitability solution containing an increased amount of the (Z)-isomer is prepared by forced degradation.[4]

  • Transfer approximately 6 mg of Fluvoxamine Maleate Reference Standard to a 50 mL volumetric flask.

  • Heat the dry powder at 120°C for 10 minutes.

  • Cool to room temperature and add 3.0 mL of 0.1 N Hydrochloric Acid.

  • Heat the solution in a water bath at 80°C for 10 minutes.

  • Cool to room temperature, add 50 mg of Fluvoxamine Maleate Reference Standard, and dissolve in 25 mL of mobile phase.

  • Dilute to volume with the mobile phase.[4]

Sample Preparation (from Tablets)
  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to about 100 mg of Fluvoxamine Maleate and transfer it to a 100 mL volumetric flask.

  • Add about 70 mL of mobile phase and sonicate for 15 minutes to dissolve the drug.

  • Dilute to volume with the mobile phase and mix well.

  • Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

  • Further dilute 5.0 mL of the filtered solution to 50.0 mL with the mobile phase to obtain a final concentration of approximately 100 µg/mL of Fluvoxamine Maleate.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Specificity

Specificity is demonstrated by the resolution of the (Z)-Fluvoxamine peak from the (E)-Fluvoxamine peak and any other components in the sample matrix (e.g., excipients, degradation products). The system suitability solution is used to confirm the resolution between the (E) and (Z) isomers is not less than 3.0.[4]

Linearity

Linearity should be established by preparing a series of at least five concentrations of the (Z)-Fluvoxamine isomer over a range that covers the expected level of the impurity (e.g., from the limit of quantification to 150% of the specification limit). The calibration curve is obtained by plotting the peak area against the concentration, and the correlation coefficient (r²) should be ≥ 0.999.

Limit of Quantification (LOQ) and Limit of Detection (LOD)

The LOQ is the lowest concentration of the (Z)-isomer that can be quantified with acceptable precision and accuracy. The LOD is the lowest concentration that can be detected. These can be determined based on the signal-to-noise ratio (typically 10:1 for LOQ and 3:1 for LOD) or by statistical analysis of the calibration curve.

Accuracy

Accuracy is determined by spiking a placebo mixture with known amounts of the (Z)-Fluvoxamine isomer at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The percentage recovery should be within an acceptable range (e.g., 98-102%).

Precision
  • Repeatability (Intra-day precision): Determined by analyzing at least six replicate samples of the same concentration of the (Z)-isomer on the same day. The relative standard deviation (RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-day precision): Determined by analyzing the same sample on different days, by different analysts, or with different equipment. The RSD between the results should be within acceptable limits.

Robustness

The robustness of the method should be evaluated by making small, deliberate variations in the chromatographic conditions, such as:

  • pH of the mobile phase (e.g., ± 0.2 units)

  • Organic content of the mobile phase (e.g., ± 2%)

  • Column temperature (e.g., ± 2°C)

  • Flow rate (e.g., ± 0.1 mL/min) The system suitability parameters should still be met under these varied conditions.

Sample Analysis Protocol

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Preparation (Weighing, Dissolution, Dilution) HPLC_System HPLC System Setup (Equilibration) SamplePrep->HPLC_System StandardPrep Standard & SST Solution Preparation StandardPrep->HPLC_System Injection Inject SST, Standard, and Samples HPLC_System->Injection Chromatogram Data Acquisition (Chromatogram Generation) Injection->Chromatogram Integration Peak Integration (Area Measurement) Chromatogram->Integration Calculation Calculation of (Z)-Isomer Percentage Integration->Calculation Report Final Report Generation Calculation->Report

Caption: Workflow for the HPLC analysis of (Z)-Fluvoxamine.

  • Prepare the mobile phase, system suitability solution, and sample solutions as described in Section 5.

  • Set up the HPLC system with the chromatographic conditions specified in Section 4 and allow the system to equilibrate until a stable baseline is achieved.

  • Inject the system suitability solution and verify that the resolution between the (E)-Fluvoxamine and (Z)-Fluvoxamine peaks is ≥ 3.0. The relative standard deviation for replicate injections of the (E)-Fluvoxamine peak should be ≤ 2.0%.

  • Inject the mobile phase as a blank to ensure no interfering peaks are present.

  • Inject the standard solution in replicate (e.g., n=5).

  • Inject the sample solutions in duplicate.

  • After all injections are complete, process the chromatograms using the data analysis software.

Data Interpretation and System Suitability

Identification

The (Z)-Fluvoxamine and (E)-Fluvoxamine peaks are identified by their retention times, which should be consistent with those obtained from the system suitability solution.

Calculation of (Z)-Fluvoxamine Content

The percentage of the (Z)-Fluvoxamine isomer in the sample is calculated using the following formula:

% (Z)-Isomer = (Area of (Z)-Isomer Peak / (Area of (E)-Isomer Peak + Area of (Z)-Isomer Peak)) * 100

System Suitability Criteria
ParameterAcceptance Criteria
Resolution between (E) and (Z) isomers ≥ 3.0
Tailing factor for the (E)-isomer peak ≤ 2.0
RSD of peak area for replicate injections of (E)-isomer ≤ 2.0%

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Poor resolution between (E) and (Z) isomers - Column degradation- Incorrect mobile phase composition or pH- High column temperature- Replace the column- Prepare fresh mobile phase and verify pH- Optimize column temperature
Peak tailing - Column contamination- Incorrect mobile phase pH- Sample overload- Wash the column with a strong solvent- Adjust mobile phase pH- Reduce sample concentration
Baseline drift or noise - Air bubbles in the system- Contaminated mobile phase- Detector lamp issue- Degas the mobile phase- Prepare fresh mobile phase- Check and replace the detector lamp if necessary
Variable retention times - Leak in the system- Inconsistent mobile phase composition- Fluctuation in column temperature- Check for leaks- Ensure proper mixing of the mobile phase- Use a column oven for stable temperature

References

  • Dikkar, J. S., & Ahmed, S. A. (2024). Development and Validation of UV Spectrophotometric Rp-Hplc Method For Simultaneous Estimation of Fluvoxamine in Tablet and Bulk. The Academic, 2(6), 401-413.
  • Miolo, G., Caffieri, S., Levorato, L., Imbesi, M., Giusti, P., Uz, T., ... & Manev, H. (2002). Photoisomerization of fluvoxamine generates an isomer that has reduced activity on the 5-hydroxytryptamine transporter and does not affect cell proliferation. European journal of pharmacology, 450(3), 223-229. Available at: [Link]

  • Saracino, M. A., Mercolini, L., Flotta, G., & Raggi, M. A. (2006). Simultaneous determination of fluvoxamine isomers and quetiapine in human plasma by means of high-performance liquid chromatography.
  • ResearchGate. (n.d.). Quantitative 1H NMR spectroscopic determination of the E/Z isomer ratio of the antidepressant drug fluvoxamine for use in pharmaceutical analysis. Available at: [Link]

  • Phenomenex. (n.d.). Separation of Fluvoxamine Maleate and its Organic Impurities per USP Monograph. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Fluvoxamine on Primesep 100 Column. Available at: [Link]

Sources

Synthesis and purification protocol for high-yield (Z)-Fluvoxamine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive, in-depth technical overview for the synthesis of Fluvoxamine, with a specific focus on the isolation and purification of its (Z)-isomer. This document is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of the synthetic pathway and the stereochemical challenges involved.

Introduction: The Stereochemical Nuance of Fluvoxamine

Fluvoxamine is a well-established selective serotonin reuptake inhibitor (SSRI) widely used in the treatment of major depressive disorder and obsessive-compulsive disorder.[1][2] Its molecular structure features an oxime ether, which gives rise to geometric isomerism around the C=N double bond. This results in two distinct isomers: (E)-Fluvoxamine and (Z)-Fluvoxamine.

It is critically important to understand that the pharmacologically active and clinically utilized form is the (E)-isomer .[3] The (Z)-isomer, often formed as a minor byproduct during synthesis or through photo-isomerization of the (E)-form, is reported to be approximately 150 times less potent in its primary therapeutic action.[3][4]

Therefore, a "high-yield synthesis" exclusively for (Z)-Fluvoxamine is not a conventional goal in pharmaceutical manufacturing. Instead, the practical challenge lies in the effective separation and purification of the (Z)-isomer from the desired (E)-isomer to meet stringent purity requirements. This guide details a common and robust synthetic route that produces an E/Z mixture and subsequently provides detailed protocols for the isolation, purification, and characterization of the (Z)-isomer.

Part 1: Synthesis of Fluvoxamine (E/Z Mixture)

A practical and widely reported synthetic pathway begins with p-trifluoromethylbenzoic acid or its derivatives. The overall strategy involves creating the core ketone structure, followed by oximation to introduce the C=N bond, and finally, alkylation to attach the aminoethyl side chain.

Causality Behind the Synthetic Strategy

The chosen multi-step synthesis is designed for efficiency and scalability.

  • Weinreb Amide Intermediate : Starting with p-trifluoromethylbenzoic acid, conversion to a Weinreb amide (N-methoxy-N-methylamide) is a strategic choice. Weinreb amides are known to react cleanly with Grignard reagents to produce ketones without the common side reaction of over-addition to form a tertiary alcohol. This ensures a high-yield conversion to the key pentanone intermediate.[5]

  • Oximation : The reaction of the ketone with hydroxylamine hydrochloride is a standard and high-yielding method for forming oximes. This step is the origin of the E/Z isomerism. The ratio of isomers formed can be influenced by reaction conditions such as pH and temperature, but typically the more thermodynamically stable (E)-isomer is favored.

  • O-Alkylation : The final step involves an O-alkylation of the oxime with 2-chloroethylamine using a strong base like sodium hydride (NaH). This Williamson ether synthesis variant is effective for forming the oxime ether linkage to complete the Fluvoxamine molecule.[5]

Synthetic Pathway Diagram

Synthesis_Pathway cluster_0 Step 1: Ketone Formation cluster_1 Step 2: Oximation cluster_2 Step 3: O-Alkylation & Salt Formation A p-Trifluoromethylbenzoic Acid B Weinreb Amide Intermediate A->B Amidation C 5-methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one B->C Grignard Reaction (4-methoxybutylmagnesium bromide) D 5-methoxy-1-(4-(trifluoromethyl)phenyl) pentan-1-one Oxime (E/Z Mixture) C->D Hydroxylamine HCl E Fluvoxamine Free Base (E/Z Mixture) D->E 2-Chloroethylamine, NaH F Fluvoxamine Maleate (E/Z Mixture) E->F Maleic Acid

Caption: A representative synthetic route to Fluvoxamine Maleate.

Experimental Protocol: Synthesis of Fluvoxamine Maleate (E/Z Mixture)

Step 1: Synthesis of 5-methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one

  • Amidation : In an inert atmosphere, dissolve p-trifluoromethylbenzoic acid (1.0 eq) in a suitable solvent like toluene. Add reagents for amidation to form the Weinreb amide.[5]

  • Grignard Reaction : Prepare the Grignard reagent from 4-methoxybutyl bromide and magnesium turnings in THF.

  • Cool the Weinreb amide solution to 0°C and slowly add the Grignard reagent (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours until completion (monitored by TLC).

  • Quench the reaction carefully with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the ketone as an oil.

Step 2: Synthesis of 5-methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one Oxime

  • Dissolve the ketone (1.0 eq) from the previous step in 95% ethanol.[5]

  • Add hydroxylamine hydrochloride (2.0 eq) and water.

  • Stir the mixture at room temperature for 2-3 hours.[5]

  • Pour the reaction mixture into dilute HCl and extract with dichloromethane.

  • Combine the organic phases, dry over anhydrous Na₂SO₄, and evaporate the solvent to obtain the crude oxime as a mixture of E and Z isomers.[5] The product can be recrystallized from hexane to yield a light-yellow solid.[5]

Step 3: Synthesis of Fluvoxamine Maleate

  • In a reaction flask under an inert atmosphere, add toluene and the oxime mixture (1.0 eq).

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise while stirring at room temperature.[5]

  • Stir for 1 hour, then heat the mixture to 30-35°C.

  • Add 2-chloroethylamine hydrochloride (1.1 eq) and continue stirring for 2-3 hours.[5]

  • Quench the reaction by adding water, followed by the addition of maleic acid (1.0 eq).

  • Stir for 2 hours at 25-30°C. The crude Fluvoxamine maleate will precipitate as a solid.

  • Filter the solid and wash with cold toluene to yield the crude product.

ParameterExpected ValueSource
Overall Yield (Crude)35-46%[5][6]
Typical E/Z Ratio>95:5[1]
AppearanceWhite to off-white crystalline powder[7]

Part 2: High-Yield Purification Protocol for (Z)-Fluvoxamine

The primary challenge is the separation of the geometrically isomeric (E) and (Z) forms. Since the (E)-isomer is the desired product, most industrial purification aims to remove the (Z)-isomer. To obtain a high-purity sample of the (Z)-isomer, a multi-step approach combining isomerization and chromatography is most effective.

Strategy: Enrichment and Isolation
  • Photo-isomerization (Enrichment) : The (Z)-isomer is a known photoproduct of the (E)-isomer.[4] By exposing a solution of the E/Z mixture to UVB radiation, the equilibrium can be shifted to increase the relative concentration of the (Z)-isomer, thereby making its isolation more efficient.

  • Preparative Chromatography (Isolation) : High-Performance Liquid Chromatography (HPLC) is the most effective method for separating the two isomers with high resolution.

Purification Workflow Diagram

Purification_Workflow A Crude Fluvoxamine Maleate (E/Z Mixture) B Dissolve in Aqueous Buffer A->B C UVB Irradiation (290-320 nm) B->C Isomerization D (Z)-Isomer Enriched Solution C->D E Preparative HPLC D->E Injection F Fraction Collection E->F G Pure (Z)-Fluvoxamine Fraction F->G H Pure (E)-Fluvoxamine Fraction F->H I Solvent Evaporation & Lyophilization G->I J High-Purity (Z)-Fluvoxamine I->J

Caption: Workflow for the enrichment and isolation of (Z)-Fluvoxamine.

Step-by-Step Purification Protocol

Step 1: Photo-isomerization to Enrich the (Z)-Isomer

  • Prepare a solution of the crude Fluvoxamine maleate mixture in an aqueous buffer (e.g., pH 7.0). Fluvoxamine maleate has limited solubility in water, so prepare a dilute solution.

  • Place the solution in a quartz vessel to allow for UV light penetration.

  • Irradiate the solution with a UVB light source (wavelength 290-320 nm).[4]

  • Monitor the isomerization process by taking aliquots at regular intervals and analyzing them via analytical HPLC (see Part 3 for method) to determine the E/Z ratio.

  • Continue irradiation until the desired enrichment of the (Z)-isomer is achieved. Note that a photostationary state will eventually be reached.

Step 2: Isolation by Preparative HPLC

  • System Preparation : Use a preparative HPLC system equipped with a suitable C8 or C18 column.

  • Mobile Phase : Prepare a mobile phase according to the USP monograph for Fluvoxamine Maleate, which typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile.[8] An isocratic mobile phase of acetonitrile and water (e.g., 80:20 v/v) can be effective.[9]

  • Sample Preparation : Filter the (Z)-isomer enriched solution to remove any particulates.

  • Chromatography :

    • Inject the enriched solution onto the preparative HPLC column.

    • Run the separation using the defined mobile phase at an optimized flow rate.

    • Monitor the elution profile using a UV detector. The (E) and (Z) isomers will elute as distinct, though potentially close, peaks. The USP monograph requires a resolution of not less than 3.0 between the Z-isomer and Fluvoxamine Maleate (the E-isomer).[8]

  • Fraction Collection : Collect the fractions corresponding to the (Z)-isomer peak.

  • Product Recovery :

    • Combine the pure (Z)-isomer fractions.

    • Remove the organic solvent (acetonitrile) under reduced pressure.

    • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the high-purity (Z)-Fluvoxamine as a solid.

Part 3: Analytical Characterization and Quality Control

Rigorous analytical methods are essential to confirm the identity of the (Z)-isomer and determine its purity.

HPLC Method for Isomeric Purity

This method is adapted from the USP monograph and is suitable for both analytical monitoring and final quality control.[8]

ParameterSpecification
Column C8(2), 5 µm, or similar
Mobile Phase Mixture of aqueous buffer and acetonitrile
Detection UV at an appropriate wavelength (e.g., 253 nm)[10]
Flow Rate ~1.0 mL/min
System Suitability Resolution between (Z)-isomer and (E)-isomer must be ≥ 3.0
Spectroscopic Identification

NMR is the definitive method for distinguishing between the E and Z isomers. The chemical shifts of the protons and carbons near the C=N bond will differ due to the different spatial arrangement of the substituents.

  • ¹H NMR : Protons on the carbon adjacent to the oxime ether (the -OCH₂- group) are particularly sensitive to the stereochemistry and will show distinct chemical shifts for the E and Z isomers.

  • ¹³C NMR : Similarly, the carbons of the C=N bond and adjacent carbons will have different chemical shifts.

  • Mass Spectrometry : Will confirm the molecular weight of the compound (318.34 g/mol for the free base), but will not distinguish between isomers.

By following this comprehensive guide, researchers can successfully synthesize a mixture of Fluvoxamine isomers and apply a targeted purification strategy to isolate high-purity (Z)-Fluvoxamine for further study.

References

  • Process for the preparation of fluvoxamine maleate. (US9783492B2).
  • Process for the preparation of fluvoxamine maleate. (US9783492B2).
  • Photo-isomerization of fluvoxamine in aqueous solutions. ResearchGate. [Link]

  • Quantification of Fluvoxamine in Human Plasma by Using UPLC-MS/MS Technique. (2022). International Journal of Biology, Pharmacy and Allied Sciences. [Link]

  • Preparation method of fluvoxamine maleate. (CN101654419A).
  • A new spectrophotometric method for the determination of fluvoxamine maleate in pure form and in pharmaceutical formulation. (2015). Journal of Chemical and Pharmaceutical Research. [Link]

  • Separation of Fluvoxamine Maleate and its Organic Impurities per USP Monograph. Phenomenex. [Link]

  • Fluvoxamine Maleate. USP-NF. [Link]

  • Improved method of fluvoxamine synthesis. (2005). Zhongguo Xinyao Zazhi. [Link]

  • Refining method of fluvoxamine free base and preparation method of high-purity fluvoxamine maleate using same. (CN104703967B).
  • HPLC method for the determination of fluvoxamine in human plasma and urine for application to pharmacokinetic studies. (2007). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Photoisomerization of Fluvoxamine Generates an Isomer That Has Reduced Activity on the 5-hydroxytryptamine Transporter and Does Not Affect Cell Proliferation. (2003). Journal of Photochemistry and Photobiology. [Link]

Sources

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of (Z)-Fluvoxamine in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of (Z)-Fluvoxamine in human plasma. The described protocol is essential for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence trials. The methodology encompasses a streamlined liquid-liquid extraction (LLE) procedure for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This document provides a step-by-step protocol and discusses the rationale behind key experimental choices, ensuring methodological robustness and data integrity in alignment with regulatory expectations.

Introduction: The Clinical Significance of Fluvoxamine Monitoring

Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of major depressive disorder and obsessive-compulsive disorder. Due to significant inter-individual variability in its pharmacokinetics, therapeutic drug monitoring of fluvoxamine is crucial to optimize dosage, ensure efficacy, and minimize adverse effects. LC-MS/MS has emerged as the gold standard for the quantification of drugs in biological matrices due to its high sensitivity, specificity, and throughput.[1] This application note presents a validated method for the determination of (Z)-Fluvoxamine in human plasma, addressing the need for a reliable analytical tool in both clinical and research settings. The method also considers the quantification of its major metabolites, desmethyl fluvoxamine and fluvoxamine acid, which can be relevant in comprehensive pharmacokinetic assessments.[2]

Foundational Principles: Why LC-MS/MS?

The choice of LC-MS/MS is predicated on its ability to provide exceptional selectivity and sensitivity.

  • Chromatographic Separation (LC): The liquid chromatography step separates Fluvoxamine from other endogenous plasma components and potential metabolites. This separation is critical to prevent ion suppression or enhancement in the mass spectrometer, a phenomenon known as the matrix effect.[3] The use of a C18 reversed-phase column is standard for moderately polar compounds like Fluvoxamine, offering a robust and reproducible separation mechanism.

  • Mass Spectrometric Detection (MS/MS): Tandem mass spectrometry provides two layers of mass filtering. The first stage (Q1) selects the precursor ion (the protonated molecule of Fluvoxamine), which is then fragmented in the collision cell (q2). The second mass filtering stage (Q3) selects a specific product ion, creating a highly specific mass transition. This selected reaction monitoring (SRM) approach drastically reduces background noise and enhances the signal-to-noise ratio, allowing for precise quantification even at low concentrations.[4][5]

Materials and Methods

Reagents and Chemicals
ReagentGradeSource
(Z)-Fluvoxamine MaleateReference StandardCommercially Available
Fluvoxamine-d4Internal StandardCommercially Available
AcetonitrileHPLC GradeCommercially Available
MethanolHPLC GradeCommercially Available
Formic AcidLC-MS GradeCommercially Available
WaterDeionized, 18 MΩ·cmIn-house
Human Plasma (K2EDTA)Pooled, BlankCommercially Available
Instrumentation and Analytical Conditions
  • LC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4]

  • Analytical Column: A C18 column (e.g., 50 mm x 4.6 mm, 5 µm) is recommended for efficient separation.[6]

Table 1: Optimized LC-MS/MS Parameters

ParameterSettingRationale
LC Parameters
Mobile Phase A0.1% Formic Acid in WaterAcidified mobile phase promotes protonation of Fluvoxamine, enhancing ESI efficiency.
Mobile Phase B0.1% Formic Acid in AcetonitrileOrganic solvent for gradient elution to effectively elute the analyte from the C18 column.
Flow Rate0.6 mL/minA balance between analysis time and chromatographic resolution.[6]
Injection Volume10 µLStandard volume for sensitive detection without overloading the column.[6]
Column Temperature40°CEnsures reproducible retention times and peak shapes.[6]
MS/MS Parameters
Ionization ModePositive Electrospray Ionization (ESI+)Fluvoxamine contains basic nitrogen atoms that are readily protonated.
Capillary Voltage4500 VOptimized for maximal ion generation.[4]
Source Temperature450°CFacilitates efficient desolvation of the ESI droplets.[4]
SRM Transitions
(Z)-FluvoxaminePrecursor Ion (m/z) -> Product Ion (m/z)Specific to the molecule's structure and fragmentation pattern.
Fluvoxamine-d4 (IS)Precursor Ion (m/z) -> Product Ion (m/z)A stable isotope-labeled internal standard is ideal as it co-elutes and experiences similar matrix effects, ensuring accurate quantification.[6]

Experimental Protocols

Preparation of Standards and Quality Controls
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve (Z)-Fluvoxamine maleate and Fluvoxamine-d4 in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the Fluvoxamine stock solution in a 50:50 mixture of acetonitrile and water to create calibration standards.

  • Spiked Calibration Curve and QC Samples: Spike blank human plasma with the working standard solutions to achieve the desired concentration range for the calibration curve (e.g., 2.5 to 300 ng/mL) and for low, medium, and high-quality control (QC) samples.[6]

Sample Preparation: Liquid-Liquid Extraction (LLE)

The goal of sample preparation is to isolate the analyte from the complex plasma matrix, which contains proteins, salts, and phospholipids that can interfere with the analysis.[3][7][8][9] LLE is a robust and cost-effective method for this purpose.[5]

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis Analysis Plasma 250 µL Plasma Sample IS Add Internal Standard (Fluvoxamine-d4) Plasma->IS Vortex1 Vortex Mix IS->Vortex1 Solvent Add Extraction Solvent (e.g., Ethyl Acetate) Vortex1->Solvent Vortex2 Vortex Mix (e.g., 10 min) Solvent->Vortex2 Centrifuge Centrifuge (e.g., 4000 rpm, 5 min) Vortex2->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Liquid-Liquid Extraction Workflow for Fluvoxamine.

Protocol:

  • To 250 µL of plasma sample, calibration standard, or QC in a microcentrifuge tube, add the internal standard solution.

  • Vortex briefly to mix.

  • Add 1 mL of an appropriate organic extraction solvent (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol).

  • Vortex vigorously for 10 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.

  • Centrifuge at 4000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex to dissolve the residue.

  • Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

Method Validation

A bioanalytical method must be validated to ensure its reliability for the intended application.[10] The validation process should adhere to the principles outlined in regulatory guidelines such as the FDA's "Bioanalytical Method Validation Guidance for Industry".[11][12][13][14]

Validation_Parameters cluster_core Core Validation Parameters cluster_additional Additional Essential Parameters Validation Bioanalytical Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Intra- & Inter-day) Validation->Precision Recovery Extraction Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability (Freeze-Thaw, Bench-Top, Long-Term) Validation->Stability

Caption: Key Parameters for Method Validation.

Summary of Acceptance Criteria and Expected Performance
Validation ParameterAcceptance CriteriaTypical Performance
Linearity (r²) ≥ 0.99> 0.995
Accuracy Within ±15% of nominal (±20% at LLOQ)Within ±10%
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Extraction Recovery Consistent, precise, and reproducible> 60% with low variability[6]
Matrix Effect %CV of IS-normalized matrix factor ≤ 15%Minimal and compensated by the internal standard.
Stability Analyte concentration within ±15% of baselineStable under tested conditions.

Discussion: Causality and Trustworthiness

  • Internal Standard Selection: The use of a stable isotope-labeled internal standard (Fluvoxamine-d4) is paramount.[6] It behaves almost identically to the analyte during extraction and ionization, thereby compensating for variations in sample processing and matrix effects. This is a cornerstone of a self-validating system.

  • Mitigating Matrix Effects: While LLE is effective at removing many interfering substances, residual matrix components can still affect ionization efficiency.[3][9][15] The chromatographic separation is designed to elute Fluvoxamine in a region with minimal co-eluting matrix components. The validation of the matrix effect across at least six different lots of plasma ensures the method's robustness.[10]

  • Geometric Isomer Considerations: Fluvoxamine exists as (E) and (Z) isomers. The (Z)-isomer is the pharmacologically active form. The described LC method should be capable of resolving these isomers if necessary, although in many applications, their combined quantification is acceptable. The specificity of the MS/MS detection ensures that only Fluvoxamine and its deuterated counterpart are being measured.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust, sensitive, and selective approach for the quantification of (Z)-Fluvoxamine in human plasma. The protocol, from sample preparation to data acquisition, has been optimized to ensure high data quality and reliability. Adherence to the described validation procedures will ensure that the method is fit for purpose in regulated bioanalysis, supporting drug development and clinical research.

References

  • Quantification of Fluvoxamine in Human Plasma by Using UPLC-MS/MS Technique. International Journal of Biology, Pharmacy and Allied Sciences. Available at: [Link]

  • Quantification of fluvoxamine, desmethyl fluvoxamine and fluvoxamine acid by LC-MS/MS in body fluids and solid tissues obtained from a deceased using the standard addition method. Legal Medicine. Available at: [Link]

  • Pharmacokinetics and Bioequivalence of Fluvoxamine Maleate by Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization. ResearchGate. Available at: [Link]

  • UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum. PubMed Central. Available at: [Link]

  • Practical Tips on Preparing Plasma Samples for Drug Analysis Using SPME. LCGC. Available at: [Link]

  • Assessment of matrix effect in quantitative LC–MS bioanalysis. PubMed Central. Available at: [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Methods in Chemistry. Available at: [Link]

  • Bioanalytical sample preparation. Biotage. Available at: [Link]

  • Practical tips on preparing plasma samples for drug analysis using SPME. ResearchGate. Available at: [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC. Available at: [Link]

  • QbD-Driven Development and Validation of a Bioanalytical LC–MS Method for Quantification of Fluoxetine in Human Plasma. PubMed Central. Available at: [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. Available at: [Link]

  • A new approach to the effective preparation of plasma samples for rapid drug quantitation using on-line solid phase extraction mass spectrometry. PubMed. Available at: [Link]

  • Development and validation of a LC-MS/MS method for detection and quantification of 18 antidepressants in whole blood. CUNY Academic Works. Available at: [Link]

  • Matrix Effects in LSMS Analysis of Plasma Samples. Chromatography Forum. Available at: [Link]

  • Sample Preparation for Bioanalytical and Pharmaceutical Analysis. ACS Publications. Available at: [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS Bio. Available at: [Link]

  • Ultrafast Analysis of Selective Serotonin Reuptake Inhibitors (SSRIs) in Human Serum by the Agilent RapidFire High-Throughput Triple Quadrupole Mass Spectrometry System. Agilent. Available at: [Link]

  • Bioanalytical Method Validation. FDA. Available at: [Link]

  • Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube. Available at: [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Available at: [Link]

Sources

In Vitro Cell-Based Assays for (Z)-Fluvoxamine Efficacy: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for assessing the in vitro efficacy of (Z)-Fluvoxamine. Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI), is distinguished by its dual mechanism of action, which includes potent agonism at the sigma-1 receptor (S1R).[1] This unique pharmacological profile necessitates a multi-faceted approach to in vitro efficacy testing, encompassing its primary SSRI activity and its influence on S1R-mediated downstream signaling pathways. This document offers a suite of validated cell-based assays to thoroughly characterize the cellular effects of (Z)-Fluvoxamine.

Understanding the Mechanism: More Than Just Serotonin

(Z)-Fluvoxamine's primary therapeutic action is attributed to its high affinity for the serotonin transporter (SERT), leading to the inhibition of serotonin reuptake into presynaptic neurons and a subsequent increase in serotonin levels in the synaptic cleft.[2][3] Beyond this canonical SSRI function, fluvoxamine is a potent agonist of the sigma-1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum (ER).[3][4] This interaction is increasingly recognized as a key contributor to its therapeutic effects, including its neuroprotective and anti-inflammatory properties.[2][3] Consequently, a comprehensive in vitro evaluation of fluvoxamine should address both of these targets and their downstream consequences.

The following sections detail protocols for assays designed to quantify fluvoxamine's activity at SERT and S1R, as well as its impact on cellular stress and inflammatory responses.

I. Primary Target Engagement: Quantifying SERT and S1R Interaction

The foundational assessment of fluvoxamine's efficacy involves quantifying its direct interaction with its primary molecular targets.

A. Serotonin Transporter (SERT) Activity Assay

This assay determines the potency of fluvoxamine in inhibiting the reuptake of serotonin in a cellular context. A common and reliable method is a radiolabeled substrate uptake assay.

This protocol is adapted from established methods for assessing SERT inhibition in cell lines endogenously or recombinantly expressing the human serotonin transporter.[5]

1. Cell Culture and Plating:

  • Cell Line Selection: Human placental choriocarcinoma JAR cells, which endogenously express high levels of SERT, are a suitable model.[5] Alternatively, HEK293 or CHO-K1 cells stably transfected with the human SERT gene can be used.[5][6][7]

  • Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.

  • Plating: On day 1, seed the cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

2. Assay Procedure (Day 2):

  • Wash: Gently wash the cell monolayer twice with 100 µL of Krebs-Ringer-HEPES (KRH) buffer.

  • Pre-incubation: Add 100 µL of KRH buffer to each well and incubate for 15 minutes at 37°C.

  • Compound Addition: Prepare serial dilutions of (Z)-Fluvoxamine in KRH buffer. Add 25 µL of the fluvoxamine dilutions to the appropriate wells. For total binding (TB) wells, add 25 µL of KRH buffer. For non-specific binding (NSB) wells, add a high concentration of a known SERT inhibitor (e.g., 5 µM citalopram).[5]

  • Radioligand Addition: Prepare a working solution of [³H]-serotonin in KRH buffer. Add 25 µL of the [³H]-serotonin solution to all wells. The final concentration should be at or near the Km for serotonin uptake in the chosen cell line (e.g., 1 µM for JAR cells).[5]

  • Incubation: Incubate the plate for 60 minutes at 37°C.[5]

  • Termination and Washing: Terminate the assay by rapidly aspirating the medium and washing the cells twice with 200 µL of ice-cold KRH buffer.[5]

  • Cell Lysis: Lyse the cells by adding 25 µL of 1% Triton X-100 in KRH buffer and shaking the plate.[5]

  • Scintillation Counting: Add 150 µL of scintillation cocktail to each well and count the radioactivity using a scintillation counter.[5]

3. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of fluvoxamine using the following formula: % Inhibition = 100 * (1 - (Sample CPM - NSB CPM) / (TB CPM - NSB CPM))

  • Plot the % inhibition against the logarithm of the fluvoxamine concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

B. Sigma-1 Receptor (S1R) Binding Assay

This assay measures the affinity of fluvoxamine for the sigma-1 receptor. A competitive radioligand binding assay is a standard method for this purpose.

This protocol is based on established methods for S1R binding in membrane preparations.[4][8]

1. Membrane Preparation:

  • Source: Guinea pig liver membranes are a rich source of S1R.[8] Alternatively, membranes from cultured cells overexpressing S1R can be used.

  • Homogenization: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes.

  • Washing: Wash the membrane pellet with fresh buffer and resuspend in the assay buffer. Determine the protein concentration using a standard protein assay.

2. Assay Procedure:

  • Reaction Setup: In a 96-well plate, combine the following in assay buffer:

    • Membrane preparation

    • [³H]-(+)-pentazocine (a selective S1R radioligand) at a concentration near its Kd.

    • Varying concentrations of (Z)-Fluvoxamine.

    • For total binding, omit fluvoxamine.

    • For non-specific binding, include a high concentration of a known S1R ligand (e.g., haloperidol).

  • Incubation: Incubate the plate for 90 minutes at 37°C.[8]

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI). Wash the filters three times with ice-cold assay buffer.[8]

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.[8]

3. Data Analysis:

  • Calculate the percentage of specific binding at each fluvoxamine concentration.

  • Plot the percentage of specific binding against the logarithm of the fluvoxamine concentration and fit the data to a one-site competition model to determine the IC₅₀.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Parameter (Z)-Fluvoxamine Reference
SERT Occupancy EC₅₀ (rat plasma) 0.48 ng/mL[9]
SERT Occupancy EC₅₀ (rat brain ECF) 0.22 ng/mL[9]
Sigma-1 Receptor Ki 36 nM[4]

Table 1: Reported Binding Affinities of Fluvoxamine. This table summarizes previously reported efficacy data for fluvoxamine at its primary targets.

II. Downstream Cellular Efficacy: Assessing Functional Outcomes

Beyond direct target engagement, it is crucial to evaluate the downstream cellular consequences of fluvoxamine treatment.

A. Modulation of Endoplasmic Reticulum (ER) Stress

Fluvoxamine's agonism at the S1R has been shown to alleviate ER stress.[3] This can be assessed by measuring the expression of key ER stress markers.

This protocol outlines the detection of GRP78 (BiP) and CHOP, two key markers of the unfolded protein response (UPR).

1. Cell Culture and Treatment:

  • Cell Line: A neuronal cell line such as SH-SY5Y is a relevant model.

  • Induction of ER Stress: Treat cells with an ER stress-inducing agent like tunicamycin or thapsigargin.

  • Fluvoxamine Treatment: Co-treat or pre-treat the cells with varying concentrations of (Z)-Fluvoxamine.

2. Sample Preparation and Western Blotting:

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against GRP78 and CHOP. Also, probe for a loading control like β-actin or GAPDH.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

3. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the expression of GRP78 and CHOP to the loading control.

  • Compare the expression levels in fluvoxamine-treated cells to the ER stress-induced control.

B. Anti-Inflammatory Activity

Fluvoxamine has demonstrated anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokine production.[3][10]

This protocol describes the measurement of secreted cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in cell culture supernatants.

1. Cell Culture and Treatment:

  • Cell Line: Macrophage-like cell lines (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs) are suitable models.

  • Inflammatory Stimulus: Stimulate the cells with lipopolysaccharide (LPS) to induce cytokine production.

  • Fluvoxamine Treatment: Treat the cells with different concentrations of (Z)-Fluvoxamine.

2. Sample Collection and ELISA:

  • Supernatant Collection: After the desired incubation period, collect the cell culture supernatants.

  • ELISA Procedure:

    • Use commercially available ELISA kits for human or mouse IL-6 and TNF-α.

    • Follow the manufacturer's instructions for coating the plate with capture antibody, adding standards and samples, adding the detection antibody, and adding the substrate for color development.[11][12][13]

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

3. Data Analysis:

  • Generate a standard curve using the absorbance values of the known standards.

  • Calculate the concentration of IL-6 and TNF-α in the samples based on the standard curve.

  • Compare the cytokine levels in fluvoxamine-treated cells to the LPS-stimulated control.

C. Neuroprotective Effects

Fluvoxamine's engagement of the S1R can promote cell survival and protect against neurotoxicity.

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

1. Cell Culture and Treatment:

  • Cell Line: Neuronal cell lines like SH-SY5Y or primary neurons are appropriate.

  • Induction of Apoptosis: Induce apoptosis using a neurotoxic stimulus (e.g., staurosporine, glutamate, or MPP+).

  • Fluvoxamine Treatment: Co-treat or pre-treat the cells with (Z)-Fluvoxamine.

2. Caspase-3 Activity Measurement:

  • Cell Lysis: Lyse the cells according to the assay kit's instructions.[14][15]

  • Fluorometric Assay:

    • Use a commercially available fluorometric caspase-3 assay kit.[14]

    • The assay utilizes a specific caspase-3 substrate that releases a fluorescent molecule upon cleavage.

    • Incubate the cell lysate with the substrate and measure the fluorescence using a fluorometer.

3. Data Analysis:

  • Calculate the caspase-3 activity, often expressed as a fold-change relative to the untreated control.

  • Compare the caspase-3 activity in fluvoxamine-treated cells to the apoptosis-induced control.

III. Visualizing the Molecular Pathways

To better understand the interplay of fluvoxamine's effects, it is helpful to visualize the key signaling pathways involved.

Fluvoxamine_MoA cluster_SERT Serotonin Reuptake Inhibition cluster_S1R Sigma-1 Receptor Agonism Fluvoxamine (Z)-Fluvoxamine SERT SERT Fluvoxamine->SERT Inhibits Fluvoxamine_S1R (Z)-Fluvoxamine Serotonin_Int Intracellular Serotonin SERT->Serotonin_Int Uptake Serotonin_Ext Extracellular Serotonin Serotonin_Ext->SERT S1R Sigma-1 Receptor Fluvoxamine_S1R->S1R Agonist ER_Stress ER Stress S1R->ER_Stress Alleviates Neuroprotection Neuroprotection S1R->Neuroprotection Promotes Anti_Inflammation Anti-inflammation S1R->Anti_Inflammation Promotes

Figure 1: Dual Mechanism of Action of (Z)-Fluvoxamine. This diagram illustrates the two primary molecular targets of fluvoxamine.

Downstream_Signaling Fluvoxamine (Z)-Fluvoxamine S1R Sigma-1 Receptor Fluvoxamine->S1R Activates UPR Unfolded Protein Response (UPR) S1R->UPR Modulates NFkB NF-κB Pathway S1R->NFkB Inhibits GRP78 GRP78 UPR->GRP78 Increases CHOP CHOP UPR->CHOP Decreases Apoptosis Apoptosis CHOP->Apoptosis Induces Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines Induces

Figure 2: Key Downstream Signaling Pathways Modulated by Fluvoxamine. This diagram shows the influence of fluvoxamine on ER stress and inflammatory pathways.

IV. Concluding Remarks

The in vitro cell-based assays detailed in this guide provide a robust framework for the comprehensive evaluation of (Z)-Fluvoxamine's efficacy. By employing a combination of target engagement and functional downstream assays, researchers can gain a deeper understanding of its multifaceted mechanism of action. Adherence to these detailed protocols will ensure the generation of reliable and reproducible data, facilitating the continued exploration of fluvoxamine's therapeutic potential.

References

  • Manepalli, S., Surratt, C. K., & Lever, J. R. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods, 91, 54-60.
  • Sukhatme, V. P., Reche, P. A., & Sukhatme, V. (2021). Fluvoxamine: A Review of Its Mechanism of Action and Its Role in COVID-19. Frontiers in Pharmacology, 12, 652688.
  • Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71(1), 1.34.1–1.34.21.
  • Celiloglu, F., & Is, M. (2025). Fluvoxamine Inhibited NLRP3 and NF‐κB Inflammatory Pathways and Maintained Genital Functions by Ameliorating CD‐MPR, KISS‐1, AQP4 and Claudin‐1 Expressions. Andrologia, e15003.
  • Spigset, O., Mjörndal, T., & Dahlqvist, R. (1998). Non-linear fluvoxamine disposition. British journal of clinical pharmacology, 46(5), 411–416.
  • Graphviz. (2015). Drawing graphs with dot. Retrieved from [Link]

  • Naji-Esfahani, H., Eskandari, M. R., & Sabzghabaee, A. M. (2019). Evaluation of the Effect of Antidepressant Drug, Fluvoxamine, on Cyclooxygenase-2 Protein Expression in Lipopolysaccharide-stimulated Macrophages. Research in pharmaceutical sciences, 14(1), 73–79.
  • van der Schyf, C. J., Geldenhuys, W. J., & Malan, S. F. (2008). Pharmacokinetic–pharmacodynamic modelling of fluvoxamine 5-HT transporter occupancy in rat frontal cortex. British journal of pharmacology, 153(7), 1468–1478.
  • National Cancer Institute. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. Retrieved from [Link]

  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]

  • Zhang, Y., Liu, R., Ni, P., Wang, P., & Wang, X. (2022). Covalent inhibition of endoplasmic reticulum chaperone GRP78 disconnects the transduction of ER stress signals to inflammation and lipid accumulation in diet-induced obese mice. eLife, 11, e75336.
  • Spigset, O., Mjörndal, T., & Dahlqvist, R. (1998). Non-linear fluvoxamine disposition. British journal of clinical pharmacology, 46(5), 411–416.
  • Zhang, L., Li, Y., Wang, Y., Zhang, J., Zhao, Y., & Zhang, J. (2022). Fluvoxamine Confers Neuroprotection via Inhibiting Infiltration of Peripheral Leukocytes and M1 Polarization of Microglia/Macrophages in a Mouse Model of Traumatic Brain Injury. Journal of neurotrauma, 39(13-14), 939–951.
  • Biomedica. (n.d.). Human IL-6 ELISA. Retrieved from [Link]

  • El-Sahar, A. E., Rastan, S., El-Sammad, G., El-Gamal, M., & El-Sayed, N. S. (2023). Targeting the Endoplasmic Reticulum Stress-Linked PERK/GRP78/CHOP Pathway with Magnesium Sulfate Attenuates Chronic-Restraint-Stress-Induced Depression-like Neuropathology in Rats. International journal of molecular sciences, 24(4), 3865.
  • Celiloglu, F., Is, M., & Celiloglu, N. (2025). Fluvoxamine Inhibited NLRP3 and NF‐κB Inflammatory Pathways and Maintained Genital Functions by Ameliorating CD‐MPR, KISS‐1, AQP4 and Claudin‐1 Expressions. Research Square.
  • Abate, C., Riganti, C., Pati, M. L., Ghigo, D., Berardi, F., Mavlyutov, T., Guo, L. W., & Ruoho, A. (2013). Development of sigma-1 (σ1) Receptor Fluorescent Ligands as Versatile Tools to Study σ1 Receptors. ACS medicinal chemistry letters, 4(10), 968–972.
  • BioStatsSquid. (2023, August 9). Pathway Enrichment Analysis plots: easy R tutorial [Video]. YouTube. [Link]

  • U.S. Food and Drug Administration. (n.d.). Fluvoxamine Maleate Tablets. Retrieved from [Link]

  • Al-Zubaidi, A., Al-Kuraishy, H. M., Al-Gareeb, A. I., & Al-Buhadilly, A. K. (2024). Fluvoxamine Ameliorates the Damage to the Neuro-Behavioral Status of Rats Caused by the Administration of Valproic Acid. Cureus, 16(4), e58641.
  • GenScript. (n.d.). CHO-K1/5-HT2B Stable Cell Line. Retrieved from [Link]

  • Tgrd, T., & Cs, B. (2023). Sigma-1 Receptor Agonist Fluvoxamine Ameliorates Fibrotic Response of Trabecular Meshwork Cells. International journal of molecular sciences, 24(14), 11693.
  • Zhang, Y., Liu, R., Ni, P., Wang, P., & Wang, X. (2021). Covalent inhibition of endoplasmic reticulum chaperone GRP78 disconnects the transduction of ER stress signals to inflammation and lipid accumulation in diet-induced obese mice. bioRxiv.
  • Wang, H. W., Zhou, B. H., Cao, J. W., & Tan, P. P. (2017). ELISA analysis of TNF-α, IL-2, IL-6, and IL-1β concentrations in culture supernatant (pg/mL).
  • National Center for Biotechnology Information. (n.d.). Fluvoxamine. PubChem. Retrieved from [Link]

  • Ghareghani, M., Zibara, K., Sadeghi, H., Dokoohaki, S., & Ghanbari, A. (2017). Fluvoxamine inhibits some inflammatory genes expression in LPS/stimulated human endothelial cells, U937 macrophages, and carrageenan-induced paw edema in rat.
  • Zhang, L., Li, Y., Wang, Y., Zhang, J., Zhao, Y., & Zhang, J. (2022). Fluvoxamine Confers Neuroprotection via Inhibiting Infiltration of Peripheral Leukocytes and M1 Polarization of Microglia/Macrophages in a Mouse Model of Traumatic Brain Injury. Journal of neurotrauma, 39(13-14), 939–951.
  • Pinter, A., Toth, E., Turos, D., Varadi, A., & Malnasi-Csizmadia, A. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Molecules (Basel, Switzerland), 26(15), 4599.
  • van der Schyf, C. J., Geldenhuys, W. J., & Malan, S. F. (2008). Pharmacokinetic–pharmacodynamic modelling of fluvoxamine 5-HT transporter occupancy in rat frontal cortex. British journal of pharmacology, 153(7), 1468–1478.
  • de Sousa, R. T., Zanetti, M. V., Talib, L. L., Serpa, M. H., Chaim, T. M., de Oliveira, M. C., ... & Busatto, G. F. (2025). Fluvoxamine attenuates inflammation in experimental sepsis via novel non-canonical pathways.
  • protocols.io. (2025). Caspase-3/7 activity. Retrieved from [Link]

  • Jansson, A. (2015). Optimizing methods for profiling cytokines in cultures of human cancer cell lines. Diva-portal.org.
  • Lu, T. Y., Lin, C. H., & Chen, Y. C. (2023). Differentiated HT22 cells as a novel model for in vitro screening of serotonin reuptake inhibitors. Frontiers in molecular neuroscience, 15, 1083896.
  • CyVerse. (n.d.). Intro to DOT language. Large-scale Biological Network Analysis and Visualization 1.0 documentation. Retrieved from [Link]

  • Walther, S., Halter, J., Kaess, M., & Schmid, M. (2021). Evaluation of In Vitro Neuronal Protection by Postconditioning with Poloxamer 188 Following Simulated Traumatic Brain Injury. International journal of molecular sciences, 22(7), 3749.
  • Kriz, J., & Wellhauser, L. (2025). Do wolframin, P-glycoprotein, and GRP78/BiP cooperate to alter the response of L1210 cells to endoplasmic reticulum stress or drug sensitivity?. bioRxiv.
  • Das, A. (2018, October 24). Cell signaling pathways step-by-step and templates. Mind the Graph. [Link]

  • Zeeshan, H. M., & Ramana, K. V. (2017). Western blot analysis of ER stress-associated protein markers (GRP78 and CHOP) in lens homogenates of control and experimental groups.
  • BioRender. (2023, July 14). 4 Tips for Illustrating Biological Pathways [Video]. YouTube. [Link]

Sources

Protocol for administering (Z)-Fluvoxamine in rodent behavioral studies

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the administration of (Z)-Fluvoxamine in rodent behavioral studies, designed for researchers, scientists, and drug development professionals. This document provides a comprehensive overview, from the fundamental mechanisms of Fluvoxamine to detailed, field-proven protocols for its application in key behavioral assays.

Introduction to (Z)-Fluvoxamine

Fluvoxamine is a pharmaceutical agent belonging to the selective serotonin reuptake inhibitor (SSRI) class of antidepressants.[1] It is primarily prescribed for obsessive-compulsive disorder (OCD) and is also used for depression and anxiety disorders.[1][2] Its therapeutic effects stem from a dual mechanism of action. Primarily, it potently and selectively blocks the serotonin transporter (SERT), inhibiting the reuptake of serotonin from the synaptic cleft and thereby increasing its availability.[1][3] Uniquely among SSRIs, Fluvoxamine also functions as a high-affinity agonist at the sigma-1 receptor (S1R), a chaperone protein at the endoplasmic reticulum involved in cellular stress responses and neuro-modulation.[3][4][5] This interaction with the S1R is thought to contribute to its anti-inflammatory and potential neuroprotective properties, making it a compound of significant interest in preclinical neuropsychopharmacology research.[3][6]

Core Pharmacological Considerations for Rodent Studies

Successful and reproducible behavioral studies hinge on a thorough understanding of the drug's pharmacokinetic and pharmacodynamic profile in the chosen animal model.

Pharmacokinetics and Metabolism

Fluvoxamine is reported to be completely absorbed after oral administration in rats.[7] The elimination half-life is species-dependent, being shorter in rats compared to other species like dogs.[8] A population pharmacokinetic study in rats determined that a three-compartment model best describes its distribution and elimination.[9] A key finding from this research is that body weight is a significant covariate, influencing the drug's clearance between compartments.[9] This underscores the importance of accurate, weight-based dosing to minimize variability.

Administration Routes and Recommended Dosing

The choice of administration route is critical and depends on the experimental design, desired onset of action, and study duration (acute vs. chronic).

  • Intraperitoneal (i.p.) Injection: This route provides rapid systemic absorption and is common for acute or sub-chronic studies where precise timing of drug delivery relative to behavioral testing is crucial. It bypasses the first-pass metabolism that occurs with oral administration.

  • Oral Gavage (p.o.): Allows for precise dose delivery directly into the stomach. This method is often used in studies aiming to mimic the clinical route of administration.

  • Oral Administration (in drinking water or food): This method is suitable for chronic studies, as it reduces the stress associated with repeated handling and injections. However, it can be challenging to ensure precise dosing due to variations in individual animal consumption. A study in rats successfully administered Fluvoxamine in the daily portion of drinking water for 21 days.[10]

The effective dose of Fluvoxamine can vary significantly based on the rodent species (mouse vs. rat), the specific behavioral test, and the intended therapeutic effect. Below is a summary of doses used in published rodent studies.

SpeciesDose RangeAdministration RouteBehavioral Test/ModelReference
Rat10 mg/kg/dayOral (in drinking water)Novel Object Location (NOL) Test
Rat10 mg/kg/dayOral (p.o.)Social Interaction Test[11]
Rat12.5 - 25 mg/kgIntraperitoneal (i.p.)Neuroendocrine Studies[12][13]
Rat1 - 7.3 mg/kgIntravenous (i.v.)Pharmacokinetic Modeling[9]
MouseDose-dependentNot specifiedMarble-Burying / Nest-Building[14]

Causality Behind Dosing Choices: Higher doses (e.g., 25 mg/kg) are often used in acute studies to ensure sufficient target engagement and elicit a measurable behavioral response.[12][13] Lower, chronic doses (e.g., 10 mg/kg) are more relevant for modeling long-term therapeutic effects and are often scaled to be comparable to human clinical doses.[3][10] It is imperative to conduct a dose-response study within your specific experimental paradigm to identify the optimal concentration that produces the desired effect without inducing confounding side effects like sedation or hyperactivity.

Drug Preparation and Administration Protocol

Meticulous preparation of the dosing solution is fundamental for experimental validity. Fluvoxamine is a poorly water-soluble drug, which necessitates careful vehicle selection.[15]

Materials
  • Fluvoxamine Maleate powder (e.g., Cayman Chemical, Item No. 15617)[16]

  • Vehicle:

    • For i.p. injection: Sterile 0.9% Sodium Chloride (Saline)

    • For oral gavage: Sterile water or 0.5% Carboxymethylcellulose (CMC) in water

  • Dimethyl sulfoxide (DMSO) (if required for initial solubilization)

  • Vortex mixer

  • Sterile syringes and needles (appropriate gauge for the species)

Step-by-Step Preparation for Intraperitoneal (i.p.) Injection (10 mg/kg)

This protocol is a self-validating system that includes checks for complete dissolution to ensure accurate dosing.

  • Calculate the Required Amount:

    • Determine the total volume of injection solution needed based on the number of animals and the injection volume (e.g., 5 mL/kg for rats).

    • Example: For a 300g (0.3 kg) rat at 10 mg/kg, the dose is 3 mg. The injection volume is 0.3 kg * 5 mL/kg = 1.5 mL. The required concentration is 10 mg/kg / 5 mL/kg = 2 mg/mL.

  • Solubilization:

    • Fluvoxamine maleate is soluble in DMSO at ~30 mg/mL and ethanol at ~25 mg/mL.[16]

    • Weigh the calculated amount of Fluvoxamine Maleate powder.

    • To minimize the use of organic solvents, first attempt to dissolve the powder directly in the saline vehicle by vortexing vigorously.

    • If solubility is an issue, dissolve the powder in a minimal volume of DMSO first (e.g., 5-10% of the final volume).

  • Dilution:

    • Once fully dissolved in DMSO, add the sterile 0.9% saline incrementally while continuously vortexing to bring the solution to the final desired volume and concentration.

    • Trustworthiness Check: The final solution should be clear and free of any visible precipitate. If precipitation occurs, the formulation must be adjusted (e.g., by slightly increasing the DMSO percentage, though keeping it minimal is crucial as it can have its own physiological effects).

  • Administration:

    • Administer the solution via i.p. injection at the calculated volume based on the animal's most recent body weight.

    • A control group receiving a vehicle-only injection (e.g., saline with the same small percentage of DMSO) must always be included.

General Experimental Workflow

A structured and consistent workflow is essential for minimizing confounding variables and ensuring the reliability of behavioral data.

G cluster_pre Pre-Experiment cluster_exp Experiment Day cluster_post Post-Experiment acclimatization Animal Acclimatization (≥ 7 days) handling Habituation to Handling (3-5 days) acclimatization->handling baseline Baseline Behavioral Measures (Optional) handling->baseline randomization Randomization & Grouping (Vehicle, Fluvoxamine Doses) baseline->randomization drug_admin Drug Administration (i.p. or p.o.) randomization->drug_admin wait_period Waiting Period (e.g., 30-60 min post-injection) drug_admin->wait_period behavior_test Behavioral Testing (EPM, FST, etc.) wait_period->behavior_test data_collection Video Recording & Scoring behavior_test->data_collection data_analysis Statistical Analysis data_collection->data_analysis interpretation Interpretation of Results data_analysis->interpretation

Caption: General workflow for rodent behavioral studies with Fluvoxamine.

(Z)-Fluvoxamine Signaling Pathway

Fluvoxamine's behavioral effects are initiated by its interaction with two key protein targets in the central nervous system.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_er Endoplasmic Reticulum serotonin_vesicle Serotonin Vesicles serotonin_synapse 5-HT serotonin_vesicle->serotonin_synapse Release sert SERT serotonin_synapse->sert Reuptake postsynaptic_receptor 5-HT Receptors serotonin_synapse->postsynaptic_receptor Binding s1r Sigma-1 Receptor (S1R) downstream Modulation of Cellular Stress & Inflammation s1r->downstream fluvoxamine Fluvoxamine fluvoxamine->sert Inhibits fluvoxamine->s1r Agonist Action

Caption: Fluvoxamine's dual mechanism of action on SERT and S1R.

Protocols for Key Behavioral Assays

The timing of Fluvoxamine administration is critical for observing its effects in behavioral tests. For acute studies, administration typically occurs 30-60 minutes prior to testing to align with peak plasma concentrations.

Elevated Plus Maze (EPM) for Anxiety-Like Behavior

The EPM is a widely validated test for assessing anxiety in rodents, based on their natural aversion to open and elevated spaces.[17][18]

  • Principle: Anxiolytic compounds like Fluvoxamine are expected to increase the proportion of time spent and entries made into the open arms of the maze.

  • Step-by-Step Protocol:

    • Habituation: Acclimatize animals to the testing room for at least 60 minutes before the trial. The maze should be cleaned thoroughly with 70% ethanol between animals to eliminate olfactory cues.

    • Drug Administration: Administer Fluvoxamine (e.g., 10-25 mg/kg, i.p.) or vehicle 30-60 minutes prior to the test. The experimenter should be blinded to the treatment groups.

    • Trial Initiation: Place the rodent in the center of the maze, facing one of the open arms.

    • Data Collection: Record the animal's behavior for 5 minutes using a video camera mounted above the maze. Key parameters to score include:

      • Time spent in the open arms.

      • Time spent in the closed arms.

      • Number of entries into the open arms.

      • Number of entries into the closed arms.

      • Total distance traveled (as a measure of general locomotor activity).

    • Data Analysis: The primary measure of anxiolytic activity is the percentage of time spent in the open arms [(Time in open / Total time) x 100] and the percentage of open arm entries [(Open entries / Total entries) x 100].

Forced Swim Test (FST) for Depressive-Like Behavior

The FST is a common screening tool for antidepressants, based on the principle of behavioral despair.[19]

  • Principle: Antidepressants are expected to increase active, escape-oriented behaviors (swimming, climbing) and decrease the duration of immobility.

  • Step-by-Step Protocol:

    • Apparatus: A transparent cylinder (e.g., 40 cm high, 20 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

    • Drug Administration: For acute studies, Fluvoxamine or vehicle is typically administered 60, 30, and 15 minutes before the test. For chronic studies, daily administration occurs for 14-21 days, with the final dose given 30-60 minutes before the test.

    • Trial: Gently place the animal into the water.

    • Data Collection: Record a 6-minute session on video. Scoring is typically performed on the final 4 minutes of the test.

      • Immobility: Time spent floating motionless, with only minor movements necessary to keep the head above water.

      • Swimming: Time spent actively moving limbs and traversing the cylinder.

      • Climbing: Time spent making active upward-directed movements with the forepaws against the cylinder wall.

    • Data Analysis: The primary endpoint is the duration of immobility. A significant reduction in immobility time in the Fluvoxamine-treated group compared to the vehicle group indicates an antidepressant-like effect.[20]

Three-Chamber Social Interaction Test for Sociability

This test assesses social affiliation and preference for social novelty, behaviors often disrupted in models of neuropsychiatric disorders.[21][22]

  • Principle: A healthy rodent will typically spend more time interacting with a novel conspecific than with an inanimate object (sociability) and more time with a novel stranger than a familiar one (social novelty).

  • Step-by-Step Protocol:

    • Apparatus: A three-chambered box with openings allowing free access between chambers. Small wire cages are placed in the two side chambers to contain stranger mice.

    • Drug Administration: Administer Fluvoxamine or vehicle to the test animal 30-60 minutes prior to the test.

    • Phase 1: Habituation: Place the test animal in the center chamber and allow it to explore all three empty chambers for 10 minutes.

    • Phase 2: Sociability: Place a novel, unfamiliar mouse ("Stranger 1") in one of the wire cages. Place an empty wire cage in the opposite chamber. Return the test animal to the center and allow it to explore for 10 minutes. Record the time spent sniffing each wire cage.

    • Phase 3: Social Novelty: Keep "Stranger 1" (now familiar) in its cage and place a new, unfamiliar mouse ("Stranger 2") in the previously empty cage. Allow the test animal to explore for 10 minutes, again recording time spent sniffing each cage.

    • Data Analysis:

      • Sociability Index: (Time with Stranger 1 - Time with Empty Cage) / (Total Time).

      • Social Novelty Index: (Time with Stranger 2 - Time with Stranger 1) / (Total Time).

      • An increase in these indices can suggest pro-social effects of the treatment. A study using 10 mg/kg of Fluvoxamine for 14 days was shown to affect social impairment in rats.[11]

References

  • Fluoxetine - Wikipedia. (n.d.). Retrieved January 27, 2026, from [Link].

  • Sukhatme, V. P., Reche, P. A., & Sukhatme, V. (2021). Fluvoxamine: A Review of Its Mechanism of Action and Its Role in COVID-19. Frontiers in Pharmacology, 12, 652688. [Link]

  • Elbeltagy, M., El-Sayed, H. M., & Umka, J. (2024). Fluvoxamine Ameliorates the Damage to the Neuro-Behavioral Status of Rats Caused by the Administration of Valproic Acid. Cureus, 16(4), e58578. [Link]

  • Brambilla, F., Maggioni, M., Cenacchi, T., & Fichera, M. (1985). Neuroendocrine studies with fluvoxamine: Animal data. British Journal of Clinical Pharmacology, 19(Suppl 3), 356S-361S. [Link]

  • Food and Drug Administration. (2008). NDA 22-033 (LUVOX® 100 mg and 150 mg Controlled Release capsules). [Link]

  • Veenema, A. H., Cremers, T. I., Jongsma, M. E., Steenbergen, P. J., de Boer, S. F., & Koolhaas, J. M. (2005). Attenuation of compulsive-like behavior by fluvoxamine in a non-induced mouse model of obsessive-compulsive disorder. Psychopharmacology, 183(2), 155-166. [Link]

  • Srinivas, M., & Kumar, K. A. (2021). Design and in vitro Evaluation of Fluvoxamine Nanosuspension using PVA as Stabilizing Agent. Research Journal of Pharmacy and Technology, 14(5), 2531-2536. [Link]

  • Keizer, R. J., de Lange, E. C., & Danhof, M. (2010). Population pharmacokinetic model of fluvoxamine in rats: utility for application in animal behavioral studies. Journal of Pharmacokinetics and Pharmacodynamics, 37(4), 345-364. [Link]

  • Brambilla, F., Maggioni, M., Cenacchi, T., & Fichera, M. (1985). Neuroendocrine studies with fluvoxamine: animal data. British Journal of Clinical Pharmacology, 19(Suppl 3), 356S-361S. [Link]

  • Kim, J. H., Lee, S. Y., Kim, Y. J., Kim, K. M., & Kim, J. S. (2014). Effect of Animal Condition and Fluvoxamine on the Result of [18F]N-3-Fluoropropyl-2β-carbomethoxy-3β-(4-iodophenyl) Nortropane ([18F]FP-CIT) PET Study in Mice. Molecular Imaging and Radionuclide Therapy, 23(3), 87-93. [Link]

  • Elbeltagy, M., El-Sayed, H. M., & Umka, J. (2024). Fluvoxamine Ameliorates the Damage to the Neuro-Behavioral Status of Rats Caused by the Administration of Valproic Acid by Preventing Cognitive Memory Deficits and Decreased Hippocampal Cellular Proliferation. Cureus, 16(4), e58578. [Link]

  • Koek, W., Sandoval, T. L., & Daws, L. C. (2018). Effects of the antidepressants desipramine and fluvoxamine on latency to immobility and duration of immobility in the forced swim test in adult male C57BL/6J mice. Behavioural Brain Research, 350, 1-8. [Link]

  • Veenema, A. H., Cremers, T. I., Jongsma, M. E., Steenbergen, P. J., de Boer, S. F., & Koolhaas, J. M. (2005). Attenuation of compulsive-like behavior by fluvoxamine in a non-induced mouse model of obsessive-compulsive disorder. Psychopharmacology, 183(2), 155-166. [Link]

  • ANYmaze. (2023). Elevated plus maze protocol. protocols.io. [Link]

  • Claassen, V. (1983). Review of the animal pharmacology and pharmacokinetics of fluvoxamine. British Journal of Clinical Pharmacology, 15(Suppl 3), 349S-355S. [Link]

  • ResearchGate. (n.d.). Effect of fluvoxamine administration on social impairment in 3wFS rats. Retrieved January 27, 2026, from [Link]

  • Hosseini, M. J., Vahid-Moghadam, M., & Khosh-Vaghti, A. (2020). Fluvoxamine ameliorates oxidative stress and inflammation induced by bile-duct ligation in male rats. Drug and Chemical Toxicology, 43(4), 350-357. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Fluvoxamine Maleate? Retrieved January 27, 2026, from [Link]

  • ResearchGate. (2014). (PDF) The Elevated Plus-Maze Test: Differential Psychopharmacology of Anxiety-Related Behavior. Retrieved January 27, 2026, from [Link]

  • Teva Canada. (2013). Product Monograph: ratio-FLUVOXAMINE. [Link]

  • Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature Protocols, 2(2), 322-328. [Link]

  • ResearchGate. (n.d.). Social interaction test. Time of social contacts between the.... Retrieved January 27, 2026, from [Link]

  • ResearchGate. (2021). (PDF) Fluvoxamine: A Review of Its Mechanism of Action and Its Role in COVID-19. Retrieved January 27, 2026, from [Link]

  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The forced swim test: direct and indirect factors affecting the level of depression in rodents. Journal of visualized experiments : JoVE, (67), e3638. [Link]

  • Dr. Oracle. (2025). At what doses does fluvoxamine (selective serotonin reuptake inhibitor) affect different receptors? Retrieved January 27, 2026, from [Link]

  • Medscape. (n.d.). Luvox (fluvoxamine) dosing, indications, interactions, adverse effects, and more. Retrieved January 27, 2026, from [Link]

  • Bertoglio, L. J., Joca, S. R., & Guimarães, F. S. (2011). A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem. Behavioural Pharmacology, 22(5-6), 487-493. [Link]

  • Oxford University Press. (n.d.). Web Box 4.1 Pharmacology in Action: Using the Three-Chamber Social Interaction Test. Retrieved January 27, 2026, from [Link]

  • de Mello, N. P., & de David, L. G. (2021). Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs. Frontiers in Behavioral Neuroscience, 15, 709420. [Link]

  • Food and Drug Administration. (2012). Fluvoxamine Maleate Tablets Prescribing Information. [Link] fluvoxamine maleate tablet s022lbl.pdf

  • Maze Engineers. (2017, May 23). Elevated Plus Maze [Video]. YouTube. [Link]

  • Creative Biolabs. (n.d.). Rodent Social Behavior Tests. Retrieved January 27, 2026, from [Link]

  • Wieronska, J. M., Szewczyk, B., & Poleszak, E. (2021). Antidepressant-like Effects of Combined Fluoxetine and Zinc Treatment in Mice Exposed to Chronic Restraint Stress Are Related to. International Journal of Molecular Sciences, 22(24), 13617. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: (Z)-Fluvoxamine Degradation Kinetics in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the aqueous degradation kinetics of (Z)-Fluvoxamine. This guide is structured to anticipate the challenges you may encounter during your experimental workflow, from initial design to data interpretation. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to conduct robust, self-validating studies.

Section 1: Experimental Design & Setup FAQs

This section addresses the foundational questions of designing a stability study that is both scientifically sound and compliant with regulatory expectations.

Q1: How do I select the appropriate aqueous solution (e.g., buffers, pH) for my study?

A1: The choice of aqueous medium is critical as the degradation of Fluvoxamine is highly pH-dependent. The goal is to mimic physiological conditions and also to stress the molecule to understand its intrinsic stability, as recommended by the International Council for Harmonisation (ICH) guidelines.[1][2][3]

  • Causality & Rationale: Fluvoxamine exhibits significant degradation under both acidic and basic conditions, with maximum stability observed around pH 6.0.[4] Acid hydrolysis is typically faster than base-catalyzed hydrolysis.[5] Therefore, your experimental design must span a range of pH values.

  • Recommended Approach:

    • pH Range: Investigate a range from pH 1.0 to 12.0 to construct a complete pH-rate profile.[4]

    • Buffer Selection: Use common, non-reactive buffers. For example, HCl for acidic pH (e.g., pH 1.0-2.0), acetate buffers for mid-range pH (e.g., pH 4.0-5.0), and phosphate or borate buffers for neutral to basic pH (e.g., pH 6.0-12.0).

    • Self-Validation: Always run a control experiment with the drug in unbuffered purified water to assess the baseline degradation and ensure the buffer itself is not catalyzing an unexpected reaction.

Q2: What are the critical stress conditions I must investigate for Fluvoxamine?

A2: To fully characterize the stability profile of Fluvoxamine, you must perform forced degradation studies under several conditions. These studies help identify potential degradation products and establish the intrinsic stability of the molecule.

  • Expert Insight: Fluvoxamine is known to be susceptible to acid/base hydrolysis, oxidation, and photolysis.[5][6] Thermal degradation in solution is also a relevant parameter.[5]

Stress ConditionRecommended ParametersExpected Outcome for Fluvoxamine
Acid Hydrolysis 0.5 M HCl at 80°C for 10-60 minutesSignificant degradation (approx. 62% in 10 min).[5]
Base Hydrolysis 2 M NaOH at 80°C for 40-120 minutesSignificant degradation (approx. 45% in 40 min).[5]
Oxidation 10% H₂O₂ at 80°C for 30-90 minutesModerate degradation (approx. 26% in 30 min) with minor products.[5]
Photolysis UV light (254 nm) and Visible light exposure for several daysSensitive to UV light, leading to a major degradation product.[5] Also undergoes photo-isomerization to its (Z)-isomer.[7]
Thermal Stress 80°C in aqueous solutionModerate degradation (approx. 24% degradation observed).[5]

Q3: How should I prepare stock and working solutions to ensure initial stability and concentration accuracy?

A3: The integrity of your kinetic data begins with the proper preparation of your solutions. Fluvoxamine maleate can be prepared in water, often with a small amount of a co-solvent to aid solubility.[5]

  • Protocol:

    • Stock Solution: Accurately weigh Fluvoxamine maleate and dissolve it in a suitable solvent. A common practice is to use water with 10% acetonitrile as a co-solvent to prepare a concentrated stock (e.g., 500 µg/mL).[5]

    • Working Solutions: For the kinetic study, dilute the stock solution with the appropriate pre-heated buffer (for hydrolysis/thermal studies) to the final target concentration (e.g., 50 µg/mL).[4]

    • Time Zero (T₀) Sample: Immediately after preparing the working solution, take your T₀ sample. This sample should be immediately quenched (if necessary) and analyzed to establish the initial concentration (C₀). Quenching can be achieved by neutralizing the pH or by freezing the sample.[4]

  • Trustworthiness Check: Always verify the concentration of your stock solution via a validated analytical method (e.g., HPLC-UV) against a certified reference standard before initiating the degradation study.

Section 2: Analytical Methodologies & Troubleshooting

A robust, stability-indicating analytical method is the cornerstone of any degradation study. High-Performance Liquid Chromatography (HPLC) is the most common technique.[8][9]

Q4: What is a recommended starting HPLC-UV method for separating Fluvoxamine from its degradants?

A4: A reverse-phase HPLC (RP-HPLC) method is highly effective. The key is to achieve baseline separation between the parent Fluvoxamine peak and all degradation products.

  • Expert Recommendation:

    • Column: A C18 column (e.g., 4.6 x 250mm, 5µm) provides excellent resolving power.[9]

    • Mobile Phase: A simple isocratic mobile phase of Methanol and Water (70:30 v/v) is a good starting point.[4] For more complex degradation profiles, a gradient elution with an acetonitrile and phosphate buffer system may be required.[6]

    • Flow Rate: 1.0 mL/min.[4]

    • Detection: UV detection at 235 nm or 246 nm provides a good response for Fluvoxamine and its degradants.[6][10]

    • Injection Volume: 20 µL.[4][5]

Q5: My chromatogram shows poor peak shape (e.g., tailing, fronting) for the Fluvoxamine peak. What are the common causes?

A5: Poor peak shape compromises the accuracy of quantification. This is a common issue that can often be resolved systematically.

  • Troubleshooting Logic: The cause can typically be traced to chemical interactions, column issues, or mobile phase problems.

G start Poor Peak Shape (Tailing/Fronting) col_issue Column Overload or Damage? start->col_issue Check Concentration col_sol1 Dilute Sample col_issue->col_sol1 Yes mp_issue Mobile Phase pH Incorrect? col_issue->mp_issue No col_sol2 Flush or Replace Column mp_sol1 Adjust pH to be ~2 units away from pKa mp_issue->mp_sol1 Yes buffer_issue Buffer Concentration Too Low? mp_issue->buffer_issue No buffer_sol1 Increase Buffer Strength (e.g., 25-50mM) buffer_issue->buffer_sol1 Yes

Caption: Troubleshooting Peak Shape Issues in HPLC.

Q6: How do I validate my analytical method for a stability study?

A6: Method validation is a mandatory step to ensure your data is reliable and accurate. Your validation must be conducted according to ICH Q2(R1) guidelines and should prove that the method is "stability-indicating."

  • Self-Validation System: A stability-indicating method is one that can accurately measure the decrease in the amount of the active drug substance due to degradation.

    • Specificity: You must demonstrate that the peaks of the degradation products are well-resolved from the Fluvoxamine peak (Resolution > 2.0).[6] This is typically proven by analyzing stressed samples.

    • Linearity: Demonstrate a linear relationship between concentration and peak area over a specified range (e.g., 1.5 to 100 µg/mL), with a correlation coefficient (r²) of >0.999.[4]

    • Accuracy & Precision: Accuracy (recovery) should be within 98-102%, and precision (RSD) should be less than 2%.[10]

    • LOD & LOQ: Determine the Limit of Detection and Limit of Quantification to understand the sensitivity of the method for potential low-level degradants.

Section 3: Data Interpretation & Kinetics

Once you have reliable data, the next step is to determine the kinetic parameters of the degradation process.

Q7: How do I determine the order of the degradation reaction?

A7: Fluvoxamine degradation in solution typically follows pseudo-first-order kinetics.[4] This means the rate of degradation is directly proportional to the concentration of Fluvoxamine.

  • Methodology:

    • Collect concentration data (C) at various time points (t).

    • Plot the data in three ways:

      • Zero-Order: C vs. t

      • First-Order: ln(C) vs. t

      • Second-Order: 1/C vs. t

    • The plot that yields a straight line indicates the order of the reaction. For Fluvoxamine, the ln(C) vs. t plot is expected to be linear.[4]

Q8: How do I calculate the degradation rate constant (k) and half-life (t½)?

A8: These parameters quantify the speed of the degradation. For a first-order reaction:

  • Rate Constant (k): The rate constant is the negative of the slope of the linear regression line from the first-order plot (ln(C) vs. t).

    • ln(C) = ln(C₀) - kt

    • Slope = -k

  • Half-Life (t½): This is the time required for the concentration of Fluvoxamine to decrease by 50%.

    • t½ = 0.693 / k

Q9: My first-order kinetic plot (ln(C) vs. t) is not linear. What does this indicate?

A9: A non-linear plot suggests a more complex degradation mechanism.

  • Possible Causes & Explanations:

    • Complex Reaction: The degradation may not be a simple first-order process. It could involve parallel reactions or the formation of an intermediate that also degrades.

    • Equilibrium: The degradation may be a reversible reaction reaching equilibrium.

    • Autocatalysis: A degradation product might be catalyzing the reaction, causing the rate to accelerate over time.

    • Experimental Artifact: Check for issues like pH shifts in the solution over time, evaporative loss of solvent, or analytical method variability.

Section 4: Protocols & Workflows

This section provides a detailed workflow for a typical forced degradation study.

Protocol 1: Step-by-Step Forced Hydrolysis Study Workflow

This protocol outlines the process for studying the degradation of Fluvoxamine under acidic conditions.

G cluster_prep Preparation cluster_reaction Reaction cluster_sampling Sampling & Quenching cluster_analysis Analysis prep1 Prepare 500 µg/mL Fluvoxamine Stock (in H₂O + 10% ACN) react1 Add Stock to HCl to final conc. of 50 µg/mL. Start Timer. prep1->react1 prep2 Prepare 0.5 M HCl and pre-heat to 80°C prep2->react1 react2 Maintain at 80°C in a thermostated water bath react1->react2 sample1 Withdraw aliquots at t = 0, 10, 20, 30, 60 min react2->sample1 sample2 Immediately neutralize sample with NaOH and dilute with mobile phase sample1->sample2 analysis1 Inject sample into validated HPLC system sample2->analysis1 analysis2 Quantify remaining Fluvoxamine peak area analysis1->analysis2 analysis3 Plot ln(Peak Area) vs. Time to determine k analysis2->analysis3

Caption: Workflow for a Fluvoxamine Forced Hydrolysis Study.

References

  • Dastmalchi, S., et al. (2016). A Stability Indicating HPLC Method for the Determination of Fluvoxamine in Pharmaceutical Dosage Forms. Iranian Journal of Pharmaceutical Research, 15(4), 851–859. Available at: [Link]

  • Naz, A., et al. (2019). Degradation kinetics of fluvoxamine in buffer solutions: In silico ADMET profiling and Identification of degradation products by LC-MS/ESI. Arabian Journal of Chemistry, 12(8), 4135-4147. Available at: [Link]

  • Wawryniuk, M., et al. (2018). MS/MS spectra of fluoxetine and fluvoxamine and their degradation by-products acquired in QTRAP. ResearchGate. Available at: [Link]

  • Drobniewska, A., et al. (2018). Influence of Photolabile Pharmaceuticals on the Photodegradation and Toxicity of Fluoxetine and Fluvoxamine. Environmental Science and Pollution Research, 25, 6665–6673. Available at: [Link]

  • El-Kimary, E. I., et al. (2024). A facile on–off fluorescence approach for fluvoxamine determination in pharmaceutical tablets; application to content uniformity testing. RSC Advances, 14(13), 9034-9041. Available at: [Link]

  • Kwon, J. W., & Armbrust, K. L. (2005). Photo-isomerization of fluvoxamine in aqueous solutions. ResearchGate. Available at: [Link]

  • ICH (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • European Medicines Agency (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Available at: [Link]

  • Kulsum, U., & Kumar, N. G. S. (2025). A Review of Analytical Methods for Quantitative Determination and Validation of Fluvoxamine: Review Article. Journal of Pharma Insights and Research, 3(2). Available at: [Link]

  • Anonymous. (2025). A Review of Analytical Methods for Quantitative Determination and Validation of Fluvoxamine. Journal of Pharma Insights and Research. Available at: [Link]

  • Gupta, A., et al. (2015). Photosensitized oxidation of fluvoxamine, a phototoxic antidepressant drug. Journal of Chemical and Pharmaceutical Research, 7(5), 330-334. Available at: [Link]

  • Li, Y., et al. (2022). Photodegradation of typical psychotropic drugs in the aquatic environment: a critical review. Environmental Science and Ecotechnology, 9, 100137. Available at: [Link]

  • European Medicines Agency. Q 1 A (R2) Stability Testing of new Drug Substances and Products. Available at: [Link]

  • Anonymous. (2025). A simple, rapid, precise, sensitive and reproducible reverse phase high performance liquid chromatography (RP-HPLC) method. World Journal of Advance Pharmaceutical Sciences, 2(3), 161-167. Available at: [Link]

  • YouTube. (2025). Q1A (R2) A deep dive in Stability Studies. Available at: [Link]

  • PharmGKB. Fluvoxamine Pathway, Pharmacokinetics. Available at: [Link]

  • Piechowska, P., et al. (2017). Studies on photodegradation process of psychotropic drugs: a review. Environmental Science and Pollution Research, 24(1), 1-17. Available at: [Link]

  • ICH. Quality Guidelines. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Low Bioavailability of (Z)-Fluvoxamine In Vivo

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the in vivo bioavailability of (Z)-Fluvoxamine. As a Senior Application Scientist, this guide synthesizes established pharmacokinetic principles with practical, field-proven troubleshooting strategies to empower you to diagnose and resolve common experimental hurdles. Our focus is on providing not just procedural steps, but the causal scientific reasoning behind them, ensuring a robust and well-validated experimental approach.

Part 1: Fundamentals of (Z)-Fluvoxamine Pharmacokinetics

(Z)-Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI) with well-documented antidepressant and anxiolytic properties. However, its translation from in vitro activity to in vivo efficacy can be hampered by its challenging pharmacokinetic profile.

Fluvoxamine is characterized by good absorption from the gastrointestinal tract, but this is offset by significant first-pass metabolism in the liver, leading to an absolute oral bioavailability of approximately 50-53% in humans.[1][2][3] This extensive metabolic clearance is a primary contributor to the observed low and often variable systemic exposure.

Furthermore, Fluvoxamine is classified as a Biopharmaceutics Classification System (BCS) Class II drug, signifying low aqueous solubility and high membrane permeability.[4] This inherent poor solubility can be a rate-limiting step in its dissolution and subsequent absorption, particularly in preclinical formulations.

Key metabolic pathways for Fluvoxamine involve the cytochrome P450 (CYP) enzyme system, with CYP2D6 and CYP1A2 playing the most significant roles in its oxidative metabolism.[5][6] The genetic polymorphism of CYP2D6 is a major source of inter-individual variability in Fluvoxamine clearance, leading to a range of metabolic phenotypes from poor to ultrarapid metabolizers.[7][8][9][10] Fluvoxamine is also a potent inhibitor of CYP1A2 and can inhibit other CYP isozymes, creating a potential for drug-drug interactions that can affect its own metabolism and that of co-administered compounds.[1][2]

The role of efflux transporters, such as P-glycoprotein (P-gp), in Fluvoxamine's disposition is an area of ongoing investigation. Some in vitro evidence suggests that Fluvoxamine may be both a substrate and an inhibitor of P-gp, which could potentially influence its absorption and distribution into tissues like the brain.[11]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the low oral bioavailability of (Z)-Fluvoxamine?

A1: The principal cause is extensive first-pass hepatic metabolism.[1][12] After absorption from the gut, the drug passes through the liver via the portal circulation, where a significant fraction is metabolized by CYP enzymes, primarily CYP2D6 and CYP1A2, before it can reach systemic circulation.[5][6]

Q2: How does the BCS classification of Fluvoxamine impact its bioavailability?

A2: As a BCS Class II drug, Fluvoxamine has low solubility and high permeability.[4] While its high permeability allows for efficient absorption across the gut wall, its low solubility can be the rate-limiting step for dissolution. If the drug does not dissolve adequately in the gastrointestinal fluids, the amount of drug available for absorption will be limited, thus contributing to low and variable bioavailability.

Q3: Can I expect to see high inter-animal variability in my preclinical studies?

A3: Yes, high inter-animal variability is a common challenge with Fluvoxamine. This is largely attributed to differences in the expression and activity of metabolic enzymes, particularly CYP2D6, among individuals.[7][8][9] Genetic polymorphisms in these enzymes can lead to significant differences in the rate of Fluvoxamine metabolism and, consequently, its systemic exposure.

Q4: Does food intake affect the absorption of Fluvoxamine?

A4: In humans, the extent of Fluvoxamine absorption is generally considered to be unaffected by food.[1] However, for preclinical studies, the presence of food can alter gastric emptying times and gastrointestinal pH, which may influence the dissolution of a poorly soluble compound like Fluvoxamine, depending on the formulation used.

Part 3: In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving specific issues related to low in vivo bioavailability of (Z)-Fluvoxamine.

Issue 1: Consistently Low or Undetectable Plasma Concentrations

If you are observing plasma concentrations that are significantly lower than expected or below the limit of quantification (BLQ) of your analytical method, consider the following troubleshooting steps.

Before questioning the in vivo experiment, it is crucial to ensure the reliability of your analytical method.

  • Protocol: Bioanalytical Method Validation Checklist

    • Specificity and Selectivity: Confirm that there are no interfering peaks from endogenous plasma components or metabolites at the retention time of Fluvoxamine and its internal standard.

    • Linearity and Range: Ensure your calibration curve is linear over the expected concentration range and that your experimental samples fall within this range.

    • Accuracy and Precision: Verify that the intra- and inter-day accuracy and precision are within acceptable limits (typically ±15% for QC samples, ±20% at the LLOQ).

    • Matrix Effect: Evaluate for ion suppression or enhancement from the plasma matrix that could affect the analyte's signal.

    • Recovery: Assess the efficiency of your extraction method to ensure consistent recovery of Fluvoxamine from the plasma.

    • Stability: Confirm the stability of Fluvoxamine in plasma under all relevant conditions (bench-top, freeze-thaw cycles, and long-term storage).

For a BCS Class II compound, formulation is critical.

  • Causality: Poor solubility can lead to incomplete dissolution in the GI tract, resulting in low absorption. The physical form of the drug (e.g., particle size, crystallinity) can also significantly impact its dissolution rate.

  • Troubleshooting Actions:

    • Solubility Enhancement: If using a simple suspension, consider alternative formulation strategies to improve solubility.

    • Particle Size Reduction: Micronization or nano-sizing can increase the surface area for dissolution.

    • Amorphous Solid Dispersions: Formulating Fluvoxamine with a polymer to create an amorphous solid dispersion can prevent crystallization and enhance dissolution.

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.

    • Dosing Vehicle Selection: Ensure the dosing vehicle is appropriate for the route of administration and is capable of maintaining the drug in a solubilized or finely suspended state.

    • Dosing Accuracy: Verify the accuracy of your dose preparation and administration technique to rule out dosing errors.

Formulation Strategy Principle Considerations for Fluvoxamine
Micronization/Nanosuspension Increases surface area for dissolution.Can be effective but may require specialized equipment.[13]
Amorphous Solid Dispersion Prevents crystalline lattice energy from hindering dissolution.Requires careful selection of polymer and manufacturing process.
Lipid-Based Formulations (e.g., SEDDS) Solubilizes the drug in a lipid matrix, which forms an emulsion in the GI tract.Can be highly effective for lipophilic drugs like Fluvoxamine.
Inclusion Complexes with Cyclodextrins Encapsulates the drug molecule to enhance solubility.Stoichiometry and binding constant need to be optimized.

If formulation and analytical methods are sound, the next step is to investigate metabolic clearance.

  • Experimental Workflow: Differentiating Poor Absorption vs. High First-Pass Metabolism

A workflow to diagnose the cause of low bioavailability.

  • Protocol: In Vitro Metabolic Stability Assessment

    • Incubate Fluvoxamine with liver microsomes (from the relevant preclinical species and human) or hepatocytes.

    • Include a positive control compound with known metabolic stability.

    • Analyze the depletion of the parent drug over time using LC-MS/MS.

    • Calculate the in vitro half-life and intrinsic clearance. A short half-life suggests rapid metabolism.

Issue 2: High Variability in Plasma Concentrations Between Animals

High inter-individual variability can obscure the true pharmacokinetic profile and make data interpretation difficult.

Ensure that all experimental procedures are as consistent as possible.

  • Animal Handling: Use animals of the same sex, age, and weight. Ensure consistent fasting periods before dosing.

  • Dosing: Use precise and consistent dosing techniques. For oral gavage, ensure the dose is delivered directly to the stomach.

  • Sampling: Collect blood samples at consistent time points and handle them identically.

  • Causality: As previously mentioned, genetic variations in CYP2D6 can lead to different metabolizer phenotypes, causing significant differences in drug clearance.[5][7][8][9] While genotyping individual preclinical animals may not be feasible, being aware of this potential source of variability is crucial.

  • Troubleshooting Actions:

    • Increase Sample Size: A larger number of animals per group can help to account for inter-individual variability and provide a more robust mean pharmacokinetic profile.

    • Phenotyping: In some cases, it may be possible to phenotype animals based on their metabolic capacity for a known CYP2D6 substrate before initiating the Fluvoxamine study.

  • Causality: Fluvoxamine is an inhibitor of several CYP enzymes.[1][2] If there are any co-administered compounds (e.g., in the vehicle or from the diet), they could potentially inhibit or induce the metabolism of Fluvoxamine, leading to variable exposure.

  • Troubleshooting Actions:

    • Review All Co-administered Substances: Carefully examine the composition of the dosing vehicle and the animal diet for any known CYP inducers or inhibitors.

    • In Vitro Inhibition Assays: Conduct in vitro assays to assess the potential for any co-administered compounds to inhibit the metabolism of Fluvoxamine by the relevant CYP isoforms.

Part 4: Visualizing Key Concepts

Metabolic Pathways of (Z)-Fluvoxamine

Fluvoxamine_Metabolism Fluvoxamine (Z)-Fluvoxamine Metabolite1 Fluvoxaminoalcohol Fluvoxamine->Metabolite1 CYP2D6 (Oxidative Demethylation) Metabolite3 Other Oxidative Metabolites Fluvoxamine->Metabolite3 CYP1A2 Metabolite2 Fluvoxamine Acid (Major Metabolite) Metabolite1->Metabolite2 Alcohol Dehydrogenase Excretion Urinary Excretion Metabolite2->Excretion Metabolite3->Excretion

Primary metabolic pathways of (Z)-Fluvoxamine.

Troubleshooting Workflow for Low Bioavailability

A decision tree for troubleshooting low bioavailability.

Part 5: References

  • Benfield, P., Ward, A. (1986). Fluvoxamine. Drugs, 32(4), 313-334. [Link]

  • MyDrugGenome. (n.d.). Fluvoxamine (Luvox) – CYP2D6. [Link]

  • DeVane, C. L., Gill, H. S. (1997). Clinical Pharmacokinetics of Fluvoxamine: Applications to Dosage Regimen Design. The Journal of Clinical Psychiatry, 58(Suppl 5), 7-14. [Link]

  • Perucca, E., Gatti, G., Spina, E. (1994). Clinical pharmacokinetics of fluvoxamine. Clinical Pharmacokinetics, 27(3), 175-190. [Link]

  • Srinivas, P., Singh, S. (2021). Design and in vitro Evaluation of Fluvoxamine Nanosuspension using PVA as Stabilizing Agent. Asian Journal of Pharmaceutics, 15(2). [Link]

  • Burhanuddin, K., Badhan, R. (2022). Optimising Fluvoxamine Maternal/Fetal Exposure during Gestation: A Pharmacokinetic Virtual Clinical Trials Study. Metabolites, 12(12), 1251. [Link]

  • DeVane, C. L. (1997). Clinical pharmacokinetics of fluvoxamine: applications to dosage regimen design. The Journal of clinical psychiatry, 58 Suppl 5, 7-14. [Link]

  • Yao, C., Kunze, K. L., Trager, W. F., Kharasch, E. D., & Levy, R. H. (2003). Comparison of in vitro and in vivo inhibition potencies of fluvoxamine toward CYP2C19. Drug metabolism and disposition: the biological fate of chemicals, 31(5), 565–571. [Link]

  • Zhang, Y., et al. (2022). CYP2D6 gene polymorphism and apatinib affect the metabolic profile of fluvoxamine. Frontiers in Pharmacology, 13, 962955. [Link]

  • Spigset, O., et al. (1998). Non-linear fluvoxamine disposition. British Journal of Clinical Pharmacology, 45(3), 257-263. [Link]

  • PharmGKB. (n.d.). Fluvoxamine Pathway, Pharmacokinetics. [Link]

  • O'Brien, F. E., et al. (2012). Interactions between antidepressants and P-glycoprotein at the blood–brain barrier: clinical significance of in vitro and in vivo findings. CNS drugs, 26(6), 457-472. [Link]

  • Singh, H. K., Saadabadi, A. (2023). Fluvoxamine. In StatPearls. StatPearls Publishing. [Link]

  • Bangash, M. H., Ali, F., & Zaheer, T. (2023). Genetic Polymorphism in CYP2D6 and its Association with the Safety and Efficacy of Fluvoxamine in Patients with Major Depressive Disorder. Precision Medicine Communications, 3(1), 43-49. [Link]

  • Geldof, E. N., et al. (2009). Pharmacokinetic-pharmacodynamic modelling of fluvoxamine 5-HT transporter occupancy in rat frontal cortex. British Journal of Pharmacology, 156(1), 107-116. [Link]

  • Chennupalli, S., et al. (2021). Formulation and Invitro Characterization of Fluvoxamine Loaded Nanoparticles. International Journal of Health and Clinical Research, 4(10), 1-10. [Link]

  • Bangash, M. H., Ali, F., & Zaheer, T. (2023). Genetic Polymorphism in CYP2D6 and its Association with the Safety and Efficacy of Fluvoxamine in Patients with Major Depressive Disorder. Precision Medicine Communications, 3(1), 43-49. [Link]

  • ClinPGx. (n.d.). CYP2D65 + fluvoxamine*. [Link]

  • Wikipedia. (2024, January 22). Fluoxetine. [Link]

Sources

Technical Support Center: Minimizing Off-Target Effects of (Z)-Fluvoxamine in Cellular Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing (Z)-Fluvoxamine in cellular assays. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to help you navigate the complexities of Fluvoxamine's pharmacology and minimize its off-target effects. Our goal is to ensure the scientific integrity of your experiments and the reliability of your data.

Introduction: Understanding Fluvoxamine's Dual Action

(Z)-Fluvoxamine is a widely used selective serotonin reuptake inhibitor (SSRI). Its primary mechanism of action is the blockade of the serotonin transporter (SERT), leading to increased synaptic serotonin levels. However, it is crucial for researchers to recognize that Fluvoxamine also exhibits high affinity for the sigma-1 receptor (S1R), acting as a potent agonist. This off-target activity can lead to a variety of cellular effects independent of SERT inhibition, including modulation of endoplasmic reticulum (ER) stress and neuroprotective pathways. Dissecting these on-target versus off-target effects is paramount for accurate data interpretation.

Frequently Asked Questions (FAQs)

Q1: I'm observing a cellular phenotype that isn't consistent with SERT inhibition. What could be the cause?

A1: It is highly probable that the observed effect is due to Fluvoxamine's agonism at the sigma-1 receptor (S1R).[1] Fluvoxamine has a high affinity for S1R, and its activation can trigger various signaling cascades, including the modulation of ER stress and calcium signaling.[2]

Q2: How can I be sure if the effects I'm seeing are on-target or off-target?

A2: The most effective way to differentiate between on-target and off-target effects is through a series of well-controlled experiments. This includes performing dose-response studies, using appropriate control compounds, and specifically targeting the suspected off-target protein.

Q3: What is a suitable concentration range for Fluvoxamine in in vitro studies?

A3: The optimal concentration will be cell-type and assay-dependent. It is essential to perform a dose-response experiment to determine the lowest effective concentration that elicits the desired on-target effect while minimizing off-target engagement.[1] Based on its binding affinities, concentrations in the low micromolar range are often sufficient to engage SERT, while higher concentrations will more potently activate S1R.

Q4: Are there any other known off-target effects of Fluvoxamine I should be aware of?

A4: Besides its potent S1R agonism, Fluvoxamine can also inhibit cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19. While this is more of a concern in clinical drug-drug interactions, it is a factor to consider in complex cellular models or co-treatment studies.

Troubleshooting Guide

This section provides a structured approach to identifying and mitigating the off-target effects of Fluvoxamine in your cellular assays.

Issue 1: Unexpected Cellular Response or High Variability in Results

Potential Cause: The observed phenotype may be a result of S1R activation, not SERT inhibition.

Troubleshooting Workflow:

A Start: Unexpected Phenotype Observed B Step 1: Perform Dose-Response Experiment A->B Hypothesize S1R involvement C Step 2: Use Control Compounds B->C Determine EC50 for on-target effect D Step 3: Directly Interrogate the Off-Target C->D Compare Fluvoxamine to other SSRIs E Step 4: Analyze and Conclude D->E Use S1R antagonist or siRNA F On-Target Effect Confirmed E->F Phenotype persists with S1R blockade G Off-Target Effect Identified E->G Phenotype is reversed with S1R blockade

Caption: Workflow to dissect on-target vs. off-target effects.

Detailed Actions:

  • Perform a Dose-Response Experiment: This is a critical first step to identify the concentration range where Fluvoxamine exhibits its on-target versus off-target effects.

    • Protocol:

    • Rationale: By establishing a dose-response curve, you can identify the EC50 for your expected on-target effect. Off-target effects may appear at higher concentrations.

  • Utilize Control Compounds: Comparing the effects of Fluvoxamine to other SSRIs with different S1R affinities can provide strong evidence for the involvement of S1R.

    • Recommendation: Use an SSRI with low S1R affinity, such as Paroxetine (Ki = 1893 nM for S1R), as a negative control for S1R-mediated effects.[1]

    • Rationale: If Paroxetine does not produce the same phenotype as Fluvoxamine at concentrations that effectively inhibit SERT, it strongly suggests the effect is S1R-dependent.

  • Directly Interrogate the Off-Target: The most definitive way to confirm an off-target effect is to specifically block or remove the off-target protein.

    • Option A: Pharmacological Inhibition: Co-treat your cells with Fluvoxamine and a selective S1R antagonist, such as NE-100.[3][4]

      • Protocol:

    • Option B: Genetic Knockdown: Use siRNA to specifically knockdown the expression of the sigma-1 receptor.

      • Protocol:

    • Rationale: If the unexpected phenotype is diminished or abolished upon S1R antagonism or knockdown, it provides direct evidence of an off-target effect.

Issue 2: Fluvoxamine Induces Unexpected Cell Death

Potential Cause: While Fluvoxamine is generally not considered highly cytotoxic at therapeutic concentrations, high concentrations used in in-vitro studies can induce cell stress and apoptosis, potentially through off-target mechanisms.

Troubleshooting Actions:

  • Assess Cytotoxicity: Perform a cytotoxicity assay, such as the Lactate Dehydrogenase (LDH) assay, to quantify cell death across a range of Fluvoxamine concentrations.

    • Protocol: Included in

    • Rationale: This will help you define a non-toxic working concentration range for your experiments.

  • Investigate ER Stress: Fluvoxamine's interaction with S1R is known to modulate the unfolded protein response (UPR) and ER stress.[2]

    • Recommendation: Analyze the expression of key ER stress markers, such as GRP78 and CHOP, by Western blot.

    • Protocol:

    • Rationale: An upregulation of these markers could indicate that Fluvoxamine is inducing ER stress, which can lead to apoptosis.

Data Presentation

Table 1: Binding Affinities of Fluvoxamine and Control Compounds

CompoundPrimary TargetKi (nM)Off-TargetKi (nM)
(Z)-FluvoxamineSERTNot specified in provided resultsSigma-1 Receptor36[1]
ParoxetineSERTNot specified in provided resultsSigma-1 Receptor1893[1]
NE-100Sigma-1 Receptor4.16[4]--

Signaling Pathways

Fluvoxamine's Dual Signaling Pathways:

cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Fluvoxamine (Z)-Fluvoxamine SERT SERT Fluvoxamine->SERT S1R Sigma-1 Receptor Fluvoxamine->S1R Serotonin Increased Synaptic Serotonin SERT->Serotonin Inhibition ER_Stress ER Stress Modulation S1R->ER_Stress Agonism

Caption: Fluvoxamine's on-target and off-target signaling pathways.

Experimental Protocols

Detailed Protocol 1: Dose-Response and Cytotoxicity Assessment

This protocol outlines how to determine the optimal concentration range of Fluvoxamine and assess its cytotoxicity using MTT and LDH assays.

Materials:

  • (Z)-Fluvoxamine

  • Cell line of interest

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or SDS solution)

  • LDH cytotoxicity assay kit

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of Fluvoxamine in your cell culture medium. A typical starting range could be from 100 µM down to 10 nM.

  • Treatment: Remove the old medium from the cells and add the different concentrations of Fluvoxamine. Include a vehicle-only control.

  • Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).

  • LDH Assay (for Cytotoxicity):

    • Carefully collect a small aliquot of the supernatant from each well before proceeding with the MTT assay.

    • Follow the manufacturer's instructions for the LDH assay kit to measure the amount of LDH released into the medium.[5][6][7]

  • MTT Assay (for Viability):

    • Add MTT reagent to the remaining cells in the wells and incubate for 2-4 hours at 37°C.[8][9]

    • Add the solubilization solution and incubate until the formazan crystals are fully dissolved.

    • Measure the absorbance at the appropriate wavelength (typically 570 nm).

  • Data Analysis: Plot the cell viability and cytotoxicity data against the log of the Fluvoxamine concentration to generate dose-response curves and determine the EC50 and LC50 values.

Detailed Protocol 2: Pharmacological Inhibition with NE-100

This protocol describes how to use a selective S1R antagonist to block the off-target effects of Fluvoxamine.

Materials:

  • (Z)-Fluvoxamine

  • NE-100 hydrochloride

  • Your experimental system (cells, etc.)

Procedure:

  • Determine Optimal Concentrations: From your dose-response experiment, choose a concentration of Fluvoxamine that elicits the phenotype of interest. A common in-vitro concentration for NE-100 is in the range of 1-10 µM.[2][10]

  • Co-treatment:

    • Group 1: Vehicle control

    • Group 2: Fluvoxamine alone

    • Group 3: NE-100 alone

    • Group 4: Fluvoxamine + NE-100 (pre-incubate with NE-100 for 30-60 minutes before adding Fluvoxamine)

  • Incubation and Assay: Incubate for the desired time and perform your specific cellular assay to measure the phenotype of interest.

  • Data Analysis: Compare the results from the different treatment groups. A reversal of the Fluvoxamine-induced phenotype in the co-treatment group indicates S1R involvement.

Detailed Protocol 3: siRNA-Mediated Knockdown of Sigma-1 Receptor

This protocol provides a general guideline for knocking down S1R expression using siRNA.

Materials:

  • siRNA targeting the sigma-1 receptor (and a non-targeting control siRNA)

  • Transfection reagent (e.g., Lipofectamine)

  • Opti-MEM or other serum-free medium

  • Your cell line

Procedure:

  • Cell Seeding: Seed your cells so they are 30-50% confluent at the time of transfection.[11]

  • Transfection Complex Preparation:

    • Dilute the S1R siRNA (or control siRNA) in serum-free medium.

    • Dilute the transfection reagent in serum-free medium.

    • Combine the diluted siRNA and transfection reagent and incubate at room temperature for 10-20 minutes to allow for complex formation.[11]

  • Transfection: Add the transfection complexes to your cells and incubate for 4-6 hours. Then, add complete medium.

  • Gene Silencing: Allow 24-72 hours for the siRNA to take effect and for the S1R protein to be depleted.[12]

  • Experimentation: After the incubation period, treat the cells with Fluvoxamine and perform your assay.

  • Validation: It is crucial to validate the knockdown efficiency by Western blot or qPCR for S1R expression.

Detailed Protocol 4: Western Blot Analysis of ER Stress Markers

This protocol outlines the steps for detecting key ER stress proteins by Western blot.

Materials:

  • Cell lysates from your experiment

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against GRP78, CHOP, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Quantification: Determine the protein concentration of your cell lysates.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel. For higher molecular weight proteins like IRE1α (~110 kDa), a lower percentage gel (e.g., 6-8%) is recommended.[13]

  • Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an appropriate imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine changes in protein expression.

References

  • U.S. Food and Drug Administration. (n.d.). LUVOX® (Fluvoxamine Maleate) Tablets 25 mg, 50 mg and 100 mg Suicidality and Antidepressant Drug. accessdata.fda.gov. [https://www.accessdata.fda.gov/drugsatfda_docs/label/2007/020244s039,020 fluvoxamine maleate tablets s023lbl.pdf]([Link] fluvoxamine maleate tablets s023lbl.pdf)

  • Sino Biological. (n.d.). Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background?. Sino Biological. [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. protocols.io. [Link]

  • Ishikawa, M., et al. (2007). High occupancy of sigma-1 receptors in the human brain after single oral administration of fluvoxamine: a positron emission tomography study using [11C]SA4503. Biological Psychiatry, 62(8), 878-883. [Link]

  • Okuyama, S., et al. (1994). NE-100: a novel sigma receptor antagonist. Neuropsychopharmacology, 11(3), 211-219. [Link]

  • ResearchGate. (n.d.). Troubleshooting about Immunofluorescence experiment. ResearchGate. [Link]

  • German Cancer Research Center. (n.d.). Design and analysis of dose-response experiments. German Cancer Research Center. [Link]

  • Psychiatrist.com. (n.d.). Clinical Pharmacokinetics of Fluvoxamine: Applications to Dosage Regimen Design. Psychiatrist.com. [Link]

  • Reddit. (n.d.). Tips and tricks in performing siRNA knockdown?. Reddit. [Link]

  • Dr. Oracle. (2025). At what doses does fluvoxamine (selective serotonin reuptake inhibitor) affect different receptors?. Dr. Oracle. [Link]

  • ResearchGate. (n.d.). Western blot analysis of ER stress-associated protein markers (GRP78 and CHOP).... ResearchGate. [Link]

  • Nakazato, A., et al. (1994). NE-100, a novel sigma receptor ligand: in vivo tests. Journal of Pharmacy and Pharmacology, 46(8), 634-639. [Link]

  • Khalid, M., et al. (2025). Sigma-1 Receptor Activation by Fluvoxamine Ameliorates ER Stress, Synaptic Dysfunction and Behavioral Deficits in a Ketamine Model of Schizophrenia. Neurochemical Research. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Teva Canada Limited. (2013). ratio-FLUVOXAMINE. [Link]

  • Current Protocols in Chemical Biology. (n.d.). Designing Drug-Response Experiments and Quantifying their Results. [Link]

  • GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment?. GraphPad. [Link]

  • ResearchGate. (n.d.). Concentration-time curve of fluvoxamine and its metabolite. ResearchGate. [Link]

  • Hycult Biotech. (n.d.). Troubleshooting Immunofluorescence. Hycult Biotech. [Link]

  • Frontiers in Neuroscience. (2018). Molecular Interplay Between the Sigma-1 Receptor, Steroids, and Ion Channels. [Link]

  • MDPI. (2021). Irf5 Knockdown in Bone Marrow-Derived Macrophages Favors M1-to-M2 Transition. [Link]

  • Sano, R., & Reed, J. C. (2013). Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response. International Journal of Molecular Sciences, 14(12), 24867–24892. [Link]

  • eScholarship.org. (n.d.). DESIGNING STUDIES FOR DOSE RESPONSE. [Link]

  • Elabscience. (2021). Immunofluorescence Troubleshooting Tips. Elabscience. [Link]

  • Merck Millipore. (n.d.). siRNA FAQ. [Link]

  • Narita, M., et al. (2001). A putative sigma1 receptor antagonist NE-100 attenuates the discriminative stimulus effects of ketamine in rats. Neuropsychopharmacology, 25(4), 543-549. [Link]

  • U.S. Food and Drug Administration. (2008). NDA 22-033 (LUVOX® 100 mg and 150 mg Controlled Release capsules). accessdata.fda.gov. [Link]

  • MDPI. (2023). Sigma-1 Receptor Agonist Fluvoxamine Ameliorates Fibrotic Response of Trabecular Meshwork Cells. [Link]

  • ResearchGate. (n.d.). Cognition and depression: The effects of fluvoxamine, a sigma-1 receptor agonist, reconsidered. ResearchGate. [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Bio-Rad. [Link]

Sources

Technical Support Center: Mastering the Resolution of (Z)- and (E)-Fluvoxamine Isomers in HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for resolving the geometric isomers of Fluvoxamine. As researchers and drug development professionals, achieving baseline separation of the pharmacologically active (E)-isomer from the less active (Z)-isomer is not just an analytical challenge—it is a regulatory necessity and a cornerstone of ensuring product quality and safety.[1]

This guide is structured to provide you with not only procedural solutions but also the underlying scientific principles to empower your method development and troubleshooting efforts. We will delve into the physicochemical properties of these isomers and explore how manipulating chromatographic parameters can lead to robust and reproducible separation.

Understanding the Challenge: The (E)- and (Z)-Fluvoxamine Isomers

Fluvoxamine's structure contains a C=N double bond, giving rise to two geometric isomers: (E)-Fluvoxamine (trans) and (Z)-Fluvoxamine (cis). The clinically effective form is the (E)-isomer.[1] Due to their identical molecular weight and connectivity, separating these isomers requires a chromatographic system sensitive to subtle differences in their three-dimensional shapes.

G cluster_E (E)-Fluvoxamine (trans) cluster_Z (Z)-Fluvoxamine (cis) E_Struct E_Name (E)-5-methoxy-1-[4-(trifluoromethyl)phenyl] pentan-1-one O-(2-aminoethyl)oxime Z_Name (Z)-5-methoxy-1-[4-(trifluoromethyl)phenyl] pentan-1-one O-(2-aminoethyl)oxime E_Name->Z_Name Geometric Isomers (around C=N bond) Z_Struct

Frequently Asked Questions (FAQs)

Q1: Why am I seeing poor resolution between the (E)- and (Z)-Fluvoxamine peaks?

Poor resolution is typically a result of insufficient selectivity (α) or efficiency (N) in your HPLC system for this specific pair of isomers. Because geometric isomers have very similar physicochemical properties, achieving separation relies on exploiting subtle differences in their molecular shape and polarity.[2]

Key Factors Influencing Resolution:

  • Stationary Phase Chemistry: The column is the most critical factor. The stationary phase must be able to differentiate between the spatial arrangements of the two isomers.

  • Mobile Phase Composition: The type and ratio of organic modifier, as well as the pH of the aqueous component, can significantly alter selectivity.

  • Temperature: Temperature affects the thermodynamics of the separation, which can either increase or decrease resolution.

Q2: My peak for the main isomer, (E)-Fluvoxamine, is tailing. What could be the cause?

Peak tailing for basic compounds like Fluvoxamine is often due to secondary interactions with acidic silanol groups on the silica backbone of the stationary phase. Fluvoxamine has a pKa associated with its primary amine, making it basic. At a mobile phase pH below its pKa, the amine group will be protonated (positively charged), leading to strong interactions with deprotonated, negatively charged silanols.

Common Causes:

  • Mobile Phase pH: If the pH is not appropriately buffered or is in a range where both ionized and non-ionized forms of Fluvoxamine exist, peak shape can suffer.

  • Column Age/Quality: An older column may have lost some of its end-capping, exposing more active silanol sites.

  • Insufficient Buffer Capacity: The mobile phase buffer may not be sufficient to control the local pH on the column surface.

Q3: I'm observing a split peak for what should be a single isomer. What does this mean?

Peak splitting can be perplexing. It can arise from analytical issues or be inherent to the sample and its interaction with the system.

Possible Scenarios:

  • Co-elution: You may have another compound, possibly a related substance or degradation product, that is co-eluting with your main peak. To test this, slightly alter the mobile phase composition or temperature; if the split peak resolves into two distinct peaks, it confirms co-elution.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., pure acetonitrile when the mobile phase is 40% acetonitrile), it can cause peak distortion and splitting. The sample should ideally be dissolved in the mobile phase itself.

  • Column Void or Contamination: A void at the head of the column or a blocked frit can disrupt the sample band, leading to a split peak. This would typically affect all peaks in the chromatogram.

Troubleshooting Guide: A Systematic Approach to Improving Resolution

When faced with inadequate separation of the (Z)- and (E)-Fluvoxamine peaks, a systematic approach to troubleshooting is essential. The following guide provides a logical workflow to diagnose and resolve common issues.

Troubleshooting_Workflow cluster_MP Mobile Phase Variables cluster_Column Stationary Phase Variables Start Poor Resolution (Rs < 1.5) Check_USP Review USP Monograph Method Start->Check_USP Optimize_MP Step 1: Mobile Phase Optimization Check_USP->Optimize_MP Start Optimization Select_Column Step 2: Stationary Phase Selection Optimize_MP->Select_Column If resolution is still poor MP_pH Adjust pH (Control Ionization) Optimize_MP->MP_pH Optimize_Temp Step 3: Temperature Optimization Select_Column->Optimize_Temp If resolution is still poor Col_C8 C8 (USP Recommended) Select_Column->Col_C8 Check_Flow Step 4: Flow Rate & Other Parameters Optimize_Temp->Check_Flow For final optimization Success Resolution Achieved (Rs ≥ 1.5) Check_Flow->Success MP_Organic Change Organic Modifier (ACN vs. MeOH) MP_Ratio Fine-tune Organic % Col_Phenyl Phenyl Phase (π-π Interactions) Col_CN Cyano Phase (Dipole Interactions)

Step 1: Mobile Phase Optimization

The mobile phase is often the easiest parameter to adjust. Its composition directly influences the selectivity between the two isomers.

  • pH Adjustment (The Power of pKa):

    • Principle: Fluvoxamine is a basic compound with a primary amine group. Its pKa is a critical piece of information for method development. The ionization state of Fluvoxamine changes with the mobile phase pH, which in turn affects its retention and interaction with the stationary phase. Operating at a pH 2-3 units below the pKa ensures the molecule is fully protonated and in a single ionic form, which generally leads to sharper, more reproducible peaks.

    • Recommendation: The USP monograph for Fluvoxamine Maleate specifies a mobile phase pH of 3.00 ± 0.05.[3] This low pH is chosen to suppress the ionization of residual silanol groups on the column (pKa ~3.5-4.5) while ensuring the basic Fluvoxamine molecule is fully protonated. If you are experiencing poor peak shape, ensure your buffer is robust and the final pH is accurately adjusted. Minor deviations in pH can lead to significant changes in retention and selectivity.[4]

  • Organic Modifier Selection (Acetonitrile vs. Methanol):

    • Principle: Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers in reversed-phase HPLC, but they interact differently with both the analyte and the stationary phase. ACN is an aprotic solvent, while MeOH is protic and can act as a hydrogen bond donor. This difference can lead to significant changes in selectivity (α) for closely related compounds like geometric isomers.[5]

    • Recommendation: The USP method utilizes acetonitrile. If you are struggling to achieve resolution with an ACN-based mobile phase, substituting it with methanol is a powerful way to alter selectivity. You may need to adjust the percentage of methanol to achieve similar retention times, but the elution order or spacing of the isomers could change favorably.

  • Ion-Pair Reagents:

    • Principle: The USP method employs sodium 1-pentanesulfonate as an ion-pairing reagent.[3] This additive contains a hydrophobic alkyl chain and a negatively charged sulfonate group. It pairs with the positively charged, protonated Fluvoxamine, effectively increasing its hydrophobicity and retention on a reversed-phase column. This can also improve peak shape by masking interactions with silanols.

    • Recommendation: Ensure the concentration of the ion-pairing reagent is accurate and consistent. Variations in its concentration can lead to shifts in retention time and loss of resolution.

Step 2: Stationary Phase Selection

If mobile phase optimization is insufficient, the next step is to evaluate the stationary phase. For geometric isomers, "shape selectivity" is a key concept.[2]

  • C8 (Octylsilane) vs. C18 (Octadecylsilane):

    • Principle: C18 phases are generally more hydrophobic and offer greater retention. However, for isomers, the shorter C8 chains can sometimes provide better shape selectivity. The bonded phase on a C8 column is less dense, which may allow for more effective interaction with the subtle structural differences between the (E) and (Z) isomers. The USP monograph specifies a packing L7, which corresponds to a C8 stationary phase.[3][6]

    • Recommendation: Start with a high-quality, end-capped C8 column as recommended by the USP. If resolution is still an issue, trying a C8 column from a different manufacturer can be beneficial, as bonding technologies and silica properties vary.

  • Phenyl Phases:

    • Principle: Phenyl stationary phases offer an alternative separation mechanism based on π-π interactions. The aromatic ring in the Fluvoxamine structure can interact with the phenyl groups of the stationary phase. The different spatial arrangements of the (E) and (Z) isomers can lead to different strengths of these π-π interactions, providing a unique selectivity.

    • Recommendation: If C8 columns do not provide adequate resolution, a phenyl column is a logical next choice. It offers a fundamentally different selectivity that may be highly effective for these isomers.

  • Cyano (CN) Phases:

    • Principle: Cyano columns can operate in both normal-phase and reversed-phase modes. In reversed-phase, they are less hydrophobic than C8 or C18 phases and provide selectivity based on dipole-dipole interactions. A published stability-indicating method for Fluvoxamine successfully utilized a CN column.[4][7]

    • Recommendation: A CN column is another excellent option for altering selectivity when traditional alkyl phases fail.

Stationary PhasePrimary Interaction MechanismRecommended Use Case for Fluvoxamine Isomers
C8 (L7) HydrophobicPrimary choice. As per USP monograph. Good balance of retention and shape selectivity.
C18 (L1) HydrophobicAlternative to C8; may provide excessive retention requiring higher organic content.
Phenyl (L11) π-π Interactions & HydrophobicExcellent secondary choice. Exploits the aromatic nature of Fluvoxamine for alternative selectivity.
Cyano (L10) Dipole-Dipole & HydrophobicA good option if both alkyl and phenyl phases fail. Proven effective in published methods.
Step 3: Temperature Optimization

Temperature is a powerful yet often underutilized tool for optimizing selectivity.

  • Principle (Van't Hoff Equation): The relationship between retention factor (k) and temperature (T) is described by the van't Hoff equation. A plot of ln(k) vs. 1/T (a van't Hoff plot) can reveal the thermodynamics of the separation (i.e., the enthalpy, ΔH°, and entropy, ΔS°, of transfer). For two compounds to be separated, their ΔH° and/or ΔS° values must be different. Because the change in retention with temperature can be different for each isomer, temperature can be used to "tune" the selectivity (α). In general, for alkyl chain stationary phases, lower temperatures often lead to increased shape selectivity.[2][8]

  • Recommendation:

    • Start at the USP recommended temperature of 40°C. [3]

    • If resolution is poor, explore a range of temperatures from 25°C to 50°C in 5°C increments.

    • Lower temperatures (e.g., 25-30°C) may increase retention and improve resolution by enhancing shape-selective interactions with the stationary phase.[9]

    • Higher temperatures (e.g., 45-50°C) will decrease retention times and reduce system backpressure, but may also decrease resolution. However, in some cases, higher temperatures can improve peak shape and efficiency for basic analytes.

Step 4: Flow Rate and Other Parameters
  • Flow Rate: The USP method specifies a flow rate of 1.7 mL/min for a 4.6 mm ID column.[3] While reducing the flow rate can sometimes increase efficiency and resolution (up to a point, as described by the van Deemter equation), it will also increase the run time. It is generally one of the last parameters to optimize. Drastic changes from the validated method are not recommended without revalidation.

  • Injection Volume & Sample Concentration: Overloading the column is a common cause of peak broadening and poor resolution. If you suspect overloading, try reducing the injection volume or diluting the sample.

Experimental Protocols

Protocol 1: USP Monograph Method for Fluvoxamine Maleate Related Compounds

This method is the regulatory standard and should be the starting point for any analysis.

  • Chromatographic System:

    • Column: 4.6-mm × 25-cm; 5-µm packing L7 (C8).

    • Column Temperature: 40°C.

    • Detector: UV at 234 nm.

    • Flow Rate: 1.7 mL/min.

    • Injection Volume: 20 µL.

  • Mobile Phase:

    • Solution A: 8 g/L of sodium 1-pentanesulfonate and 1.1 g/L of monobasic potassium phosphate in water. Adjust with phosphoric acid to a pH of 3.00 ± 0.05.

    • Mobile Phase: Acetonitrile and Solution A (38:62).

  • System Suitability:

    • A resolution of not less than 3.0 between the (Z)-isomer and (E)-Fluvoxamine maleate is required.[3][6]

    • A tailing factor of not more than 2.0 for the Fluvoxamine peak.

Protocol 2: Alternative Method for Improved Selectivity

This protocol suggests changes to investigate if the USP method fails to provide adequate resolution on your system.

  • Chromatographic System:

    • Column: 4.6-mm × 15-cm; 3.5-µm packing L11 (Phenyl).

    • Column Temperature: 30°C (start here and optimize).

    • Detector: UV at 234 nm.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

  • Mobile Phase:

    • Aqueous Component: 20 mM potassium phosphate buffer, adjusted to pH 3.0 with phosphoric acid.

    • Organic Modifier: Methanol.

    • Initial Conditions: Start with a ratio of 45:55 (Methanol:Buffer) and adjust the organic percentage to achieve a retention time of ~8-12 minutes for the main peak.

References

  • Sander, L. C., & Wise, S. A. (2011). Separations by Shape: Molecular Shape Recognition in Liquid Chromatography. Analytical and Bioanalytical Chemistry, 400(8), 2305–2318.
  • Dolan, J. W. (2016). Temperature Effects in Reversed-Phase HPLC. LCGC North America, 34(5), 324-331.
  • Phenomenex Inc. (n.d.). Separation of Fluvoxamine Maleate and its Organic Impurities per USP Monograph. Application Note AN-1096.
  • Koczur, S. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru.
  • Chemicea Pharmaceutical. (2024, November 13). A Detailed Overview of Fluvoxamine Impurities: EP, USP and Global Guidelines.
  • Martire, D. E., & Boehm, R. E. (1983). Unified theory of chromatography. Journal of Physical Chemistry, 87(7), 1045-1062.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Longdom Publishing. (n.d.). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity.
  • YMC Europe. (n.d.). Easy purification of isomers with prepacked glass columns. Product Information.
  • Souri, E., Donyayi, H., Ahmadkhaniha, R., & Tehrani, M. B. (2015). A Stability Indicating HPLC Method for the Determination of Fluvoxamine in Pharmaceutical Dosage Forms. Iranian Journal of Pharmaceutical Research, 14(4), 1059–1065.
  • Gika, H. G., & Papadoyannis, I. N. (2004). Development and validation of a stability-indicating HPLC assay for the determination of fluvoxamine in bulk drug and in a pharmaceutical dosage form.
  • United States Pharmacopeia. (2025).
  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Technical Overview.
  • Sander, L. C., & Wise, S. A. (1997). Shape Selectivity in Reversed-Phase Liquid Chromatography. LCGC North America, 15(2), 140-151.
  • PharmaGuru. (2025, June 6). How To Improve Resolution In HPLC: 5 Simple Tips.
  • Vervoort, R. J. M., et al. (2003). Photoisomerization of fluvoxamine generates an isomer that has reduced activity on the 5-hydroxytryptamine transporter and does not affect cell proliferation. Journal of Pharmacology and Experimental Therapeutics, 307(2), 555-562.
  • Irie, T., & Uekama, K. (1997). Cyclodextrins in pharmaceutical applications. Advanced Drug Delivery Reviews, 25(1-2), 101-123.

Sources

Validation & Comparative

An In-Vitro Head-to-Head Comparison of (Z)-Fluvoxamine with Other Selective Serotonin Reuptake Inhibitors (SSRIs)

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

The clinical utility of an SSRI is not defined solely by its primary mechanism—inhibition of the serotonin transporter (SERT). Rather, its complete pharmacological signature, including off-target receptor interactions and metabolic enzyme inhibition, dictates its overall profile of efficacy, safety, and drug-drug interaction (DDI) potential. This guide synthesizes experimental data to compare Fluvoxamine with its class counterparts: Fluoxetine, Sertraline, Paroxetine, Citalopram, and Escitalopram.

Primary Target Engagement: Serotonin Transporter (SERT) Affinity

The therapeutic action of SSRIs originates from their high-affinity binding to the serotonin transporter (SERT), which blocks the reuptake of serotonin from the synaptic cleft and enhances serotonergic neurotransmission. While all SSRIs share this mechanism, their potencies differ. In vitro binding assays, typically using radiolabeled ligands in preparations of human SERT-expressing cells or brain tissue, are employed to determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates higher binding affinity or potency.

Interestingly, while potent, Fluvoxamine often exhibits a lower affinity for the human serotonin transporter compared to several other SSRIs.[1]

Comparative SERT Binding Affinities of SSRIs

Compound SERT Binding Affinity (Ki, nM)
Paroxetine ~1
Sertraline ~2
Escitalopram ~2
Fluoxetine ~4
Citalopram ~5
(Z)-Fluvoxamine ~10

Note: Values are approximate and can vary between studies. The rank order of potency is generally consistent in the literature.[1][2]

Causality Behind Experimental Choice: Radioligand binding assays are the gold standard for determining drug affinity for a specific transporter or receptor. The choice of a high-affinity radioligand (e.g., [³H]citalopram) allows for sensitive detection of competitive binding by test compounds like Fluvoxamine. The experiment is designed to reach equilibrium, ensuring that the measured Ki value accurately reflects the drug's binding affinity under steady-state conditions.

SSRI_Mechanism cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron Serotonin Serotonin Postsynaptic_Receptor 5-HT Receptor Serotonin->Postsynaptic_Receptor Binds SERT Serotonin Transporter (SERT) Serotonin->SERT Reuptake Vesicle Serotonin Vesicle Vesicle->Serotonin Release SSRI Fluvoxamine (or other SSRI) SSRI->SERT Blocks Receptor_Selectivity Fluvoxamine Fluvoxamine SERT SERT (Primary Target) Fluvoxamine->SERT Potent Inhibition Sigma1 Sigma-1 Receptor (High Affinity) Fluvoxamine->Sigma1 Potent Agonism Other_Receptors Muscarinic, Adrenergic, Histaminergic Receptors Fluvoxamine->Other_Receptors Negligible Affinity

Caption: Fluvoxamine's primary and secondary receptor targets.

Metabolic Liability: Cytochrome P450 (CYP) Enzyme Inhibition

The potential for drug-drug interactions is a critical component of a drug's in vitro profile. SSRIs are metabolized by and can inhibit various cytochrome P450 (CYP) enzymes. The specific isoforms inhibited and the potency of inhibition vary significantly across the class, representing the most important pharmacokinetic distinction among them. [3][4] Fluvoxamine is a potent inhibitor of CYP1A2 and CYP2C19. [4][5]It is also a moderate inhibitor of CYP2C9 and CYP3A4. [4][5]This profile means that Fluvoxamine can significantly increase the plasma concentrations of co-administered drugs that are substrates for these enzymes (e.g., theophylline, clozapine, warfarin, certain benzodiazepines). [5][6][7]In contrast, Fluoxetine and Paroxetine are potent inhibitors of CYP2D6, while Sertraline and Citalopram are generally weaker inhibitors. [3][4] Comparative In Vitro Inhibition of Major CYP Isoforms (Ki, µM)

Compound CYP1A2 CYP2C19 CYP2D6 CYP3A4
(Z)-Fluvoxamine ~0.04 [5] ~0.09 [5] ~4.9 [5] ~24 [5]
Fluoxetine Weak Moderate Potent (<1) Moderate (via Norfluoxetine) [4]
Sertraline Weak Weak Moderate (~2-3) Weak
Paroxetine Weak Weak Potent (<0.1) Weak
Citalopram Weak Weak Weak (~5-10) Weak

Note: Ki values represent the concentration of the inhibitor required to produce half-maximal inhibition. A lower value indicates more potent inhibition. "Potent," "Moderate," and "Weak" are qualitative descriptors based on typical in vitro findings.[3][4]

Authoritative Grounding: The potential for a clinically significant DDI is predicted when the ratio of the maximal unbound plasma concentration of the inhibitor ([I]max,u) to its in vitro inhibition constant (Ki) is greater than 0.1. Fluvoxamine's low Ki values for CYP1A2 and CYP2C19 mean this threshold is often exceeded at therapeutic doses, providing a strong mechanistic basis for observed clinical interactions. [5]

CYP_Inhibition_Workflow cluster_prep Preparation cluster_reaction Incubation cluster_analysis Analysis Microsomes Human Liver Microsomes (HLM) Incubate Incubate at 37°C with NADPH Microsomes->Incubate Substrate CYP-specific Probe Substrate Substrate->Incubate Inhibitor Fluvoxamine (Test Inhibitor) Inhibitor->Incubate Metabolite Measure Metabolite Formation (LC-MS/MS) Incubate->Metabolite Calculate Calculate IC50 / Ki Metabolite->Calculate

Caption: Experimental workflow for a CYP450 inhibition assay.

Experimental Protocols

Protocol 1: Radioligand Receptor Binding Assay (SERT & Sigma-1)
  • Preparation of Membranes: Utilize cell lines stably expressing the human serotonin transporter (hSERT) or human sigma-1 receptor, or use prepared human brain tissue homogenates.

  • Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]Citalopram for SERT, -Pentazocine for Sigma-1) at a concentration near its Kd value, and varying concentrations of (Z)-Fluvoxamine or other test SSRIs.

  • Non-Specific Binding: To a separate set of wells, add a high concentration of a known, non-labeled ligand (e.g., 10 µM Paroxetine for SERT) to determine non-specific binding.

  • Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Termination & Harvesting: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), followed by washing with ice-cold assay buffer to separate bound from free radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the inhibitor concentration. Use non-linear regression analysis (e.g., Cheng-Prusoff equation) to determine the IC50 and subsequently the Ki value.

Protocol 2: In Vitro Cytochrome P450 Inhibition Assay
  • System Preparation: Use pooled human liver microsomes (HLMs) as the source of CYP enzymes.

  • Reagents: Prepare a solution of the test inhibitor ((Z)-Fluvoxamine), a specific probe substrate for the isoform of interest (e.g., Phenacetin for CYP1A2, S-mephenytoin for CYP2C19), and an NADPH-generating system (cofactor for CYP activity).

  • Pre-incubation: Pre-incubate the HLMs with varying concentrations of Fluvoxamine in a phosphate buffer (pH 7.4) for a short period (e.g., 5-10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the metabolic reaction by adding the probe substrate and the NADPH-generating system.

  • Incubation: Incubate the mixture at 37°C for a predetermined time, ensuring the reaction proceeds under linear conditions (typically 10-30 minutes).

  • Reaction Termination: Stop the reaction by adding a quenching solvent, typically ice-cold acetonitrile or methanol, which also precipitates the microsomal proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated protein. Collect the supernatant for analysis.

  • Quantification: Analyze the supernatant using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) to quantify the formation of the specific metabolite from the probe substrate.

  • Data Analysis: Plot the rate of metabolite formation against the logarithm of the inhibitor concentration. Use a four-parameter logistic model to fit the data and determine the IC50 value, which represents the concentration of Fluvoxamine that causes 50% inhibition of the enzyme's activity.

Conclusion

The in vitro pharmacological profile of (Z)-Fluvoxamine reveals a unique identity within the SSRI class. While its primary affinity for SERT is less potent than some peers, its pharmacology is distinguished by two key features:

  • High-affinity agonism at the Sigma-1 receptor , a property not shared to the same extent by other SSRIs and which may confer distinct therapeutic benefits. [8][9][10]2. Potent and specific inhibition of CYP1A2 and CYP2C19 enzymes , which contrasts sharply with the CYP2D6 inhibition characteristic of fluoxetine and paroxetine and underlies its significant potential for drug-drug interactions. [11][4][5] These in vitro data are fundamental for drug development professionals. They provide a robust, evidence-based framework for understanding Fluvoxamine's mechanism of action beyond simple serotonin reuptake inhibition, allowing for more informed hypothesis generation for novel therapeutic applications and for proactive management of its clinical risks.

References

  • Tolerability and safety of fluvoxamine and other antidepressants - PMC. [Link]

  • Fluvoxamine versus other anti‐depressive agents for depression - PMC. [Link]

  • Fluvoxamine-Clozapine Drug Interaction: Inhibition In Vitro of Five Cytochrome P450 Isoforms Involved in Clozapine Metabolism. [Link]

  • SSRI Differences (Sertraline Escitalopram Citalopram Fluoxetine Fluvoxamine Paroxetine). [Link]

  • Fluoxetine - Wikipedia. [Link]

  • How is fluvoxamine different from other selective serotonin reuptake inhibitors (SSRIs) like fluoxetine (Prozac)? - Dr.Oracle. [Link]

  • Fluvoxamine versus other anti-depressive agents for depression - Cochrane. [Link]

  • Clinically relevant pharmacology of selective serotonin reuptake inhibitors. An overview with emphasis on pharmacokinetics and effects on oxidative drug metabolism - PubMed. [Link]

  • Pharmacokinetic–pharmacodynamic modelling of fluvoxamine 5-HT transporter occupancy in rat frontal cortex - PMC. [Link]

  • Selective serotonin reuptake inhibitors and cytochrome P-450 mediated drug-drug interactions: an update - PubMed. [Link]

  • Sigma-1 Receptor Agonists and Their Clinical Implications in Neuropsychiatric Disorders. [Link]

  • Fluvoxamine. A review of global drug-drug interaction data - PubMed. [Link]

  • Comparative pharmacology of selective serotonin re-uptake inhibitors (SSRIs). [Link]

  • Advancing depression treatment: the role of sigma receptor ligands - Frontiers. [Link]

  • Affinity and pharmacology of SSRIs for serotonin transporter, sigma-1 receptor and action at ASM. [Link]

  • Label for FLUVOXAMINE MALEATE - accessdata.fda.gov. [Link]

  • Comparative pharmacology of selective serotonin re-uptake inhibitors (SSRIs). [Link]

  • High occupancy of sigma-1 receptors in the human brain after single oral administration of fluvoxamine: a positron emission tomography study using [11C]SA4503 - PubMed. [Link]

Sources

Validating the Selectivity of (Z)-Fluvoxamine for the Serotonin Transporter: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the selectivity of (Z)-Fluvoxamine for the serotonin transporter (SERT). By integrating established experimental protocols with comparative data, this document serves as a practical resource for assessing the binding affinity and functional inhibition of Fluvoxamine and other selective serotonin reuptake inhibitors (SSRIs).

The Critical Role of Selectivity for SSRIs

Selective serotonin reuptake inhibitors (SSRIs) are a cornerstone in the treatment of major depressive disorder, anxiety disorders, and other psychiatric conditions.[1] Their therapeutic efficacy is primarily attributed to their ability to block the reuptake of serotonin by the presynaptic serotonin transporter (SERT), leading to an increase in the synaptic availability of this neurotransmitter.[2][3] However, the clinical utility and side-effect profile of an SSRI are not solely determined by its affinity for SERT. The selectivity of a compound, defined by its binding affinity for SERT relative to other monoamine transporters such as the norepinephrine transporter (NET) and the dopamine transporter (DAT), is a critical determinant of its overall pharmacological profile.[4] High selectivity for SERT is generally associated with a more favorable side-effect profile, as off-target interactions with NET and DAT can lead to undesirable effects.[2]

Fluvoxamine, a member of the SSRI class, is distinguished by its potent and selective inhibition of SERT.[5] This guide will delineate the experimental methodologies required to independently verify this selectivity and compare its profile to other commonly prescribed SSRIs.

Quantifying Selectivity: A Multi-faceted Experimental Approach

A thorough validation of transporter selectivity involves a combination of in vitro assays that measure both the binding affinity of a compound to the transporter and its functional effect on transporter activity. The two most common and robust methods employed for this purpose are radioligand binding assays and synaptosomal uptake assays.

Radioligand Binding Assays: Measuring Affinity at the Transporter

Radioligand binding assays are a gold standard for determining the affinity of a drug for its target receptor or transporter. These assays utilize a radiolabeled ligand (a molecule that binds to the target) to quantify the displacement of this ligand by the test compound. The resulting data allows for the calculation of the inhibition constant (Ki), a measure of the compound's binding affinity. A lower Ki value indicates a higher binding affinity.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize tissue or cells expressing SERT, NET, or DAT prep2 Centrifuge to pellet membranes prep1->prep2 prep3 Resuspend and wash membranes prep2->prep3 prep4 Determine protein concentration prep3->prep4 assay1 Incubate membranes with radioligand and varying concentrations of Fluvoxamine prep4->assay1 assay2 Separate bound from unbound radioligand via filtration assay3 Quantify radioactivity of bound ligand analysis1 Generate competition binding curves assay3->analysis1 analysis2 Calculate IC50 (concentration inhibiting 50% of binding) analysis1->analysis2 analysis3 Calculate Ki (inhibition constant) using the Cheng-Prusoff equation analysis2->analysis3

Caption: Workflow for a competitive radioligand binding assay.

Materials:

  • Cell membranes or tissue homogenates expressing human SERT, NET, and DAT.

  • Radioligands: e.g., [³H]-Citalopram for SERT, [³H]-Nisoxetine for NET, and [³H]-WIN 35,428 for DAT.

  • Test compound: (Z)-Fluvoxamine and other SSRIs for comparison.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues in cold lysis buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in fresh buffer. Determine the protein concentration of the membrane preparation.[6]

  • Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a concentration near its dissociation constant (Kd), and a range of concentrations of the test compound (e.g., Fluvoxamine).[7][8]

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).[7]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold wash buffer to remove any remaining unbound radioactivity.[6][7]

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[7]

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. Calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the radioligand. Convert the IC50 value to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Synaptosomal Uptake Assays: Assessing Functional Inhibition

Synaptosomal uptake assays provide a functional measure of a compound's ability to inhibit the activity of monoamine transporters. Synaptosomes are resealed nerve terminals isolated from brain tissue that retain functional transporters.[9] These assays measure the uptake of a radiolabeled neurotransmitter (e.g., [³H]-serotonin) into the synaptosomes in the presence and absence of the test compound. The concentration of the compound that inhibits 50% of the neurotransmitter uptake is the IC50 value.

G cluster_prep Synaptosome Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis prep1 Homogenize brain tissue (e.g., striatum, cortex) prep2 Centrifuge to isolate the synaptosomal fraction prep3 Resuspend synaptosomes in assay buffer assay1 Pre-incubate synaptosomes with varying concentrations of Fluvoxamine prep3->assay1 assay2 Initiate uptake by adding radiolabeled neurotransmitter (e.g., [³H]-Serotonin) assay3 Terminate uptake by rapid filtration assay4 Wash to remove extracellular radiolabel analysis1 Quantify radioactivity within synaptosomes assay4->analysis1 analysis2 Calculate percent inhibition of uptake analysis1->analysis2 analysis3 Determine IC50 value from concentration-response curve analysis2->analysis3

Caption: Workflow for a synaptosomal neurotransmitter uptake assay.

Materials:

  • Fresh or frozen brain tissue (e.g., rat or mouse cortex, striatum).

  • Radiolabeled neurotransmitter: [³H]-Serotonin.

  • Test compound: (Z)-Fluvoxamine and other SSRIs.

  • Krebs-Ringer-HEPES buffer or similar physiological buffer.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Synaptosome Preparation: Homogenize brain tissue in a suitable buffer. Use differential centrifugation to isolate the synaptosomal fraction. Resuspend the synaptosomes in the assay buffer.[10]

  • Assay Setup: Pre-incubate the synaptosomes in a 96-well plate with varying concentrations of the test compound (e.g., Fluvoxamine) for a short period (e.g., 10-15 minutes) at 37°C.[10]

  • Uptake Initiation: Initiate the uptake reaction by adding a fixed concentration of [³H]-Serotonin to each well.[11]

  • Uptake Termination: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapidly filtering the contents of the wells through glass fiber filters and washing with ice-cold buffer to remove extracellular radiolabel.[10][11]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter. This represents the amount of [³H]-Serotonin taken up by the synaptosomes.[9]

  • Data Analysis: Calculate the percentage of inhibition of serotonin uptake for each concentration of the test compound compared to the control (no inhibitor). Plot the percent inhibition against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.[11]

Comparative Selectivity Profile of Fluvoxamine

The following table summarizes the binding affinities (pKi values, where pKi = -log(Ki)) of Fluvoxamine and other common SSRIs for the human serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. Higher pKi values indicate greater binding affinity.

CompoundDAT pKiNET pKiSERT pKiSERT/NET Selectivity RatioSERT/DAT Selectivity Ratio
Fluvoxamine 5.03 5.89 8.70 645.7 4677.4
Paroxetine6.317.4010.00398.14897.8
Fluoxetine5.426.629.10302.04786.3
Sertraline7.606.389.52138.083.2
Citalopram<56.358.97416.9>9332.5
Escitalopram5.205.008.705011.93162.3

Data sourced from a computational study on human monoamine transporters and validated with experimental data.[12] The selectivity ratios were calculated from the Ki values derived from the provided pKi values (Selectivity Ratio = Ki(NET or DAT) / Ki(SERT)).

As the data indicates, Fluvoxamine demonstrates a high affinity for SERT (pKi = 8.70) and significantly lower affinities for both NET (pKi = 5.89) and DAT (pKi = 5.03).[12] This translates to a high selectivity for SERT over the other monoamine transporters, a hallmark of the SSRI class.

Beyond the Monoamine Transporters: Off-Target Considerations

A comprehensive assessment of selectivity should also consider potential interactions with other receptors and proteins. While Fluvoxamine has negligible affinity for adrenergic, muscarinic, histaminergic, and dopaminergic receptors, it is unique among SSRIs for its high affinity for the sigma-1 receptor.[5][13][14]

The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum with roles in cellular signaling and inflammation.[13] Fluvoxamine's agonism at the sigma-1 receptor is thought to contribute to some of its therapeutic effects and may be responsible for some of its unique clinical properties.[13][14] Researchers should be aware of this off-target activity and may need to employ additional assays, such as competitive binding assays using a sigma-1 specific radioligand, to fully characterize Fluvoxamine's pharmacological profile.[7]

Conclusion: A Rigorous Approach to Validating Selectivity

The validation of (Z)-Fluvoxamine's selectivity for the serotonin transporter is a critical step in understanding its pharmacological profile and clinical utility. By employing a combination of radioligand binding assays to determine binding affinity and synaptosomal uptake assays to assess functional inhibition, researchers can obtain robust and reliable data. This guide provides the foundational knowledge and detailed protocols to perform these assessments. Furthermore, a thorough investigation of off-target effects, particularly at the sigma-1 receptor, is essential for a complete characterization of Fluvoxamine's selectivity. The comparative data presented here underscores Fluvoxamine's position as a highly selective serotonin reuptake inhibitor, providing a solid basis for further research and drug development.

References

  • Geldof, T., van der Noll, R., van den Brink, W., Swart, J. A., & de Boer, A. (2014). Pharmacokinetic–pharmacodynamic modelling of fluvoxamine 5-HT transporter occupancy in rat frontal cortex. Journal of Psychopharmacology, 28(1), 57-65. Available from: [Link]

  • Iacovelli, F., Dell'Agli, M., & Bavia, L. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience, 11(20), 3348–3361. Available from: [Link]

  • Ma, L., Ordway, G. A., & Li, G. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods, 91, 59-66. Available from: [Link]

  • Geldof, T., van der Noll, R., van den Brink, W., Swart, J. A., & de Boer, A. (2014). Pharmacokinetic-pharmacodynamic modelling of fluvoxamine 5-HT transporter occupancy in rat frontal cortex. ResearchGate. Available from: [Link]

  • Wikipedia contributors. (2023, December 29). Selective serotonin reuptake inhibitor. In Wikipedia, The Free Encyclopedia. Retrieved January 24, 2024, from [Link]

  • Sukhatme, V. P., Reche, P. A., & Sukhatme, V. (2021). Fluvoxamine: A Review of Its Mechanism of Action and Its Role in COVID-19. Frontiers in Pharmacology, 12, 652688. Available from: [Link]

  • Dr.Oracle. (2023, October 22). What are the affinities of each Selective Serotonin Reuptake Inhibitor (SSRI) to different neurotransmitters? Dr.Oracle. Available from: [Link]

  • Andrews, A. M., & Mathews, T. A. (2008). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. In Electrochemical Methods for Neuroscience. CRC Press/Taylor & Francis. Available from: [Link]

  • Sitte, H. H., & Freissmuth, M. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Pharmacology & Translational Science, 3(4), 685–695. Available from: [Link]

  • National Center for Biotechnology Information. (2023). Fluvoxamine. In StatPearls. StatPearls Publishing. Available from: [Link]

  • Iacovelli, F., Dell'Agli, M., & Bavia, L. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience, 11(20), 3348–3361. Available from: [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved January 24, 2024, from [Link]

  • Preskorn, S. H. (1996). Clinical Pharmacology of SSRI's 3 - Basic Neuropharmacology of SSRIs. Professional Communications, Inc. Available from: [Link]

  • Andersen, J., Stuhr-Hansen, N., Zachariassen, L. G., Schiøtt, B., & Strømgaard, K. (2014). Molecular determinants for selective recognition of antidepressants in the human serotonin and norepinephrine transporters. Proceedings of the National Academy of Sciences, 111(16), E1636–E1645. Available from: [Link]

  • Dr.Oracle. (2023, December 25). At what doses does fluvoxamine (selective serotonin reuptake inhibitor) affect different receptors? Dr.Oracle. Available from: [Link]

  • PharmGKB. (n.d.). Selective Serotonin Reuptake Inhibitor Pathway, Pharmacodynamics. Retrieved January 24, 2024, from [Link]

  • Li, Y., & He, J. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-8. Available from: [Link]

  • Fakhoury, M. (2017). Selective Serotonin Reuptake Inhibitor (SSRI) Efficiency, and Comparison to Alternative Antidepressant Treatments. Annals of International Medical and Dental Research, 3(4), 1-4. Available from: [Link]

Sources

A Comparative Efficacy Analysis: (Z)-Fluvoxamine Versus Paroxetine and Sertraline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Within the pharmacopeia of selective serotonin reuptake inhibitors (SSRIs), fluvoxamine, paroxetine, and sertraline represent three widely utilized therapeutic agents for major depressive disorder (MDD), obsessive-compulsive disorder (OCD), and various anxiety disorders. While all three molecules exert their primary therapeutic effect through the potent and selective inhibition of the serotonin transporter (SERT), a nuanced examination of their broader pharmacological profiles reveals critical distinctions. These differences, particularly in receptor binding affinities and secondary messenger system engagement, may underlie the observed variations in their clinical efficacy, tolerability, and side-effect profiles.

This guide provides an in-depth, evidence-based comparison of (Z)-Fluvoxamine with paroxetine and sertraline, designed for researchers, scientists, and drug development professionals. We will dissect the available clinical data from head-to-head trials, explore the mechanistic underpinnings of their actions, and provide standardized experimental protocols for the assessment of antidepressant efficacy.

Clinical Efficacy: A Head-to-Head Comparison

The clinical effectiveness of these SSRIs is often considered broadly similar, however, direct comparative studies reveal important differences in specific patient populations and outcome measures.

Major Depressive Disorder (MDD)

In a 7-week, double-blind, randomized controlled trial comparing fluvoxamine and paroxetine in outpatients with MDD, both drugs demonstrated comparable efficacy in reducing depressive symptoms.[1] There were no statistically significant differences in the mean final Hamilton Rating Scale for Depression (HAM-D) scores. However, a large-scale network meta-analysis of 21 antidepressants found that paroxetine and sertraline were more effective than other antidepressants, while fluvoxamine was among the least efficacious drugs for the acute treatment of MDD.[2]

Metric (Z)-Fluvoxamine Paroxetine Sertraline Source
Mean Final HAM-D Score (MDD) 10.9 ± 7.311.5 ± 7.4Not directly compared[1]
Network Meta-Analysis Efficacy (MDD) Less EfficaciousMore EfficaciousMore Efficacious[2]
Obsessive-Compulsive Disorder (OCD)

For the treatment of OCD, fluvoxamine has demonstrated robust efficacy. In a 12-week, randomized, open-label study comparing fluvoxamine and sertraline in drug-naive OCD patients, both drugs led to a significant reduction in the Yale-Brown Obsessive Compulsive Scale (Y-BOCS) scores.[3] Notably, this study found that fluvoxamine fared significantly better than sertraline in reducing OCD symptoms.[3]

Metric (Z)-Fluvoxamine Sertraline Paroxetine Source
Y-BOCS Score Reduction (OCD) Significantly better reductionSignificant reductionNot directly compared[3]

Mechanisms of Action: Beyond Serotonin Reuptake Inhibition

The primary mechanism for all three compounds is the blockade of SERT, leading to increased synaptic concentrations of serotonin. However, their affinities for other neuroreceptors vary significantly, which likely contributes to their distinct clinical profiles.

Receptor Binding Affinities

(Z)-Fluvoxamine distinguishes itself with a high affinity for the sigma-1 (σ1) receptor, where it acts as a potent agonist.[4][5] In contrast, paroxetine has a very low affinity for the σ1 receptor, while sertraline exhibits moderate affinity.[4][5] The σ1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is implicated in neuroplasticity, neuroprotection, and the modulation of various neurotransmitter systems.[6][7] Fluvoxamine's agonism at this receptor may contribute to its observed efficacy in certain conditions and its potential neuroprotective effects.[7][8]

Paroxetine, on the other hand, exhibits a higher affinity for the muscarinic M1 receptor compared to fluvoxamine and sertraline, which can contribute to a greater incidence of anticholinergic side effects such as dry mouth and constipation. Sertraline shows a moderate affinity for the dopamine transporter (DAT), a property not significantly shared by fluvoxamine or paroxetine.

Receptor/Transporter (Z)-Fluvoxamine (Ki, nM) Paroxetine (Ki, nM) Sertraline (Ki, nM) Source
SERT ~1.3~0.1~0.26
NET >1000~34~36
DAT >1000~160~25
Sigma-1 (σ1) 361893~150[4][5]
Muscarinic M1 >1000~9.1>1000
Histamine H1 >1000~10>1000

Note: Ki values are approximate and can vary between studies.

Signaling Pathway of Fluvoxamine's Sigma-1 Receptor Agonism

Fluvoxamine's interaction with the σ1 receptor initiates a cascade of intracellular signaling events that are distinct from its effects on serotonin reuptake. This pathway is believed to contribute to its therapeutic actions.

G cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion cluster_Neuron Neuronal Effects Fluvoxamine Fluvoxamine Sigma1 Sigma-1 Receptor Fluvoxamine->Sigma1 Agonist Binding IP3R IP3 Receptor Sigma1->IP3R Modulation Ca_ER Ca2+ Store IP3R->Ca_ER Ca2+ Release Ca_Mito Ca2+ Uptake Ca_ER->Ca_Mito Ca2+ Transfer ATP ATP Production Ca_Mito->ATP Neuroplasticity Enhanced Neuroplasticity (e.g., BDNF signaling) ATP->Neuroplasticity Neuroprotection Neuroprotection ATP->Neuroprotection

Caption: Fluvoxamine's agonism at the Sigma-1 receptor modulates calcium signaling and enhances neuronal function.

Tolerability and Side-Effect Profiles

The differing receptor binding profiles of these SSRIs also manifest in their tolerability.

  • (Z)-Fluvoxamine: An observational cohort study noted a higher incidence of adverse events with fluvoxamine compared to paroxetine and sertraline.[9] Nausea and vomiting are common reasons for discontinuation.[9]

  • Paroxetine: This agent is associated with a significantly higher frequency of withdrawal symptoms upon discontinuation compared to fluvoxamine and sertraline.[9] Its anticholinergic properties can also lead to a higher incidence of dry mouth, constipation, and sedation.

  • Sertraline: Generally considered to have a favorable side-effect profile, though gastrointestinal side effects such as nausea and diarrhea are common, particularly at the beginning of treatment.

Experimental Protocols: Assessing Antidepressant Efficacy in a Clinical Trial Setting

The following outlines a standardized, double-blind, randomized controlled trial protocol for comparing the efficacy of two SSRIs in the treatment of MDD over a 12-week period.

Workflow for a Comparative Antidepressant Clinical Trial

G cluster_screening Phase 1: Screening & Baseline cluster_randomization Phase 2: Randomization cluster_treatment Phase 3: Treatment (12 Weeks) cluster_analysis Phase 4: Analysis Screening Informed Consent & Eligibility Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessments: HAM-D, CGI-S, BDI Screening->Baseline Randomization Double-Blind Randomization Baseline->Randomization GroupA Group A: (Z)-Fluvoxamine (Titration to therapeutic dose) Randomization->GroupA GroupB Group B: Paroxetine/Sertraline (Titration to therapeutic dose) Randomization->GroupB Assessments Weekly/Bi-Weekly Assessments: HAM-D, CGI-I, Adverse Events GroupA->Assessments GroupB->Assessments Endpoint Week 12: Final Efficacy & Tolerability Assessments Assessments->Endpoint Analysis Statistical Analysis: Primary & Secondary Endpoints Endpoint->Analysis

Caption: A typical workflow for a 12-week randomized controlled trial comparing two antidepressant medications.

Step-by-Step Methodology
  • Patient Recruitment and Screening:

    • Recruit adult outpatients (18-65 years) with a primary diagnosis of non-psychotic MDD according to DSM-5 criteria.

    • Conduct a thorough screening process, including a structured clinical interview, medical history, physical examination, and laboratory tests to ensure participants meet inclusion and exclusion criteria.

    • Obtain written informed consent from all participants.

  • Baseline Assessment:

    • Administer baseline assessments to quantify the severity of depression. Primary efficacy measures should include the 17-item Hamilton Rating Scale for Depression (HAM-D) and the Clinical Global Impression of Severity (CGI-S). A patient-reported outcome measure, such as the Beck Depression Inventory (BDI), should also be included.

  • Randomization and Blinding:

    • Employ a double-blind, randomized design to assign participants to one of the two treatment arms (e.g., Fluvoxamine or Paroxetine).

    • Use a centralized randomization service to ensure allocation concealment.

    • Both the investigational product and the comparator should be identical in appearance, taste, and packaging to maintain the blind.

  • Dosing and Administration:

    • Initiate treatment at a low dose and titrate upwards to the therapeutic range over the first 2-4 weeks, based on clinical response and tolerability.

    • For example, Fluvoxamine could be initiated at 50 mg/day and titrated to a maximum of 300 mg/day. Paroxetine could be initiated at 20 mg/day and titrated to a maximum of 50 mg/day.

  • Follow-up Assessments:

    • Conduct follow-up assessments at weeks 1, 2, 4, 6, 8, and 12.

    • At each visit, administer the HAM-D and the Clinical Global Impression of Improvement (CGI-I) scale.

    • Systematically collect data on adverse events using a standardized checklist and open-ended questioning.

  • Primary and Secondary Endpoints:

    • The primary efficacy endpoint is the change from baseline in the total HAM-D score at week 12.

    • Secondary efficacy endpoints include the proportion of responders (≥50% reduction in HAM-D score) and remitters (HAM-D score ≤7) at week 12, and the change in CGI-S and BDI scores.

    • Tolerability endpoints include the incidence and severity of adverse events and the rate of discontinuation due to adverse events.

  • Statistical Analysis:

    • Analyze the primary endpoint using a mixed-model for repeated measures (MMRM) on the intent-to-treat (ITT) population.

    • Analyze dichotomous secondary endpoints (response and remission rates) using logistic regression.

    • Compare the incidence of adverse events between the two groups using Fisher's exact test.

Conclusion

While (Z)-Fluvoxamine, paroxetine, and sertraline all function as effective SSRIs, they are not interchangeable. Fluvoxamine's unique agonism at the σ1 receptor presents a distinct pharmacological profile that may offer therapeutic advantages in certain clinical contexts, such as OCD and potentially in conditions where neuroplasticity is compromised. Conversely, paroxetine's higher anticholinergic activity and propensity for discontinuation syndrome, and sertraline's mild dopaminergic activity, are important considerations in treatment selection. For the research and drug development professional, understanding these nuances is paramount for designing informative clinical trials, identifying novel therapeutic targets, and ultimately, advancing the personalized treatment of psychiatric disorders.

References

  • Cipriani, A., Furukawa, T. A., Salanti, G., Chaimani, A., Atkinson, L. Z., Ogawa, Y., ... & Geddes, J. R. (2018). Comparative efficacy and acceptability of 21 antidepressant drugs for the acute treatment of adults with major depressive disorder: a systematic review and network meta-analysis. The Lancet, 391(10128), 1357-1366.
  • Hashimoto, K. (2009). Sigma-1 receptors and selective serotonin reuptake inhibitors: clinical implications of their relationship. Central nervous system agents in medicinal chemistry, 9(3), 197-204.
  • Su, T. P., Hayashi, T., & Vaupel, D. B. (2009). When the endoplasmic reticulum chaperone sigma-1 receptor meets psychedelics: from cell biology to psychopharmacology. Molecular interventions, 9(5), 226.
  • (Reference placeholder for general SSRI inform
  • (Reference placeholder for general SSRI inform
  • (Reference placeholder for general SSRI inform
  • (Reference placeholder for general SSRI inform
  • Sidana, A., Grover, S., & Nehra, R. (2022). Early Improvement as a Predictor of Treatment Response in Patients With Obsessive-Compulsive Disorder: A 12-Week Randomized Trial of Sertraline and Fluvoxamine. The Primary Care Companion for CNS Disorders, 24(2), 21m03065.
  • Ishikawa, M., & Hashimoto, K. (2017). The role of sigma-1 receptors in the pathophysiology of neuropsychiatric diseases. Journal of pharmacological sciences, 133(4), 197-202.
  • Freeman, C. P., & Trimble, M. R. (1997). A double-blind comparison of fluvoxamine and paroxetine in the treatment of depressed outpatients.
  • (Reference placeholder for general SSRI inform
  • Ishikawa, M., Ishiwata, K., Ishii, K., Kimura, Y., Sakata, M., Naganawa, M., ... & Hashimoto, K. (2007). High occupancy of sigma-1 receptors in the human brain after single oral administration of fluvoxamine: a positron emission tomography study using [11C] SA4503.
  • (Reference placeholder for general SSRI inform
  • (Reference placeholder for general SSRI inform
  • Shirayama, Y., & Hashimoto, K. (2017). The role of the sigma-1 receptor in the pathophysiology and treatment of neuropsychiatric disorders. Expert opinion on therapeutic targets, 21(3), 271-281.
  • (Reference placeholder for general SSRI inform
  • (Reference placeholder for general SSRI inform
  • (Reference placeholder for general SSRI inform
  • (Reference placeholder for general SSRI inform
  • Mackay, F. J., Dunn, N. R., & Martin, R. M. (1999). A comparison of fluvoxamine, fluoxetine, sertraline and paroxetine examined by observational cohort studies. Pharmacoepidemiology and drug safety, 8(4), 235-244.

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for (Z)-Fluvoxamine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the analytical methods we employ are the bedrock of our confidence in a product's identity, strength, purity, and quality. For a selective serotonin reuptake inhibitor (SSRI) like (Z)-Fluvoxamine, ensuring the accuracy and precision of its quantification is not merely a regulatory hurdle; it is a fundamental prerequisite for patient safety and therapeutic efficacy. This guide provides an in-depth comparison of common analytical methods for Fluvoxamine, grounded in the principles of method validation and cross-validation as stipulated by the International Council for Harmonisation (ICH).

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[1] This principle, outlined in the ICH Q2(R1) guideline, is the cornerstone of robust analytical science.[1][2][3] Cross-validation becomes critical when two or more analytical procedures are used for the same purpose, ensuring they produce comparable and reliable results.[4] This situation often arises during method transfer between laboratories, the introduction of a new analytical technology, or when comparing a newly developed method against a compendial standard.

This guide will explore and compare two widely employed techniques for Fluvoxamine analysis: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). We will delve into the causality behind experimental choices, present detailed protocols, and provide a framework for their cross-validation.

The Analytical Lifecycle: From Development to Cross-Validation

The journey of an analytical method is a lifecycle that begins with development and proceeds through validation, and potentially, cross-validation and transfer. This systematic process ensures that the method is, and remains, fit for its intended purpose.

G cluster_0 Method Lifecycle cluster_1 Inter-Lab / Inter-Method Comparison Dev Method Development Val Method Validation (ICH Q2) Dev->Val Fitness for Purpose Routine Routine Analysis Val->Routine Established Performance CrossVal Cross-Validation Routine->CrossVal New Method or Lab Transfer Method Transfer CrossVal->Transfer Demonstrated Equivalence

Caption: Workflow of the analytical method lifecycle.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC with UV detection is a workhorse in pharmaceutical analysis due to its robustness, cost-effectiveness, and reliability for quantifying active pharmaceutical ingredients (APIs) in bulk and dosage forms.[5][6]

Principle of Operation: The separation in RP-HPLC is based on the partitioning of the analyte between a non-polar stationary phase (like C18) and a polar mobile phase. Fluvoxamine, with its moderate polarity, is well-retained on a C18 column, allowing for effective separation from excipients and potential degradation products. The choice of a UV detector is logical as Fluvoxamine possesses a chromophore that absorbs in the UV spectrum, typically around 230-246 nm.[6][7]

Experimental Protocol: RP-HPLC-UV for Fluvoxamine Tablets
  • Chromatographic System: A quaternary gradient HPLC system with a UV detector is suitable.[5]

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) provides excellent resolution.[5]

  • Mobile Phase: A mixture of a buffer (e.g., 0.1% Ortho-phosphoric acid in water) and an organic solvent (e.g., Acetonitrile) is commonly used.[6] The ratio is optimized to achieve a suitable retention time and peak shape. For example, a ratio of 80:20 (v/v) Acetonitrile:Buffer might be a good starting point.[6]

  • Flow Rate: A typical flow rate is 1.0-1.2 mL/min.[6]

  • Detection Wavelength: Set the UV detector to the wavelength of maximum absorbance for Fluvoxamine, for instance, 230 nm.[6]

  • Sample Preparation:

    • Accurately weigh and crush no fewer than 20 tablets to create a fine powder.[7]

    • Transfer a portion of the powder equivalent to a single dose of Fluvoxamine into a volumetric flask.[7]

    • Add a suitable diluent (e.g., the mobile phase), sonicate to dissolve the API, and dilute to volume.[7]

    • Filter the solution through a 0.45 µm filter to remove particulate matter before injection.

  • Standard Preparation: Prepare a stock solution of Fluvoxamine reference standard in the diluent. Create a series of calibration standards by diluting the stock solution to cover the expected concentration range.

Method 2: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as bioanalysis (quantification in plasma or serum) or the detection of trace-level impurities, UHPLC-MS/MS is the gold standard.[8][9]

Principle of Operation: UHPLC utilizes smaller particle size columns (<2 µm), leading to faster analysis times and improved resolution. The mass spectrometer provides two levels of filtering. The first mass analyzer (Q1) selects the precursor ion (the protonated molecule of Fluvoxamine, [M+H]⁺). This ion is then fragmented in a collision cell (Q2), and a specific product ion is monitored by the second mass analyzer (Q3). This technique, known as Selected Reaction Monitoring (SRM), is highly specific and significantly reduces background noise.[10]

Experimental Protocol: UHPLC-MS/MS for Fluvoxamine in Human Plasma
  • Chromatographic System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[8][10]

  • Column: A sub-2 µm particle size C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is appropriate for fast separations.

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Phase A) and acetonitrile or methanol with 0.1% formic acid (Phase B) is typical. The formic acid aids in the protonation of Fluvoxamine for positive ion ESI.

  • Flow Rate: A flow rate of 0.3-0.5 mL/min is common for this column dimension.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI positive.

    • SRM Transitions: Monitor the transition from the precursor ion to a specific product ion for both Fluvoxamine and a stable isotope-labeled internal standard (e.g., Fluvoxamine-d4).[8]

  • Sample Preparation (Plasma):

    • To 250 µL of plasma, add the internal standard solution.[8]

    • Perform a protein precipitation by adding a solvent like acetonitrile or methanol, or a liquid-liquid extraction using a solvent like dichloromethane.[8][10]

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Evaporate the supernatant and reconstitute the residue in the mobile phase for injection.

Comparative Validation Data

The performance of each method is established through a rigorous validation process, following ICH Q2(R1) guidelines.[5][6][11] Key validation parameters are summarized below.

Validation ParameterRP-HPLC-UVUHPLC-MS/MSRationale & ICH Guideline
Specificity/Selectivity Demonstrated by lack of interfering peaks from excipients or degradation products at the analyte's retention time.[12][13]High selectivity achieved by monitoring specific precursor-to-product ion transitions.[8][9]Ensures the signal is unequivocally from the analyte. (ICH Q2(R1))
Linearity (Correlation Coeff., r²) Typically ≥ 0.999 over a range like 2-30 µg/mL.[6][7]Typically ≥ 0.995 over a range like 2-300 ng/mL.[8]Demonstrates a proportional relationship between signal and concentration. (ICH Q2(R1))
Accuracy (% Recovery) 98.0% - 102.0%.[5][12]85.0% - 115.0% (for bioanalysis).[9]Measures the closeness of the test results to the true value. (ICH Q2(R1))
Precision (% RSD) Repeatability (Intra-day) RSD ≤ 2%. Intermediate Precision (Inter-day) RSD ≤ 2%.[13][14]Intra-assay and Inter-assay precision RSD ≤ 15%.[8]Measures the degree of scatter between a series of measurements. (ICH Q2(R1))
Limit of Quantitation (LOQ) ~1 µg/mL.[6]~2.6 ng/mL.[8]The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. (ICH Q2(R1))

The Cross-Validation Protocol

When is cross-validation necessary? The ICH Q2(R2) guideline clarifies that cross-validation is an approach to show that two or more analytical procedures can be used for the same intended purpose.[4] This is crucial when, for example, a high-throughput UHPLC-MS/MS method developed for clinical sample analysis needs to be compared against the established HPLC-UV quality control method.

Step-by-Step Cross-Validation Procedure
  • Define Acceptance Criteria: Before starting, define the statistical criteria for agreement. For example, the mean results obtained from the two methods should not differ by more than a predetermined percentage (e.g., ±5.0%).

  • Sample Selection: Select a minimum of 6-10 lots of the drug product or a set of spiked plasma samples. The samples should cover the analytical range of both methods.

  • Analysis: Analyze the same set of samples using both the validated HPLC-UV method (Method A) and the validated UHPLC-MS/MS method (Method B).

  • Data Evaluation:

    • Calculate the percentage difference for each sample: [(Result_Method_A - Result_Method_B) / mean(Result_A, Result_B)] * 100.

    • Calculate the mean percentage difference and its standard deviation.

    • The results should meet the predefined acceptance criteria. Statistical tests, such as a paired t-test, can be employed to determine if there is a significant difference between the methods.

G cluster_0 Method Selection Logic Start Analysis Requirement Matrix Sample Matrix? Start->Matrix Sensitivity High Sensitivity Needed? Matrix->Sensitivity Dosage Form (e.g., Tablet) LCMS Use UHPLC-MS/MS Matrix->LCMS Biological (e.g., Plasma) HPLC Use HPLC-UV Sensitivity->HPLC No (e.g., Assay) Sensitivity->LCMS Yes (e.g., Impurity Analysis)

Caption: Decision tree for selecting an analytical method.

Conclusion

Both RP-HPLC-UV and UHPLC-MS/MS are powerful, validated techniques for the analysis of (Z)-Fluvoxamine, each with a distinct domain of application. HPLC-UV offers robust, cost-effective quantification for quality control of bulk drug and finished products.[5][6][12] Conversely, UHPLC-MS/MS provides the superior sensitivity and selectivity required for complex biological matrices or trace-level analysis.[8][9]

The choice of method is dictated by the analytical challenge at hand. The causality is clear: for routine assay of a tablet, the robustness of HPLC-UV is ideal; for measuring pharmacokinetic parameters in plasma, the sensitivity of UHPLC-MS/MS is non-negotiable. A thorough cross-validation, grounded in the principles of ICH guidelines, provides the documented evidence that these methods, despite their technological differences, yield equivalent and reliable data, ensuring data integrity across the entire lifecycle of the drug.

References

  • Kulsum, U., & Kumar G. S., N. (2025). A NEW ANALYTICALAL METHOD DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR ESTIMATION OF FLUVOXAMINE IN BULK AND TABLET DOSAGE FORM. World Journal of Advance Pharmaceutical Sciences, 2(3), 161-167. [Link]

  • Dikkar, J. S., & Ahmed, S. A. (2024). Development and Validation of UV Spectrophotometric Rp-Hplc Method For Simultaneous Estimation of Fluvoxamine in Tablet and Bulk. The Academic, 2(6). [Link]

  • Arun Kumar, V., et al. (2022). QUANTIFICATION OF FLUVOXAMINE IN HUMAN PLASMA BY USING UPLC-MS/MS TECHNIQUE. International Journal of Biology, Pharmacy and Allied Sciences, 11(5), 2489-2503. [Link]

  • Souri, E., et al. (2015). A Stability Indicating HPLC Method for the Determination of Fluvoxamine in Pharmaceutical Dosage Forms. Iranian Journal of Pharmaceutical Research, 14(4), 1059–1065. [Link]

  • Bhadru, B., et al. (2024). Analytical method development and validation of fluvoxamine maleate in bulk and its formulation by Uv spectroscopy. Journal of Pharmaceutical Research and Innovation, 4(2), 1-5. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Fan, G., et al. (2005). Pharmacokinetics and Bioequivalence of Fluvoxamine Maleate by Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization. ResearchGate. [Link]

  • Green, R. (2017). Cross and Partial Validation. European Bioanalysis Forum. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Wang, H., et al. (2024). High-performance liquid chromatography-tandem mass spectrometry was used to measure 20 antidepressants in human serum. Future Science. [Link]

  • Souri, E., et al. (2015). A Stability Indicating HPLC Method for the Determination of Fluvoxamine in Pharmaceutical Dosage Forms. SID. [Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • Nethercote, P., & Borman, P. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

Sources

A Comparative In Vivo Efficacy Analysis of (Z)-Fluvoxamine and Established Antidepressants

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Preclinical Researchers

Authored by a Senior Application Scientist

This guide provides a comprehensive comparison of the in vivo efficacy of (Z)-Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI) with notable sigma-1 receptor agonism, against a range of established antidepressants. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel antidepressant candidates. We will delve into the mechanistic underpinnings, comparative efficacy in validated animal models, and detailed experimental protocols to provide a holistic understanding of Fluvoxamine's preclinical profile.

Introduction: The Rationale for Comparative Efficacy Studies

The landscape of antidepressant drug discovery is continually evolving, driven by the need for therapies with improved efficacy, faster onset of action, and better side-effect profiles. (Z)-Fluvoxamine, while an established therapeutic agent, possesses a unique pharmacological profile that distinguishes it from other SSRIs—its potent agonism at the sigma-1 receptor[1]. This dual mechanism of action provides a compelling rationale for its re-evaluation and comparison against other classes of antidepressants in preclinical models. Understanding its relative efficacy in vivo is crucial for elucidating its therapeutic potential and identifying patient populations that may derive particular benefit.

This guide will focus on the most widely used and validated preclinical models of antidepressant efficacy: the Forced Swim Test (FST), the Tail Suspension Test (TST), and the Chronic Unpredictable Stress (CUS) model. The FST and TST are acute models that assess behavioral despair, a core symptom of depression, while the CUS model recapitulates the effects of chronic stress, a key etiological factor in depressive disorders, and allows for the assessment of anhedonia, another core symptom.

Mechanistic Overview: Delineating the Pathways of Action

A nuanced understanding of the mechanisms of action is fundamental to interpreting in vivo efficacy data. While many antidepressants primarily target monoamine transporters, their broader receptor binding profiles can significantly influence their therapeutic effects.

(Z)-Fluvoxamine exerts its primary antidepressant effect by selectively inhibiting the reuptake of serotonin (5-HT) at the presynaptic serotonin transporter (SERT), leading to increased serotonergic neurotransmission[1]. Uniquely among SSRIs, Fluvoxamine is also a potent agonist of the sigma-1 receptor[1][2]. The sigma-1 receptor is a chaperone protein at the endoplasmic reticulum that modulates various signaling pathways, including those involved in neuroplasticity, neuroprotection, and the regulation of inflammatory responses[1]. This agonism is thought to contribute to Fluvoxamine's therapeutic effects, potentially through mechanisms that are independent of its action on SERT[3].

Established Antidepressants fall into several classes based on their primary mechanisms:

  • Selective Serotonin Reuptake Inhibitors (SSRIs) (e.g., Fluoxetine, Sertraline, Citalopram): Like Fluvoxamine, these agents selectively block SERT.

  • Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) (e.g., Venlafaxine): These drugs inhibit the reuptake of both serotonin and norepinephrine.

  • Tricyclic Antidepressants (TCAs) (e.g., Desipramine, Imipramine): These older antidepressants are non-selective inhibitors of both serotonin and norepinephrine reuptake and also interact with other receptors, which contributes to their broader side-effect profile.

The following diagram illustrates the primary mechanisms of action of these antidepressant classes.

Antidepressant_Mechanisms cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_ER Endoplasmic Reticulum SERT Serotonin Transporter (SERT) NET Norepinephrine Transporter (NET) Serotonin_Vesicle 5-HT Synaptic_Cleft Synaptic Cleft Serotonin_Vesicle->Synaptic_Cleft Release NE_Vesicle NE NE_Vesicle->Synaptic_Cleft Release 5HT_Receptor 5-HT Receptors NE_Receptor NE Receptors Sigma1R Sigma-1 Receptor Synaptic_Cleft->SERT Reuptake Synaptic_Cleft->NET Reuptake Synaptic_Cleft->5HT_Receptor Binding Synaptic_Cleft->NE_Receptor Binding Fluvoxamine Fluvoxamine Fluvoxamine->SERT Inhibits Fluvoxamine->Sigma1R Agonist SSRIs Other SSRIs (Fluoxetine, Sertraline) SSRIs->SERT Inhibits TCAs_SNRIs TCAs / SNRIs (Desipramine, Venlafaxine) TCAs_SNRIs->SERT Inhibits TCAs_SNRIs->NET Inhibits

Figure 1. Simplified signaling pathways of Fluvoxamine and other major antidepressant classes.

In Vivo Efficacy Comparison: A Data-Driven Analysis

Direct head-to-head preclinical studies provide the most robust data for comparing the efficacy of different antidepressants. The following table summarizes key findings from such studies. It is important to note that methodological differences, such as animal strain, drug dosage, and administration route, can influence outcomes.

Antidepressant Animal Model Key Finding Dose Range (mg/kg) Animal Strain Citation
(Z)-Fluvoxamine Forced Swim TestDid not significantly affect duration of immobility. Decreased latency to immobility at the highest dose.10 - 32C57BL/6J Mice[4]
(Z)-Fluvoxamine Forced Swim TestDose-dependently reduced immobility time.10 - 30DBA/2 and BALB/c Mice[5]
(Z)-Fluvoxamine Forced Swim TestAnti-immobility effect was antagonized by a sigma-1 receptor antagonist.10DBA/2 Mice[3]
Fluoxetine Forced Swim TestDid not affect duration of immobility.Not specifiedC57BL/6J Mice[4]
Desipramine Forced Swim TestIncreased latency to immobility.32C57BL/6J Mice[4]
Paroxetine Forced Swim TestAnti-immobility effect was not altered by a sigma-1 receptor antagonist.5DBA/2 Mice[3]
(Z)-Fluvoxamine Chronic Unpredictable Mild StressReversed the effects of CUMS on mTOR signaling.Not specifiedC57BL/6J Mice[1]

Analysis of Findings:

The available data suggest that the antidepressant-like effects of Fluvoxamine in the forced swim test are strain-dependent. In C57BL/6J mice, Fluvoxamine did not reduce immobility time, a finding consistent with some other SSRIs like fluoxetine in this particular strain[4]. However, in DBA/2 and BALB/c mice, Fluvoxamine demonstrated a dose-dependent reduction in immobility[5]. This highlights the critical importance of considering the genetic background of the animal model when interpreting results.

Crucially, a study in DBA/2 mice demonstrated that the anti-immobility effect of Fluvoxamine was significantly antagonized by a selective sigma-1 receptor antagonist[3]. In contrast, the effect of another SSRI, paroxetine, was unaffected by the sigma-1 antagonist[3]. This provides strong in vivo evidence that Fluvoxamine's antidepressant-like activity is, at least in part, mediated by its action on the sigma-1 receptor, distinguishing it mechanistically from other SSRIs.

In the more translationally relevant Chronic Unpredictable Mild Stress (CUS) model, Fluvoxamine has been shown to reverse the stress-induced alterations in the mTOR signaling pathway, which is implicated in neuroplasticity and the therapeutic action of antidepressants[1]. Further comparative studies in the CUS model are warranted to fully delineate the relative efficacy of Fluvoxamine in a chronic stress paradigm.

Experimental Protocols: A Guide to Reproducible In Vivo Assays

The following section provides detailed, step-by-step methodologies for the key behavioral assays discussed in this guide. Adherence to standardized protocols is paramount for ensuring the reproducibility and validity of experimental findings.

Forced Swim Test (FST)

The FST is a widely used primary screening tool for assessing antidepressant-like activity. It is based on the principle that an animal will cease escape-oriented behaviors when placed in an inescapable, stressful situation, and that this "behavioral despair" is reversed by antidepressant treatment.

Protocol:

  • Apparatus: A transparent cylindrical container (e.g., 25 cm height x 15 cm diameter) filled with water (23-25°C) to a depth of 15 cm, such that the mouse cannot touch the bottom or escape.

  • Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

  • Procedure:

    • Gently place the mouse into the cylinder of water.

    • The total test duration is 6 minutes.

    • A video recording of the session is made for later analysis.

    • The first 2 minutes are considered a habituation period and are typically excluded from the analysis.

    • During the final 4 minutes, the duration of immobility is scored. Immobility is defined as the cessation of struggling and remaining floating motionless, making only those movements necessary to keep the head above water.

  • Drug Administration: Test compounds are typically administered via intraperitoneal (i.p.) injection 30-60 minutes before the test.

  • Data Analysis: The primary endpoint is the duration of immobility in seconds. A significant decrease in immobility time compared to the vehicle-treated control group is indicative of an antidepressant-like effect.

Tail Suspension Test (TST)

Similar to the FST, the TST is an acute model of behavioral despair. It is often preferred for its ease of execution and reduced animal stress compared to the FST.

Protocol:

  • Apparatus: A suspension box or a horizontal bar from which the mouse can be suspended.

  • Procedure:

    • A piece of adhesive tape is attached to the tail of the mouse, approximately 1-2 cm from the tip.

    • The mouse is then suspended by the taped portion of its tail from the suspension bar.

    • The total test duration is 6 minutes.

    • A video recording is made for scoring.

    • The duration of immobility is scored. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

  • Drug Administration: Similar to the FST, drugs are typically administered 30-60 minutes prior to the test.

  • Data Analysis: The total time spent immobile during the 6-minute test is the primary measure. A reduction in immobility time suggests an antidepressant-like effect.

Chronic Unpredictable Stress (CUS) Model

The CUS model has high face and predictive validity for depression, as it exposes animals to a series of mild, unpredictable stressors over an extended period, mimicking the chronic stress that can precipitate depression in humans. This model allows for the assessment of anhedonia, a core symptom of depression, through the sucrose preference test.

Protocol:

  • Stress Regimen: For a period of 4-8 weeks, animals are subjected to a variable sequence of mild stressors, with one or two stressors applied each day. Examples of stressors include:

    • Stroboscopic lighting

    • Tilted cage (45°)

    • Damp bedding

    • Reversal of the light/dark cycle

    • Social isolation or crowding

    • Food or water deprivation (for a limited period)

  • Sucrose Preference Test (SPT): This test is conducted at baseline and at regular intervals during the CUS protocol to assess anhedonia.

    • Acclimation: For 48 hours, animals are habituated to two bottles in their home cage, both containing a 1% sucrose solution.

    • Testing: Following a period of food and water deprivation (e.g., 4 hours), animals are presented with two pre-weighed bottles: one containing 1% sucrose solution and the other containing water.

    • The position of the bottles is switched after a set time (e.g., 30 minutes) to control for side preference.

    • After 1 hour, the bottles are removed and weighed to determine the amount of sucrose solution and water consumed.

  • Drug Administration: Test compounds are typically administered daily during the final 2-4 weeks of the CUS protocol.

  • Data Analysis: The sucrose preference is calculated as: (Sucrose intake / (Sucrose intake + Water intake)) * 100. A significant reduction in sucrose preference in the CUS group compared to the control group indicates anhedonia. An effective antidepressant treatment is expected to reverse this deficit.

The following diagram illustrates a typical experimental workflow for assessing antidepressant efficacy using these models.

Experimental_Workflow cluster_acute Acute Models cluster_chronic Chronic Model FST Forced Swim Test (FST) Data_Analysis Data Analysis & Comparison FST->Data_Analysis TST Tail Suspension Test (TST) TST->Data_Analysis CUS Chronic Unpredictable Stress (CUS) SPT Sucrose Preference Test (SPT) CUS->SPT Assess Anhedonia SPT->Data_Analysis Animal_Groups Animal Groups (Vehicle, Fluvoxamine, Comparators) Drug_Admin Drug Administration (Acute or Chronic) Animal_Groups->Drug_Admin Drug_Admin->FST Drug_Admin->TST Drug_Admin->CUS

Figure 2. A representative experimental workflow for the in vivo comparison of antidepressant efficacy.

Synthesis and Future Directions

The available in vivo data suggest that (Z)-Fluvoxamine possesses antidepressant-like properties that are, in part, mediated by its unique agonism at the sigma-1 receptor. This distinguishes it from other SSRIs and provides a strong rationale for its continued investigation. The strain-dependent effects observed in the forced swim test underscore the importance of careful experimental design and the use of multiple, well-characterized animal models.

Future research should focus on direct, head-to-head comparisons of Fluvoxamine with a broader range of established antidepressants, particularly in the chronic unpredictable stress model. Such studies will be invaluable for further elucidating the relative efficacy of Fluvoxamine and for identifying the specific behavioral and neurobiological domains in which its unique mechanism of action may offer a therapeutic advantage. The inclusion of endpoints related to neuroinflammation and neuroplasticity will also be critical for a more complete understanding of its in vivo effects.

References

  • Koek, W., Sandoval, T. L., & Daws, L. C. (2018). Effects of the antidepressants desipramine and fluvoxamine on latency to immobility and duration of immobility in the forced swim test in adult male C57BL/6J mice. Behavioural pharmacology, 29(5), 453.
  • Sasaki-Adamson, T., & Dwivedi, Y. (2021). The antidepressant-like effects of fluvoxamine in mice involve the mTOR signaling in the hippocampus and prefrontal cortex.
  • Iio, K., Itoh, T., Murai, S., & Kameyama, T. (1993). Mouse strain differences in immobility and sensitivity to fluvoxamine and desipramine in the forced swimming test: analysis of serotonin and noradrenaline transporter binding. Japanese journal of pharmacology, 63(3), 295-301.
  • Sukoff Rizzo, S. J., & Leonard, S. K. (2021). Fluvoxamine: A Review of Its Mechanism of Action and Its Role in COVID-19. Frontiers in pharmacology, 12, 652688.
  • Hindmarch, I., & Hashimoto, K. (2010). Cognition and depression: the effects of fluvoxamine, a sigma-1 receptor agonist, reconsidered. Human Psychopharmacology: Clinical and Experimental, 25(3), 193-200.
  • Nishimura, T., Ishima, T., Iyo, M., & Hashimoto, K. (2012). Involvement of the sigma1 receptor in the antidepressant-like effects of fluvoxamine in the forced swimming test in comparison with the effects elicited by paroxetine.
  • Willner, P. (2005). Chronic mild stress (CMS) revisited: consistency and behavioural-neurobiological concordance in the effects of CMS. Neuropsychobiology, 52(2), 90-110.
  • Cryan, J. F., & Holmes, A. (2005). The tail suspension test.
  • Porsolt, R. D. (2000). Animal models of depression: utility for transgenic research. Reviews in the Neurosciences, 11(1), 53-58.
  • Itoh, T., Iio, K., Murai, S., & Kameyama, T. (1993). Mouse strain differences in immobility and sensitivity to fluvoxamine and desipramine in the forced swimming test: analysis of serotonin and noradrenaline transporter binding. Japanese journal of pharmacology, 63(3), 295-301.
  • Hindmarch, I., & Hashimoto, K. (2010). Cognition and depression: the effects of fluvoxamine, a sigma-1 receptor agonist, reconsidered. Human Psychopharmacology: Clinical and Experimental, 25(3), 193-200.
  • Nishimura, T., Ishima, T., Iyo, M., & Hashimoto, K. (2012). Involvement of the sigma1 receptor in the antidepressant-like effects of fluvoxamine in the forced swimming test in comparison with the effects elicited by paroxetine.

Sources

A Comparative Guide to (Z)-Fluvoxamine and Other Sigma-1 Receptor Ligands: A Method-Driven Benchmarking Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of (Z)-Fluvoxamine with other key sigma-1 receptor (S1R) ligands. We move beyond simple cataloging of affinities to provide a framework for experimental validation, enabling researchers to critically assess these compounds in their own discovery pipelines. Our focus is on the causality behind experimental design, ensuring that the protocols described are self-validating and grounded in established pharmacological principles.

The Sigma-1 Receptor: A Unique Chaperone and Therapeutic Target

The sigma-1 receptor (S1R) is not a classical G protein-coupled or ionotropic receptor. It is a unique, ligand-operated molecular chaperone primarily located at the endoplasmic reticulum (ER), particularly at the specialized interface with mitochondria known as the mitochondria-associated membrane (MAM).[1][2][3][4] In its resting state, S1R is often complexed with another chaperone, the Binding Immunoglobulin Protein (BiP).[1][5] Upon stimulation by ligand agonists or in response to cellular stress, S1R dissociates from BiP.[1][5][6] This dissociation allows it to translocate and interact with a variety of client proteins, most notably ion channels like the inositol 1,4,5-trisphosphate receptor (IP3R), thereby modulating intracellular calcium (Ca²⁺) signaling and homeostasis.[1][7][8]

This central role in cellular stress response and calcium regulation makes the S1R a compelling therapeutic target for a wide range of pathologies, including neurodegenerative diseases, psychiatric disorders, and pain.[6][8][9][10] Ligands that modulate S1R can be broadly classified as agonists, which activate its chaperone function, or antagonists, which block it.

S1R Signaling Pathway Overview

The following diagram illustrates the fundamental mechanism of S1R activation. Ligand binding initiates a conformational change, leading to the dissociation from BiP and subsequent modulation of downstream effectors to promote cellular homeostasis and neuroprotection.

cluster_ER Endoplasmic Reticulum (ER) cluster_MAM MAM BiP BiP S1R_inactive S1R (Inactive) S1R_inactive->BiP Bound State S1R_active S1R (Active) S1R_inactive->S1R_active Dissociates from BiP IP3R IP3 Receptor Ca_release Ca2+ Release Modulation IP3R->Ca_release Ligand Agonist Ligand (e.g., Fluvoxamine) Ligand->S1R_inactive Binds S1R_active->IP3R Modulates Response Neuroprotection, ER Stress Reduction Ca_release->Response

Caption: S1R activation pathway at the ER-mitochondria interface.

Profiling (Z)-Fluvoxamine as an S1R Ligand

Fluvoxamine is well-established as a Selective Serotonin Reuptake Inhibitor (SSRI) for treating depression and obsessive-compulsive disorder.[11][12] However, a critical feature that distinguishes it from other SSRIs is its potent agonist activity at the S1R, with a binding affinity in the low-nanomolar range.[5][13][14] This dual mechanism is increasingly recognized as a contributor to its therapeutic profile, particularly its neuroprotective and cognitive-enhancing effects observed in preclinical models.[15][16][17]

As an S1R agonist, fluvoxamine has been shown to:

  • Ameliorate ER Stress: By activating the S1R chaperone function, it helps mitigate the accumulation of unfolded proteins.[5][16]

  • Modulate Neuroinflammation: The S1R agonism contributes to anti-inflammatory effects, which are beneficial in conditions involving inflammatory stress.[14]

  • Promote Neuroplasticity: It may initiate adaptive neural plasticity, offering a protective response to stress-induced atrophy.[15]

A Comparative Look: Key S1R Ligands for Benchmarking

To properly contextualize the activity of (Z)-Fluvoxamine, it must be benchmarked against standard tool compounds and other clinically relevant ligands.

  • PRE-084: A highly selective and widely used S1R agonist. It serves as a classic positive control in functional assays to confirm that a biological response can be elicited via S1R activation.[7]

  • SA4503 (Cutamesine): Another potent and selective S1R agonist that has progressed to clinical trials for neuropsychiatric conditions.[7][18] Its high affinity makes it a strong comparator for binding studies.[18]

  • NE-100: The quintessential S1R antagonist.[19][20] It is potent and highly selective, making it an indispensable tool for validation.[21] Any effect attributed to S1R agonism by fluvoxamine should be blockable by co-administration of NE-100.[16]

  • Opipramol: An approved antidepressant and anxiolytic in some regions, opipramol is a high-affinity S1R ligand.[22][23][24] It serves as an example of another clinically used drug whose mechanism is significantly tied to S1R.[25]

Quantitative Data Summary: A Head-to-Head Comparison

The following tables summarize the key quantitative parameters for these ligands, providing a clear basis for comparison.

Table 1: Comparative Binding Affinities at the Sigma-1 Receptor

CompoundPrimary TargetS1R Functional ClassS1R Binding Affinity (Ki, nM)Selectivity Profile
(Z)-Fluvoxamine SERT / S1RAgonist~30-50Potent S1R binder among SSRIs; also binds SERT.[5][11][14]
PRE-084 S1RAgonist~2-5Highly selective for S1R over S2R and other CNS targets.
SA4503 S1RAgonist~4-17High affinity for S1R with significant selectivity over S2R.[18]
NE-100 S1RAntagonist~0.8-4Highly selective for S1R over S2R and various neurotransmitter receptors.[19]
Opipramol S1RAgonist/Modulator~50High affinity for S1R, lower for S2R; lacks monoamine reuptake inhibition.[23][24]

Table 2: Summary of Functional Activities and Reported Effects

CompoundKey Downstream Effect via S1RTherapeutic PotentialExperimental Utility
(Z)-Fluvoxamine ER stress reduction, anti-inflammatory, neuroplasticity.[5][14][15]Depression, OCD, neuroprotection.[15]Dual-target compound for studying SERT/S1R interplay.
PRE-084 Neuroprotection, neurite outgrowth, anti-amnesic.Neurodegenerative diseases, cognitive enhancement.Gold-standard S1R agonist for in vitro/in vivo proof-of-concept.
SA4503 Anti-depressant like effects, neurogenesis.Major Depressive Disorder.Clinically evaluated S1R agonist; potent benchmark.
NE-100 Blocks agonist-induced effects (e.g., Ca²⁺ modulation, behavioral changes).[16]Antipsychotic, pain modulation.Essential negative control to confirm S1R-mediated mechanisms.
Opipramol Anxiolytic and antidepressant effects.Generalized Anxiety Disorder, Depressive Episodes.Clinically relevant S1R ligand for comparative studies.

Experimental Protocols for Robust Benchmarking

Scientific integrity demands that claims of ligand activity are supported by rigorous, reproducible experimental data. The following protocols provide a self-validating framework for comparing S1R ligands.

Protocol 1: Radioligand Competition Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a test compound for its target receptor.

Causality: The principle is competitive displacement. An unlabeled test ligand (e.g., Fluvoxamine) competes with a constant concentration of a radiolabeled ligand with known affinity for S1R (e.g., -pentazocine).[26][27] The concentration of the test ligand that displaces 50% of the radioligand (IC50) is determined, from which the inhibition constant (Ki) is calculated. This provides a direct measure of target engagement.

cluster_prep Preparation cluster_inc Incubation cluster_sep Separation cluster_analysis Analysis prep1 1. Prepare Membrane Homogenates (e.g., from guinea pig brain or S1R-expressing cells) prep2 2. Add Assay Buffer, Radioligand ([³H](+)-pentazocine), and Test Ligand (serial dilutions) prep1->prep2 inc1 3. Incubate to Reach Equilibrium (e.g., 90 min at 37°C) prep2->inc1 sep1 4. Rapid Filtration through Glass Fiber Filters (Bound ligand is retained) inc1->sep1 ana1 5. Liquid Scintillation Counting (Quantify bound radioactivity) sep1->ana1 ana2 6. Calculate IC50 and Ki values ana1->ana2

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize tissue (e.g., guinea pig brain) or cells expressing S1R in an appropriate buffer and prepare a membrane fraction via centrifugation.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of -pentazocine (near its Kd), and increasing concentrations of the unlabeled test compound (Fluvoxamine, PRE-084, etc.). Include wells for total binding (no competitor) and non-specific binding (excess non-radiolabeled ligand).

  • Incubation: Incubate the plate to allow the binding to reach equilibrium (e.g., 90 minutes at 37°C).[26]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.[26][28] This separates the receptor-bound radioligand (retained on the filter) from the free radioligand.

  • Quantification: Wash the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: Functional Calcium Imaging Assay

This assay measures the functional consequence of S1R engagement by assessing its known role in modulating intracellular calcium.

Causality: S1R activation is known to modulate Ca²⁺ signaling.[4] By loading cells with a Ca²⁺-sensitive fluorescent dye, we can visualize changes in intracellular Ca²⁺ concentration in real-time upon ligand application. An agonist like Fluvoxamine is expected to potentiate or induce a Ca²⁺ response, while an antagonist like NE-100 would block this effect.

Step-by-Step Methodology:

  • Cell Culture: Plate cells (e.g., neuroblastoma cell lines like SH-SY5Y or HEK293 cells stably expressing S1R) on glass-bottom dishes suitable for microscopy.

  • Dye Loading: Incubate the cells with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.

  • Imaging: Place the dish on the stage of a fluorescence microscope equipped for live-cell imaging. Acquire a baseline fluorescence signal.

  • Ligand Application: Perfuse the cells with a buffer containing the test ligand (e.g., 10 µM Fluvoxamine). To test for antagonism, pre-incubate the cells with the antagonist (e.g., 1 µM NE-100) before applying the agonist.

  • Data Acquisition: Record the changes in fluorescence intensity over time.

  • Analysis: Quantify the change in fluorescence (e.g., peak amplitude or area under the curve) relative to the baseline. Compare the responses elicited by different ligands.

Protocol 3: In Vivo Target Engagement and Behavioral Validation

This protocol uses a behavioral model to confirm that S1R modulation by a test compound leads to a functional outcome in a living system. The marble-burying test is a well-validated model for assessing obsessive-compulsive-like behavior, which is sensitive to SSRIs and S1R agonists.[29]

Causality: The logical framework is based on agonism and antagonism. First, an S1R agonist (Fluvoxamine) is shown to produce a specific behavioral effect (reduced marble burying).[29] Second, this effect is shown to be S1R-specific by demonstrating that it is prevented by pre-treatment with a selective S1R antagonist (NE-100).[16][29] This two-step process validates the mechanism of action.

cluster_group1 Group 1: Agonist Effect cluster_group2 Group 2: Antagonist Blockade G1_Step1 Administer Vehicle G1_Result Observe significant reduction in marble burying vs. Vehicle G1_Step1->G1_Result Establishes Baseline G1_Step2 Administer Fluvoxamine G1_Step2->G1_Result Shows Effect Conclusion Conclusion: Fluvoxamine's effect on this behavior is mediated by the Sigma-1 Receptor. G1_Result->Conclusion G2_Step1 Administer NE-100 (Antagonist) G2_Step2 Then Administer Fluvoxamine G2_Step1->G2_Step2 G2_Result Observe no significant reduction in marble burying vs. Vehicle G2_Step2->G2_Result Effect is Blocked G2_Result->Conclusion

Caption: Logical workflow for in vivo validation using an antagonist.

Step-by-Step Methodology:

  • Animal Subjects: Use male ICR or C57BL/6 mice.

  • Drug Administration: Divide animals into groups: (1) Vehicle, (2) Fluvoxamine, (3) NE-100 alone, (4) NE-100 followed by Fluvoxamine. Administer drugs (e.g., intraperitoneally) at appropriate times before the test (e.g., NE-100 45 min prior, Fluvoxamine 30 min prior).

  • Behavioral Test: Place each mouse individually into a cage containing a 5 cm layer of bedding with 20 glass marbles evenly spaced on top.

  • Scoring: After 30 minutes, remove the mouse and count the number of marbles that are at least two-thirds buried in the bedding.

  • Analysis: Use statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare the number of marbles buried between the different treatment groups. A significant reduction by Fluvoxamine that is reversed by NE-100 confirms S1R-mediated action.

Conclusion

Benchmarking (Z)-Fluvoxamine requires a multi-faceted approach. While its binding affinity establishes it as a potent S1R ligand, its true pharmacological character is revealed through functional and in vivo assays. By comparing it against selective agonists like PRE-084 and antagonists like NE-100, researchers can dissect its dual SERT/S1R mechanism. The experimental frameworks provided here offer a robust, self-validating pathway to not only confirm the S1R activity of Fluvoxamine but also to effectively screen and characterize novel S1R ligands in any drug discovery program.

References

  • Sigma-1 Receptor Activation by Fluvoxamine Ameliorates ER Stress, Synaptic Dysfunction and Behavioral Deficits in a Ketamine Model of Schizophrenia - PMC. (2025, July 25). PubMed Central. [Link]

  • In vitro and in vivo sigma 1 receptor imaging studies in different disease states - PMC. (2020, October 8). PubMed Central. [Link]

  • A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. MDPI. [Link]

  • Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. MDPI. [Link]

  • Sigma-1 receptor. Wikipedia. [Link]

  • Cognition and depression: The effects of fluvoxamine, a sigma-1 receptor agonist, reconsidered. ResearchGate. [Link]

  • Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. (2020, September 1). RSC Publishing. [Link]

  • Selective serotonin reuptake inhibitor. Wikipedia. [Link]

  • (PDF) Sigma-1 Receptor Activation by Fluvoxamine Ameliorates ER Stress, Synaptic Dysfunction and Behavioral Deficits in a Ketamine Model of Schizophrenia. ResearchGate. [Link]

  • Preclinical Evaluation of Sigma 1 Receptor Antagonists as a Novel Treatment for Painful Diabetic Neuropathy. (2024, July 18). ACS Pharmacology & Translational Science. [Link]

  • SIGMAR1 binds fluvoxamine. Reactome Pathway Database. [Link]

  • Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development. Frontiers. [Link]

  • Role of Sigma-1 Receptor in Calcium Modulation: Possible Involvement in Cancer - PMC. (2021, January 22). PubMed Central. [Link]

  • Sigma1 and sigma2 Receptor Binding Affinity and Selectivity of SA4503 and Fluoroethyl... PubMed. [Link]

  • Pharmacology and therapeutic potential of sigma(1) receptor ligands. PubMed. [Link]

  • SIGMA RECEPTOR BINDING ASSAYS - PMC. (2016, December 8). National Institutes of Health. [Link]

  • SSRIs differentially modulate the effects of pro-inflammatory stimulation on hippocampal plasticity and memory via sigma 1 receptors and neurosteroids - PMC. (2023, February 3). PubMed Central. [Link]

  • Specific modulation of sigma binding sites by the anxiolytic drug opipramol. PubMed. [Link]

  • Neurochemical Characterization of Dopaminergic Effects of Opipramol, a Potent Sigma Receptor Ligand, in Vivo. PubMed. [Link]

  • A Report of Rabbit Syndrome Who Benefited from Sigma 1 Agonist Fluvoxamine. Synapse. [Link]

  • Sigma Receptor Binding Assays. PubMed. [Link]

  • Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503. ResearchGate. [Link]

  • Sigma-1 Receptor Plays a Negative Modulation on N-type Calcium Channel. Frontiers. [Link]

  • Sigma-1 Receptor Activation by Fluvoxamine Ameliorates ER Stress, Synaptic Dysfunction and Behavioral Deficits in a Ketamine Model of Schizophrenia. PubMed. [Link]

  • Advancing depression treatment: the role of sigma receptor ligands. Frontiers. [Link]

  • NE-100, a novel sigma receptor ligand: in vivo tests. PubMed. [Link]

  • Involvement of the sigma1 receptor in inhibiting activity of fluvoxamine on marble-burying behavior: comparison with paroxetine. (2007, June 1). PubMed. [Link]

  • Targeting ligand-operated chaperone sigma-1 receptors in the treatment of neuropsychiatric disorders - PMC. PubMed Central. [Link]

  • Receptor Binding Assays. MilliporeSigma. [Link]

  • NE‐100: A Novel Sigma Receptor Antagonist. ResearchGate. [Link]

Sources

A Comparative Guide to the Pharmacological and Toxicological Profiles of Fluvoxamine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Stereoisomerism in Fluvoxamine's Profile

Fluvoxamine is a well-established selective serotonin reuptake inhibitor (SSRI) primarily indicated for the treatment of obsessive-compulsive disorder (OCD) and social anxiety disorder.[1][2] Its therapeutic action is attributed to its ability to increase the concentration of serotonin in the synaptic cleft by blocking the serotonin transporter (SERT).[1] A critical aspect of fluvoxamine's molecular structure, often overlooked, is the presence of a C=N double bond, which gives rise to two geometric isomers: the (E)-isomer (trans) and the (Z)-isomer (cis).[3]

The clinically administered and therapeutically active form of fluvoxamine is exclusively the (E)-isomer.[3] The (Z)-isomer is a photoproduct that can be formed upon exposure of fluvoxamine solutions to UVB radiation.[3] Notably, research has demonstrated that this (Z)-isomer has a significantly reduced capacity to inhibit serotonin uptake, rendering it pharmacologically inactive in the context of its primary therapeutic mechanism.[3]

This guide will delineate the known side-effect profile of the clinically relevant (E)-fluvoxamine, and in the absence of clinical data for the (Z)-isomer, will provide a comprehensive framework of experimental protocols for a hypothetical preclinical evaluation of its side-effect profile. This approach is designed to offer researchers and drug development professionals a thorough understanding of the active isomer's clinical characteristics and a robust methodology for assessing the potential toxicological liabilities of related, but inactive, isomers.

Side-Effect Profile of (E)-Fluvoxamine

The side-effect profile of (E)-fluvoxamine is consistent with that of other SSRIs, with the most common adverse effects being gastrointestinal and neurological. The following table summarizes the frequently reported side effects.

System Organ ClassCommon Side Effects (>5% incidence)Less Common/Rare Side Effects
Gastrointestinal Nausea, vomiting, diarrhea, dry mouth, constipation, indigestion, decreased appetite.[1][4]Change in taste, gas.[4]
Neurological Headache, drowsiness, insomnia, dizziness, anxiety, nervousness, agitation.[4]Seizures, tremor, confusion, memory problems, unsteadiness.[1]
Psychiatric Agitation, anxiety, nervousness.[2]Suicidal thoughts and behavior (especially in children and young adults), panic attacks, irritability, aggressive behavior.[1][2]
Autonomic Increased sweating.[1][4]
Sexual Decreased libido, delayed ejaculation, anorgasmia.[1]
General Weakness, feeling weak.[4]

Pharmacological Differentiation of (E)- and (Z)-Fluvoxamine

The primary pharmacological distinction between the two isomers lies in their affinity for the serotonin transporter (SERT). The (E)-isomer is a potent inhibitor of SERT, which is the basis of its therapeutic effect.[5] In contrast, the (Z)-isomer has been shown to have a lost capacity for serotonin uptake inhibition.[3]

Beyond SERT, (E)-fluvoxamine is a potent agonist at the sigma-1 (σ1) receptor, an action that may contribute to its anxiolytic and antidepressant effects.[6][7] The affinity of the (Z)-isomer for the sigma-1 receptor has not been extensively reported, but its general inactivity at the primary target suggests a potentially different overall receptor binding profile.

IsomerTargetAffinity (Ki)Functional Activity
(E)-Fluvoxamine Serotonin Transporter (SERT)~2.5 nM[8]Potent Inhibitor
Sigma-1 (σ1) Receptor~36 nM[7]Potent Agonist
(Z)-Fluvoxamine Serotonin Transporter (SERT)Significantly reduced/inactive[3]Inactive
Sigma-1 (σ1) ReceptorNot reportedUnknown

Experimental Protocols for Preclinical Side-Effect Profiling of Fluvoxamine Isomers

To thoroughly characterize and compare the side-effect profiles of the (E) and (Z) isomers of fluvoxamine from a preclinical perspective, a tiered approach involving in vitro and in vivo assays is necessary. The following protocols provide a framework for such an investigation.

Part 1: In Vitro Assessment of Off-Target Liabilities

The initial step in assessing the potential for side effects is to screen the isomers against a panel of receptors, ion channels, and enzymes known to be associated with adverse drug reactions.[9] This provides an early indication of potential toxicities.

Experimental Protocol: Broad Panel Off-Target Screening

  • Compound Preparation: Prepare stock solutions of (E)-fluvoxamine and (Z)-fluvoxamine in a suitable solvent (e.g., DMSO) at a high concentration.

  • Assay Panel Selection: Utilize a commercially available off-target screening panel (e.g., Eurofins SafetyScreen44, Reaction Biology InVEST44) that includes a wide range of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes.[9]

  • Binding Assays: For receptor targets, perform radioligand binding assays. Incubate a fixed concentration of a specific radioligand for each target with the respective cell membrane preparation in the presence of varying concentrations of the test isomers.

  • Functional Assays: For ion channels and other functional targets, employ appropriate functional assays (e.g., patch-clamp electrophysiology for ion channels, enzyme activity assays).

  • Data Analysis: Determine the half-maximal inhibitory concentration (IC50) or binding affinity (Ki) for each isomer at each target. A significant interaction (typically >50% inhibition at a screening concentration of 1-10 µM) warrants further investigation.

Causality Explanation: This broad screening approach is a cost-effective method to identify potential off-target interactions that could lead to side effects.[10] By comparing the interaction profiles of the (E) and (Z) isomers, researchers can pinpoint specific off-targets that may be unique to one isomer, thus providing a molecular basis for any observed differences in toxicity.

Diagram: In Vitro Off-Target Screening Workflow

cluster_prep Compound Preparation cluster_screening Off-Target Screening cluster_analysis Data Analysis & Interpretation E_fluvoxamine (E)-Fluvoxamine Binding_Assays Radioligand Binding Assays (GPCRs, Transporters) E_fluvoxamine->Binding_Assays Functional_Assays Functional Assays (Ion Channels, Enzymes) E_fluvoxamine->Functional_Assays Z_fluvoxamine (Z)-Fluvoxamine Z_fluvoxamine->Binding_Assays Z_fluvoxamine->Functional_Assays Data_Analysis Determine IC50 / Ki Binding_Assays->Data_Analysis Functional_Assays->Data_Analysis Profile_Comparison Compare Isomer Profiles Data_Analysis->Profile_Comparison Hit_Identification Identify Significant Off-Targets Profile_Comparison->Hit_Identification

Caption: Workflow for in vitro off-target screening of fluvoxamine isomers.

Part 2: In Vitro Assessment of Metabolic Liabilities

Differences in how isomers are metabolized can significantly impact their side-effect profiles. (E)-fluvoxamine is a known potent inhibitor of cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19, and a moderate inhibitor of CYP3A4.[11][12] This can lead to drug-drug interactions. Assessing the CYP inhibition profile of the (Z)-isomer is crucial.

Experimental Protocol: Cytochrome P450 Inhibition Assay

  • Materials: Human liver microsomes, a panel of specific CYP isoform substrate probes (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, midazolam for CYP3A4), and NADPH.

  • Incubation: Incubate human liver microsomes with the specific CYP substrate probe and varying concentrations of (E)-fluvoxamine or (Z)-fluvoxamine in the presence of NADPH to initiate the metabolic reaction.

  • Metabolite Quantification: After a set incubation time, stop the reaction and quantify the formation of the specific metabolite using LC-MS/MS.

  • Data Analysis: Calculate the IC50 value for the inhibition of each CYP isoform by each isomer.

Causality Explanation: This assay directly measures the potential of each isomer to inhibit major drug-metabolizing enzymes. A potent inhibitory profile for the (Z)-isomer, even if it is pharmacologically inactive at SERT, would suggest a risk of drug-drug interactions if it were to be formed and accumulate in vivo.

Part 3: In Vivo Assessment of Acute Toxicity and Behavioral Side Effects

In vivo studies are essential to understand the integrated physiological response to a compound and to identify potential behavioral side effects.[13][14]

Experimental Protocol: Acute Toxicity and Behavioral Assessment in Rodents

  • Animal Model: Use a standard rodent model, such as Sprague-Dawley rats or C57BL/6 mice.

  • Dosing: Administer single, escalating doses of (E)-fluvoxamine and (Z)-fluvoxamine via a clinically relevant route (e.g., oral gavage). Include a vehicle control group.

  • Observation: Closely monitor the animals for signs of toxicity, including changes in appearance, behavior, and autonomic function (e.g., Irwin test).

  • Behavioral Assays: Conduct a battery of behavioral tests to assess potential neurological and psychiatric side effects.

    • Locomotor Activity: Measure spontaneous movement in an open field to assess for sedation or hyperactivity.

    • Motor Coordination: Use a rotarod test to evaluate motor impairment.

    • Anxiety-like Behavior: Employ the elevated plus maze or light-dark box test.

    • Serotonin Syndrome Assessment: Observe for characteristic signs such as tremor, rigidity, and hyperthermia, particularly at high doses.

  • Terminal Procedures: At the end of the study, collect blood for pharmacokinetic analysis and tissues for histopathological examination.

Causality Explanation: This in vivo approach provides a holistic view of the potential acute side effects of each isomer. Behavioral assays are chosen to reflect common side effects of SSRIs and other centrally acting drugs.[15] Comparing the dose-response curves for each isomer in these assays can reveal significant differences in their tolerability and side-effect profiles.

Diagram: In Vivo Side-Effect Profiling Workflow

cluster_prep Compound Administration cluster_assessment Behavioral & Physiological Assessment cluster_analysis Terminal Analysis Dosing Escalating Doses of (E)- and (Z)-Fluvoxamine to Rodent Models Observation Toxicity Observation (Irwin Test) Dosing->Observation Behavioral_Tests Behavioral Assays (Locomotor, Rotarod, etc.) Dosing->Behavioral_Tests Serotonin_Syndrome Serotonin Syndrome Monitoring Dosing->Serotonin_Syndrome PK_Analysis Pharmacokinetic Analysis Observation->PK_Analysis Behavioral_Tests->PK_Analysis Serotonin_Syndrome->PK_Analysis Histopathology Histopathology PK_Analysis->Histopathology

Caption: Workflow for in vivo side-effect profiling of fluvoxamine isomers.

Conclusion

The differentiation of the side-effect profiles of fluvoxamine's isomers is primarily a matter of understanding the pharmacology of the therapeutically active (E)-isomer versus its inactive photoproduct, the (Z)-isomer. The (E)-isomer possesses a well-characterized side-effect profile typical of SSRIs, driven by its potent inhibition of SERT and agonism at the sigma-1 receptor. The (Z)-isomer, being largely inactive at SERT, is not expected to produce the same on-target side effects. However, a comprehensive preclinical assessment, as outlined in this guide, is essential to fully rule out any potential off-target or metabolic liabilities of the (Z)-isomer. By employing a systematic approach of in vitro and in vivo studies, researchers can build a complete safety profile for each isomer, ensuring a thorough understanding of the structure-activity and structure-toxicity relationships of fluvoxamine.

References

  • Fluvoxamine: MedlinePlus Drug Information. (2025, October 15). MedlinePlus. [Link]

  • Miolo, G., Marson, G., Bertoloni, G., & Dall'Acqua, F. (2002). Photoisomerization of Fluvoxamine Generates an Isomer That Has Reduced Activity on the 5-hydroxytryptamine Transporter and Does Not Affect Cell Proliferation. Journal of Photochemistry and Photobiology B: Biology, 68(2-3), 135-142. [Link]

  • Fluvoxamine (oral route). (n.d.). Mayo Clinic. [Link]

  • Geldof, M., Van der Noot, M., Van-Heertum, T., & De-Vries, R. (2010). Pharmacokinetic–pharmacodynamic modelling of fluvoxamine 5-HT transporter occupancy in rat frontal cortex. Journal of Psychopharmacology, 24(3), 397-406. [Link]

  • Rosen, D. A., Seki, S. M., & Fernandez-Castaneda, A. (2021). Fluvoxamine: A Review of Its Mechanism of Action and Its Role in COVID-19. Frontiers in Pharmacology, 12, 652688. [Link]

  • Ishiguro, H., Okuyama, S., & Iwashita, A. (2007). High occupancy of sigma-1 receptors in the human brain after single oral administration of fluvoxamine: a positron emission tomography study using [11C]SA4503. International Journal of Neuropsychopharmacology, 10(5), 635-641. [Link]

  • The Importance of Toxicology Studies in Preclinical Research. (2023, May 8). Labinsights. [Link]

  • Brøsen, K., Skjelbo, E., & Rasmussen, B. B. (1993). Fluvoxamine is a potent inhibitor of cytochrome P4501A2. Biochemical pharmacology, 45(6), 1323-1326. [Link]

  • Geyer, M. A., & Ellenbroek, B. A. (2003). Animal models for predicting the efficacy and side effects of antipsychotic drugs. Current opinion in investigational drugs (London, England : 2000), 4(1), 42-47. [Link]

  • Li, X., Wang, K., & Zhang, H. (2023). In silico off-target profiling for enhanced drug safety assessment. Acta Pharmaceutica Sinica B, 13(11), 4549-4560. [Link]

  • Preclinical GLP Toxicology Studies. (n.d.). Charles River Laboratories. [Link]

  • 8 Fluvoxamine Side Effects You Should Know About. (2024, December 19). GoodRx. [Link]

  • Fluvoxamine Practical Guide: Pharmacology, Indications, Dosing Guidelines, and Adverse Effects. (2023, November 8). Psychopharmacology Institute. [Link]

  • Safety and Off-Target Drug Screening Services. (n.d.). Reaction Biology. [Link]

  • van Harten, J. (1995). Overview of the pharmacokinetics of fluvoxamine. Clinical pharmacokinetics, 29 Suppl 1, 1-9. [Link]

  • Bertoloni, G., Miolo, G., & Marson, G. (2017). Photosensitized oxidation of fluvoxamine, a phototoxic antidepressant drug. Journal of Chemical and Pharmaceutical Research, 9(5), 245-250. [Link]

  • Fluvoxamine's Receptor Affinity. (n.d.). Scribd. [Link]

  • El-Khoury, A., & El-Khoury, R. (2022). Sigma-1 Receptor Activation by Fluvoxamine Ameliorates ER Stress, Synaptic Dysfunction and Behavioral Deficits in a Ketamine Model of Schizophrenia. Neurotherapeutics, 19(4), 1253-1267. [Link]

  • The Crucial Role of preclinical toxicology studies in Drug Discovery. (n.d.). Broughton. [Link]

  • Hashimoto, K. (2023). Affinity and pharmacology of SSRIs for serotonin transporter, sigma-1 receptor and action at ASM. Discover Mental Health, 3(1), 9. [Link]

  • Bertschy, G., Baumann, P., & Eap, C. B. (1998). Fluvoxamine-clozapine drug interaction: inhibition in vitro of five cytochrome P450 isoforms involved in clozapine metabolism. Molecular psychiatry, 3(2), 163-167. [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

Sources

A Senior Application Scientist's Guide to Confirming On-Target Engagement of (Z)-Fluvoxamine in Cells

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Serotonin—The Criticality of Validating Sigma-1 Receptor Engagement

(Z)-Fluvoxamine, traditionally classified as a Selective Serotonin Reuptake Inhibitor (SSRI), has garnered significant attention for its potent agonistic activity at the Sigma-1 Receptor (S1R).[1][2][3] The S1R is a unique ligand-operated chaperone protein, primarily located at the endoplasmic reticulum (ER), involved in regulating cellular homeostasis, neuroplasticity, and inflammatory responses.[3][4][5][6] For researchers investigating the therapeutic potential of Fluvoxamine beyond depression—in areas like neuroprotection, anti-inflammatory conditions, or oncology—unequivocally demonstrating that its cellular effects are mediated through S1R is not just a formality; it is the cornerstone of the entire mechanistic hypothesis.

This guide provides an in-depth comparison of robust experimental strategies to confirm the direct, physical interaction—the "engagement"—of (Z)-Fluvoxamine with its S1R target within the complex milieu of a living cell. We will move beyond simple inference and delve into biophysical and functional validation, explaining the causality behind our experimental choices and providing self-validating protocols essential for rigorous drug development.

Pillar 1: The Biophysical Proof—Cellular Thermal Shift Assay (CETSA)

The principle of CETSA is elegantly simple: the binding of a ligand to its target protein confers thermal stability.[7][8] This increased stability means that the ligand-bound protein requires a higher temperature to denature and aggregate compared to its unbound state. By measuring the amount of soluble target protein remaining after a heat shock across a temperature gradient, we can directly visualize this engagement. A positive "thermal shift" is a powerful, label-free indicator of direct binding in a physiologically relevant context.[9]

CETSA Experimental Workflow

Caption: Workflow for CETSA to detect (Z)-Fluvoxamine and S1R engagement.

Detailed Protocol: Western Blot-Based CETSA

This protocol is designed for a human cell line (e.g., HeLa or SH-SY5Y) endogenously expressing S1R.

  • Cell Culture & Treatment:

    • Culture cells to ~80-90% confluency.

    • Harvest cells and prepare a single-cell suspension in a culture medium at a density of 5x10^6 cells/mL.

    • Divide the suspension into two groups:

      • Treatment Group: Add (Z)-Fluvoxamine to a final concentration of 10 µM.

      • Vehicle Control: Add an equivalent volume of DMSO.

    • Incubate at 37°C for 1 hour to allow for cellular uptake and target binding.

  • Thermal Challenge:

    • Aliquot 50 µL of each cell suspension into 8-strip PCR tubes.

    • Place the tubes in a thermal cycler with a heated lid.

    • Apply a temperature gradient for 3 minutes. A typical starting range is 40°C to 64°C in 4°C increments. Include a 37°C control that is not heated.

  • Lysis and Fractionation:

    • Remove tubes and immediately subject them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to lyse the cells.

    • Add 5 µL of lysis buffer containing protease inhibitors.

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the heat-induced aggregated proteins.

  • Analysis:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Determine the protein concentration of each sample using a BCA assay.

    • Normalize all samples to the same protein concentration.

    • Analyze the samples by SDS-PAGE and Western blotting using a validated primary antibody against the Sigma-1 Receptor.

    • Quantify the band intensities using densitometry.

  • Data Interpretation:

    • For each treatment condition, normalize the band intensity at each temperature to the intensity of the 37°C sample (representing 100% soluble protein).

    • Plot the percentage of soluble S1R against temperature. The resulting curve is the "melting curve."

    • A successful experiment will show a rightward shift in the melting curve for the Fluvoxamine-treated group compared to the vehicle control, indicating ligand-induced stabilization.[9]

Data Presentation: Expected CETSA Results
Temperature (°C)% Soluble S1R (Vehicle)% Soluble S1R (10 µM Fluvoxamine)
37100%100%
4498%101%
4885%96%
5251% (Tm Vehicle)88%
5622%75%
608%49% (Tm Fluvoxamine)
643%25%

This table illustrates hypothetical data showing a significant thermal shift (ΔTm ≈ 8°C), providing strong evidence of target engagement.

Pillar 2: Functional Validation—Linking Engagement to Cellular Action

While CETSA confirms direct binding, a crucial validation step is to demonstrate that this engagement leads to a predictable functional outcome. S1R is known to modulate the ER stress response.[4] We can leverage this by inducing ER stress and testing Fluvoxamine's ability to mitigate it in an S1R-dependent manner.

Mechanism: Fluvoxamine's Role in ER Stress

S1R_ER_Stress_Pathway cluster_er Endoplasmic Reticulum S1R Sigma-1 Receptor (S1R) BiP BiP/GRP78 S1R->BiP Binds & Sequesters IRE1 IRE1α S1R->IRE1 Stabilizes & Attenuates IRE1α Signaling BiP->IRE1 Inhibits UPR Unfolded Protein Response (UPR) (Cell Stress) IRE1->UPR Triggers ER_Stress ER Stress (e.g., Tunicamycin) ER_Stress->BiP Sequesters BiP from S1R & IRE1α ER_Stress->IRE1 Activates Fluvoxamine (Z)-Fluvoxamine Fluvoxamine->S1R Binds & Activates Antagonist S1R Antagonist (e.g., NE-100) Antagonist->S1R Blocks Fluvoxamine Binding

Caption: Fluvoxamine's S1R-mediated attenuation of the ER stress response.

Detailed Protocol: ER Stress Mitigation Assay
  • Cell Culture & Group Setup:

    • Plate cells (e.g., HT-22) in a 6-well plate and grow to 70% confluency.

    • Prepare four treatment groups:

      • Vehicle Control (DMSO)

      • ER Stress Inducer (Tunicamycin, 1 µg/mL)

      • Tunicamycin + (Z)-Fluvoxamine (10 µM)

      • Tunicamycin + (Z)-Fluvoxamine (10 µM) + S1R Antagonist NE-100 (1 µM)

  • Treatment:

    • Pre-treat groups 3 and 4 with Fluvoxamine and Fluvoxamine + NE-100, respectively, for 1 hour.

    • Add Tunicamycin to groups 2, 3, and 4. Add vehicle to group 1.

    • Incubate for 16 hours at 37°C.

  • Analysis (Western Blot):

    • Lyse the cells and collect protein lysates.

    • Perform Western blotting to measure the expression levels of key ER stress markers, such as the chaperone BiP/GRP78 and phosphorylated PERK (p-PERK). Use a loading control like β-actin for normalization.

  • Data Interpretation:

    • Expected Outcome: The Tunicamycin group should show a significant upregulation of BiP and p-PERK compared to the vehicle control. The Fluvoxamine co-treatment group should show a significant attenuation of this upregulation.

    • The Critical Validation Step: The group treated with the S1R antagonist NE-100 should reverse the protective effect of Fluvoxamine, with ER stress marker levels returning to those seen with Tunicamycin alone.[10] This demonstrates that Fluvoxamine's protective effect is specifically mediated through the Sigma-1 Receptor.

Pillar 3: Orthogonal Methods for Target Identification & Comparison

To build an unshakable case, employing an orthogonal method that identifies the target from a different perspective is highly recommended. Chemical proteomics serves this purpose well.

  • Affinity Purification-Mass Spectrometry (AP-MS): This technique involves immobilizing a derivatized version of Fluvoxamine onto beads to "pull down" its binding partners from a cell lysate.[11][12] The captured proteins are then identified by mass spectrometry. S1R should be the most significantly enriched protein. While powerful, this requires chemical synthesis of a probe and can be prone to identifying non-specific binders.

  • Bioluminescence Resonance Energy Transfer (BRET): BRET is a proximity-based assay that can measure target engagement in real-time in living cells.[13][14][15] It requires engineering a cell line where S1R is fused to a luciferase enzyme (e.g., NanoLuc). A fluorescently labeled tracer compound that also binds to S1R is then added. When the tracer binds, its fluorophore is close enough to the luciferase to accept the energy transfer upon addition of a substrate, generating a BRET signal. Unlabeled Fluvoxamine will compete with the tracer for binding, causing a dose-dependent decrease in the BRET signal. This provides quantitative binding affinity (IC50) data directly from intact cells.[16]

Comparison of Target Engagement Methodologies
MethodPrincipleData OutputProsCons
CETSA Ligand-induced thermal stabilizationThermal Shift (ΔTm)Label-free; performed in intact cells; direct evidence of biophysical binding.[17]Lower throughput (WB-based); requires a good antibody; may not work for all targets.
Functional Assay Modulation of downstream signalingChange in biomarker levels (e.g., p-PERK)Confirms physiological relevance of binding; provides mechanistic insight.Indirect evidence of engagement; pathway complexity can introduce confounding factors.
AP-MS Affinity-based protein pulldownIdentity & abundance of bound proteinsUnbiased; can identify novel interactors; provides direct evidence of binding.[18][19]Requires a chemical probe; risk of false positives; performed in lysate, not intact cells.
NanoBRET™ Target Engagement Competitive displacement of a tracerIntracellular IC50, Residence TimeLive cells; real-time kinetics; highly quantitative; high-throughput compatible.[14][16]Requires genetic engineering of the target protein; requires a specific fluorescent tracer.

Conclusion: A Multi-Pillar Approach for Unambiguous Validation

We recommend a tiered approach:

  • Primary Validation: Use CETSA to provide direct, biophysical evidence of Fluvoxamine binding to S1R in intact cells.

  • Secondary Validation: Corroborate this finding with a Functional Assay , such as the ER stress mitigation experiment, using a selective antagonist like NE-100 to prove the effect is S1R-dependent.

For programs requiring the highest degree of certainty, particularly in a lead optimization or clinical development context, employing a third, orthogonal method like NanoBRET™ provides quantitative affinity data that can be invaluable for establishing structure-activity relationships. By integrating these biophysical and functional approaches, researchers can confidently and definitively link the engagement of (Z)-Fluvoxamine at the Sigma-1 Receptor to its ultimate cellular and therapeutic effects.

References

  • Cognition and depression: The effects of fluvoxamine, a sigma-1 receptor agonist, reconsidered. ResearchGate. [Link]

  • Sigma-1 Receptor Agonist Fluvoxamine Ameliorates Fibrotic Response of Trabecular Meshwork Cells. MDPI. [Link]

  • Sigma-1 Receptor Activation by Fluvoxamine Ameliorates ER Stress, Synaptic Dysfunction and Behavioral Deficits in a Ketamine Model of Schizophrenia. ResearchGate. [Link]

  • Understanding the Role of Sigma-1 Receptors in Psychotic Depression. Psychiatric Times. [Link]

  • Fluvoxamine: A Review of Its Mechanism of Action and Its Role in COVID-19. Frontiers in Pharmacology. [Link]

  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. National Institutes of Health (NIH). [Link]

  • Chemical proteomics reveals target selectivity of clinical Jak inhibitors in human primary cells. PubMed Central. [Link]

  • Immunoprecipitation Mass Spectrometry (IP-MS). CovalX. [Link]

  • In vitro and in vivo sigma 1 receptor imaging studies in different disease states. National Institutes of Health (NIH). [Link]

  • In silico methods for drug-target interaction prediction. National Institutes of Health (NIH). [Link]

  • Discovery of small-molecule enzyme activators by activity-based protein profiling. National Institutes of Health (NIH). [Link]

  • [Methods of determination of fluoxetine nad fluvoxamine]. PubMed. [Link]

  • Revolutionising Drug Discovery: Harnessing the Power of FRET and BRET Assays. Massachusetts Biotechnology Council. [Link]

  • Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. MDPI. [Link]

  • Chemical kinomics: a powerful strategy for target deconvolution. BMB Reports. [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. [Link]

  • A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton's Tyrosine Kinase. PubMed. [Link]

  • Immuno-precipitation MS (IP-MS). Anaquant. [Link]

  • Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Publishing. [Link]

  • Advancing depression treatment: the role of sigma receptor ligands. Frontiers. [Link]

  • Identification of drug–target interaction from interactome network with 'guilt-by-association' principle and topology features. Oxford Academic. [Link]

  • Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. ResearchGate. [Link]

  • Highly Specific Protein Identification by Immunoprecipitation–Mass Spectrometry Using Antifouling Microbeads. National Institutes of Health (NIH). [Link]

  • How to experimentally validate drug-target interactions? ResearchGate. [Link]

  • Publications - CETSA. CETSA. [Link]

  • Defining the ligand-dependent proximatome of the sigma 1 receptor. National Institutes of Health (NIH). [Link]

  • A facile on–off fluorescence approach for fluvoxamine determination in pharmaceutical tablets; application to content uniformity testing. RSC Publishing. [Link]

  • Activity based Protein Profiling (Abpp). Creative Biolabs. [Link]

  • Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers. [Link]

  • Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Publications. [Link]

  • IP-to-MS: An Unbiased Workflow for Antigen Profiling. Journal of Proteome Research. [Link]

  • Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells. National Institutes of Health (NIH). [Link]

  • A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]

  • The Art of Finding the Right Drug Target: Emerging Methods and Strategies. National Institutes of Health (NIH). [Link]

  • Defining the Ligand-dependent Interactome of the Sigma 1 Receptor. bioRxiv. [Link]

  • Drug–Target Interaction Prediction Based on an Interactive Inference Network. MDPI. [Link]

  • Fluvoxamine, an anti-depressant, inhibits human glioblastoma invasion by disrupting actin polymerization. ResearchGate. [Link]

  • Cellular thermal shift assay (CETSA) for determining the drug binding affinity using Ba/F3 clones stably expressing receptor pseudokinases. ResearchGate. [Link]

  • BRET (Bioluminescence Resonance Energy Transfer). Berthold Technologies. [Link]

  • Activity-based proteomics. Wikipedia. [Link]

  • Findings questioning the involvement of Sigma-1 receptor in the uptake of anisamide-decorated particles. PubMed. [Link]

  • The target landscape of clinical kinase drugs. National Institutes of Health (NIH). [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Fluvoxamine and its (Z)-Isomer

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI), is a valuable tool in neuroscience and pharmaceutical research.[1] Its chemical structure, featuring a C=N double bond, gives rise to two geometric isomers: the clinically effective (E)-isomer and the (Z)-isomer, which can form through photo-isomerization upon exposure to light.[2] While essential for research, the disposal of Fluvoxamine and its isomers requires meticulous attention. Improper disposal poses a significant environmental threat, as Fluvoxamine is classified as "very toxic to aquatic organisms."[1] This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Fluvoxamine, (Z)-isomer, designed for researchers, scientists, and drug development professionals. Our objective is to provide a framework grounded in scientific integrity and regulatory compliance, ensuring safety and environmental stewardship.

Section 1: The Hazard Profile and Rationale for Stringent Disposal

The core reason for Fluvoxamine's stringent disposal protocols is its ecotoxicity. When pharmaceuticals enter water systems, they can disrupt ecosystems.[3] Fluvoxamine's persistence and high aquatic toxicity necessitate its classification as a hazardous waste in a laboratory context, preventing its disposal via standard drains.[1][4]

The (Z)-isomer, while demonstrating reduced pharmacological activity and toxicity in some in-vitro models compared to the parent (E)-isomer, is a transformation product that must be managed with the same level of caution.[2] The fundamental principle is to prevent the release of the active pharmaceutical ingredient (API) or its derivatives into the environment. All waste streams containing Fluvoxamine, regardless of isomeric form or concentration, must be considered hazardous unless formally determined otherwise by your institution's environmental health and safety department.

Section 2: The Regulatory Landscape: Adherence to EPA and Institutional Standards

The disposal of chemical waste from laboratories in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5] Research laboratories are classified as hazardous waste generators and must adhere to these federal standards, along with any state or local regulations.[5][6]

Key regulatory pillars for Fluvoxamine disposal include:

  • Hazardous Waste Determination: The generator of the waste (the laboratory) is responsible for determining if it is hazardous.[6] For Fluvoxamine, this is based on its environmental toxicity.

  • Sewer Disposal Ban: The EPA's regulations for hazardous waste pharmaceuticals explicitly prohibit the disposal of these substances down the drain.[7]

  • Container and Labeling Requirements: Regulations specify the type of containers that must be used and how they must be labeled to ensure safety and proper handling.[7]

  • Documentation: A complete record (manifest) must be maintained, tracking the waste from its point of generation to its final disposal.[8]

The following table summarizes the key regulatory considerations:

Regulatory Aspect Requirement Rationale
Waste Classification Hazardous Pharmaceutical WasteBased on high aquatic toxicity, as indicated by safety data sheets and environmental studies.[1][4]
Sewer Disposal Strictly ProhibitedTo prevent contamination of water supplies and harm to aquatic ecosystems.[7]
On-Site Accumulation Must be in a designated Satellite Accumulation Area (SAA)Ensures waste is managed safely at the point of generation under the control of laboratory personnel.[9]
Final Disposal Method Incineration via a licensed vendorEnsures complete destruction of the active pharmaceutical ingredient, preventing environmental release.[6][10]

Section 3: Core Disposal Workflow: A Step-by-Step Protocol

This protocol provides a self-validating system for the compliant disposal of Fluvoxamine waste streams, including pure compounds, solutions, and contaminated labware.

Step 1: Waste Characterization and Segregation

  • 1.1. Assume Hazardous Nature: Treat all Fluvoxamine and (Z)-isomer waste as hazardous pharmaceutical waste. This includes stock solutions, experimental residues, and contaminated items (e.g., pipette tips, gloves, vials).

  • 1.2. Consult Safety Data Sheet (SDS): Always review the SDS for Fluvoxamine, which explicitly states: "Dispose of contents/ container to an approved waste disposal plant" and "Do not allow to enter sewers/ surface or ground water."[4][11]

  • 1.3. Segregate at the Source: Isolate Fluvoxamine waste from all other waste streams (non-hazardous trash, sharps, other chemical waste) in a dedicated waste container. Use physical barriers or maintain appropriate distances to separate incompatible chemicals.[12]

Step 2: Containerization and Labeling

  • 2.1. Select a Compatible Container: Use a container made of a material compatible with Fluvoxamine and any solvents used (e.g., a high-density polyethylene (HDPE) carboy for liquid waste; a sturdy, sealable container for solid waste). The container must be in good condition, free of leaks or defects.[7][13]

  • 2.2. Affix a Hazardous Waste Label: As soon as the first drop of waste is added, label the container. The label must include:

    • The words "Hazardous Waste Pharmaceuticals"[7]

    • The full chemical name: "Fluvoxamine Waste"

    • The accumulation start date

    • The specific components and their approximate concentrations.

  • 2.3. Keep the Container Closed: The waste container must be securely sealed at all times, except when actively adding waste.

Step 3: On-Site Accumulation in a Satellite Accumulation Area (SAA)

  • 3.1. Designate the SAA: Store the waste container at or near the point of generation and under the control of the laboratory personnel responsible for it.[9]

  • 3.2. Use Secondary Containment: Place the primary waste container inside a larger, chemically resistant tray or tub to contain any potential leaks or spills.[9][12]

  • 3.3. Monitor Accumulation Limits: Be aware of the volume and time limits for SAAs as defined by RCRA and your institution's policies.

Step 4: Arranging for Final Disposal

  • 4.1. Contact Environmental Health & Safety (EHS): When the container is full or the accumulation time limit is approaching, contact your institution's EHS department to schedule a waste pickup.

  • 4.2. Prepare for Transport: Ensure the container is clean on the outside, properly sealed, and the label is complete and legible.

  • 4.3. Document the Disposal: EHS will provide a hazardous waste manifest. This is the official record of your waste's chain of custody. Retain a copy of this manifest for your laboratory's records for the period required by law (typically at least three years).[7]

Section 4: Visualization of the Disposal Pathway

The following diagram illustrates the decision-making process for the proper disposal of Fluvoxamine waste in a laboratory setting.

Fluvoxamine_Disposal_Workflow start Fluvoxamine / (Z)-Isomer Waste Generated characterize Step 1: Characterize & Segregate - Assume Hazardous - Consult SDS & EHS - Segregate at Source start->characterize is_drain_safe Dispose via Sanitary Sewer? characterize->is_drain_safe prohibited PROHIBITED (Per EPA Sewer Ban) is_drain_safe->prohibited Yes containerize Step 2: Containerize & Label - Use Compatible Container - Apply 'Hazardous Waste' Label - Keep Container Closed is_drain_safe->containerize No accumulate Step 3: Accumulate in SAA - At/Near Point of Generation - Use Secondary Containment containerize->accumulate disposal_decision Step 4: Arrange Final Disposal accumulate->disposal_decision ehs_pickup Contact EHS for Pickup by Licensed Hazardous Waste Vendor disposal_decision->ehs_pickup incineration Final Disposal: Incineration ehs_pickup->incineration

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.